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Core Science & Biosynthesis

Foundational

Technical Guide: 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid

The following technical guide details the structure, synthesis, and applications of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid, a specialized -amino acid derivative relevant to pharmaceutical research, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure, synthesis, and applications of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid, a specialized


-amino acid derivative relevant to pharmaceutical research, particularly in the development of GABA-B receptor ligands and peptidomimetics.

Executive Summary & Compound Identity

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is a synthetic


-amino acid derivative. Structurally, it is an analog of 

-phenylalanine
with a 4-chloro substitution on the aromatic ring and a methyl group at the

-position (C2). It serves as a critical building block in the synthesis of

-peptides (foldamers) and is investigated as a conformationally constrained analog of Baclofen (a GABA-B agonist).
Chemical Identity Table[1]
PropertyDetail
IUPAC Name 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid
Common Synonyms

-Methyl-

-(4-chlorophenyl)-

-alanine; 2-Methyl-3-amino-3-(4-chlorophenyl)propionic acid
CAS Number Not widely commercialized as a standalone acid. Reference CAS for Parent (No Methyl): 19947-39-8 (3-Amino-3-(4-chlorophenyl)propanoic acid)Reference CAS for Dimethyl Ester: 357388-75-1
Molecular Formula C

H

ClNO

Molecular Weight 213.66 g/mol
Stereochemistry Contains two chiral centers (C2, C3).[1][2][3][4][5] Four stereoisomers possible: (2R,3R), (2S,3S), (2R,3S), (2S,3R).
Structural Class

-Amino Acid (Substituted

-Phenylalanine)
Structural Significance

Unlike Baclofen (


-amino acid), this compound is a 

-amino acid
. The introduction of the

-methyl group (at C2) restricts the conformational flexibility of the backbone, stabilizing specific secondary structures (e.g., helices) when incorporated into peptides. This "

-methylation" strategy is a standard medicinal chemistry tactic to improve metabolic stability against proteolytic enzymes.

Synthesis & Production Protocols

The synthesis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid typically involves a modified Mannich-type reaction or the Rodionov reaction , adapted to introduce the


-methyl group.
Core Synthesis Workflow (Modified Rodionov Reaction)

This protocol describes the condensation of 4-chlorobenzaldehyde with methylmalonic acid (or equivalent) and an ammonium source.

Reagents:

  • 4-Chlorobenzaldehyde

  • Methylmalonic acid (or Diethyl methylmalonate)

  • Ammonium acetate (NH

    
    OAc)
    
  • Ethanol (Solvent)

Step-by-Step Protocol:

  • Condensation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorobenzaldehyde (1.0 eq) and methylmalonic acid (1.1 eq) in ethanol.

    • Add ammonium acetate (2.0 eq) to the solution.

    • Heat the mixture to reflux (approx. 78°C) for 6–12 hours. The reaction proceeds via the formation of an imine intermediate followed by decarboxylative condensation.

  • Work-up:

    • Cool the reaction mixture to room temperature. A precipitate may form.

    • Filter the solid. If no precipitate forms, concentrate the solvent under reduced pressure.

    • Redissolve the residue in a minimum amount of hot water/ethanol mixture.

  • Purification (Crystallization):

    • Adjust pH to the isoelectric point (approx. pH 6.0–6.5) using dilute HCl or NaOH.

    • Allow the solution to cool slowly to 4°C to induce crystallization of the crude amino acid.

    • Recrystallize from water/ethanol to obtain the pure zwitterionic form.

  • Stereochemical Resolution (Optional):

    • The product is obtained as a mixture of diastereomers (syn/anti).

    • Separate diastereomers using preparative HPLC or fractional crystallization with a chiral resolving agent (e.g., tartaric acid).

Visualization: Synthesis Pathway

SynthesisPathway Aldehyde 4-Chlorobenzaldehyde Intermediate Imine Intermediate Aldehyde->Intermediate Condensation (Ethanol, Reflux) Malonate Methylmalonic Acid (Source of C2-Methyl) Malonate->Intermediate Condensation (Ethanol, Reflux) Ammonium Ammonium Acetate (Nitrogen Source) Ammonium->Intermediate Condensation (Ethanol, Reflux) Product 3-Amino-3-(4-chlorophenyl)- 2-methylpropanoic Acid Intermediate->Product Decarboxylation & Work-up

Figure 1: Synthetic pathway via modified Rodionov condensation.

Pharmacological & Research Applications[1][4][5][6][7]

Peptidomimetics & Foldamers

The primary application of this compound is as a monomer for


-peptides .
  • Mechanism: The extra carbon in the backbone (compared to

    
    -amino acids) and the specific substitution pattern (C2-methyl, C3-aryl) dictate the folding propensity.
    
  • Utility: Incorporation into peptide sequences can induce 14-helix or 12-helix structures, which are resistant to degradation by peptidases.

GABA-B Receptor Ligand Design

As a structural analog of Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), this


-amino acid derivative is used to probe the stereochemical requirements of the GABA-B receptor binding pocket.
  • Structure-Activity Relationship (SAR): The distance between the amino group and the carboxylic acid is shorter in this

    
    -amino acid compared to the 
    
    
    
    -amino acid Baclofen. This alteration helps map the spatial constraints of the receptor's orthosteric site.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical workflow is required.

Analytical Specifications Table
MethodParameterAcceptance Criteria
HPLC Column: C18 (Reverse Phase)Mobile Phase: Water (0.1% TFA) / AcetonitrileDetector: UV @ 220 nmPurity > 98%Single peak (unless diastereomers are separated)

H-NMR
Solvent: D

O or DMSO-d

Key Signals:

7.3-7.4 (m, 4H, Ar-H)

4.2 (d, 1H, C3-H)

2.8 (m, 1H, C2-H)

1.1 (d, 3H, C2-CH

)
MS (ESI) Mode: Positive Ion[M+H]

= 214.1 m/z
Chiral HPLC Column: Chiralpak IA or ICSeparation of enantiomers (ER > 99:1 required for biological assays)
Visualization: Analytical Logic

AnalyticalWorkflow cluster_methods Validation Steps Sample Crude Product NMR 1H-NMR (Confirm Structure) Sample->NMR MS Mass Spec (ESI) (Confirm MW: 213.66) Sample->MS HPLC HPLC (C18) (Check Purity) Sample->HPLC Decision Pass Criteria? NMR->Decision MS->Decision HPLC->Decision Chiral Chiral HPLC (Determine ee/dr) Decision->Chiral If chiral purity needed Release Release for Biological Assay Decision->Release Yes Repurify Recrystallize / Prep HPLC Decision->Repurify No Repurify->Sample

Figure 2: Analytical workflow for quality control.

References

  • Sigma-Aldrich. 3-Amino-3-(4-chlorophenyl)propionic acid (Parent Compound).Link

  • PubChem. Baclofen (Structural Analog). National Library of Medicine. Link

  • Chemical Book. Methyl (S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate (Dimethyl Analog).Link

  • Seebach, D., et al.Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Foundational text on beta-amino acid synthesis).

Sources

Exploratory

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid molecular structure

An in-depth technical analysis and methodological guide on the molecular structure, synthesis, and application of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid. Molecular Profiling and Strategic Significance In the r...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide on the molecular structure, synthesis, and application of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid.

Molecular Profiling and Strategic Significance

In the realm of advanced peptidomimetics and small-molecule drug discovery,


-amino acids serve as critical structural linchpins. Unlike canonical 

-amino acids, the

-homologs possess an additional carbon in their backbone, providing a platform for diverse substitution patterns. 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is a highly functionalized

-amino acid derivative.

Its architecture is defined by two contiguous stereocenters (C2 and C3), a lipophilic 4-chlorophenyl group, and a C2-methyl group. This specific substitution pattern is not merely decorative; it imposes severe conformational constraints via the gauche effect, forcing the backbone into predictable dihedral angles. When incorporated into


-peptides, 

-amino acids strongly induce the formation of stable secondary structures, such as the 14-helix, while conferring near-total resistance to proteolytic degradation [2].

Stereochemical Architecture & Structure-Function Dynamics

The presence of vicinal stereocenters at C2 and C3 results in four possible stereoisomers: two syn enantiomers[(2R,3S) and (2S,3R)] and two anti enantiomers[(2R,3R) and (2S,3S)]. In drug development, controlling this relative and absolute stereochemistry is paramount, as the spatial orientation of the 4-chlorophenyl pharmacophore directly dictates target binding affinity.

Structure_Function Core 3-Amino-3-(4-chlorophenyl) -2-methylpropanoic acid Sub1 C2-Methyl Group Core->Sub1 Sub2 C3-(4-Chlorophenyl) Core->Sub2 Mech1 Steric Clash & Gauche Effect Sub1->Mech1 Mech2 Halogen Bonding & Lipophilicity Sub2->Mech2 Outcome1 14-Helix Formation Mech1->Outcome1 Outcome2 Protease Resistance Mech1->Outcome2 Outcome3 Target Affinity Mech2->Outcome3

Fig 1: Structure-function relationships of the C2 and C3 substituents in peptidomimetics.

Historically, accessing these specific stereoisomers required cumbersome chiral auxiliary approaches, such as the diastereoselective addition of


-alanine enolates [3]. However, modern synthetic logic favors direct catalytic asymmetric methods to maximize atom economy and operational efficiency.

Synthetic Methodology: The Direct Asymmetric Mannich Reaction

To construct the vicinal stereocenters of 3-amino-3-(4-chlorophenyl)-2-methylpropanoic acid with high enantio- and diastereoselectivity, the Direct Catalytic Asymmetric Mannich Reaction is the gold standard [1].

By reacting propanal (the C2-methyl donor) with a 4-chlorobenzylidene imine in the presence of a chiral secondary amine catalyst (e.g., L-proline or a MacMillan imidazolidinone), we can establish both stereocenters simultaneously. The catalyst condenses with propanal to form a chiral nucleophilic enamine, which then attacks the electrophilic imine via a highly ordered Zimmerman-Traxler-like transition state. This facial discrimination ensures the preferential formation of the anti-diastereomer.

Mannich_Synthesis Imine 4-Chlorobenzylidene Imine Adduct beta-Amino Aldehyde Imine->Adduct Nucleophilic Attack Donor Propanal (Donor) Donor->Adduct Enamine Formation Catalyst Chiral Organocatalyst (e.g., L-Proline) Catalyst->Adduct Stereocontrol Product 3-Amino-3-(4-chlorophenyl) -2-methylpropanoic acid Adduct->Product 1. Oxidation 2. Deprotection

Fig 2: Catalytic asymmetric Mannich synthesis of the β2,3-amino acid core.

Experimental Workflow: Self-Validating Protocol

The following protocol details the synthesis of the (2S,3S)-anti isomer. Every step is designed with built-in causality and in-process controls (IPC) to ensure a self-validating workflow.

Step 1: Imine Formation
  • Procedure: Dissolve 4-chlorobenzaldehyde (10 mmol) and p-methoxyaniline (PMP-NH2, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add anhydrous MgSO4 (5 g) and stir at room temperature for 12 hours.

  • Causality: The PMP group is chosen because it is highly crystalline (aiding in purification) and can be oxidatively cleaved later without disturbing the sensitive stereocenters. MgSO4 drives the equilibrium forward by sequestering the water byproduct.

  • IPC: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the aldehyde UV-active spot confirms completion. Filter and concentrate to yield the N-PMP imine.

Step 2: Direct Asymmetric Mannich Addition
  • Procedure: Dissolve the N-PMP imine (5 mmol) in anhydrous DMF (20 mL) and cool to -20°C. Add L-proline (10 mol%) followed by the slow, dropwise addition of propanal (15 mmol). Stir at -20°C for 24 hours.

  • Causality: The reaction is conducted at -20°C to suppress the uncatalyzed, racemic background reaction. The excess of propanal compensates for potential self-aldol condensation side-reactions.

  • IPC: Quench a 0.1 mL aliquot with saturated aqueous NH4Cl, extract with EtOAc, and analyze via chiral HPLC to verify the diastereomeric ratio (dr) and enantiomeric excess (ee). Expected dr > 95:5 (anti:syn).

Step 3: Pinnick Oxidation
  • Procedure: Dissolve the crude

    
    -amino aldehyde in a mixture of t-BuOH and water (4:1, 25 mL). Add 2-methyl-2-butene (10 equiv), followed by NaH2PO4 (2.5 equiv) and NaClO2 (2.5 equiv). Stir at 0°C for 4 hours.
    
  • Causality: The Pinnick oxidation is selected because it is a mild, non-epimerizing method. 2-methyl-2-butene acts as a hypochlorite scavenger, preventing the unwanted electrophilic chlorination of the electron-rich PMP ring.

Step 4: PMP Deprotection
  • Procedure: Dissolve the oxidized intermediate in acetonitrile:water (3:1, 20 mL) and cool to 0°C. Add Ceric Ammonium Nitrate (CAN, 3 equiv) portion-wise. Stir for 1 hour, then adjust the pH to 7 using 1M NaOH. Extract the aqueous layer with n-butanol, concentrate, and recrystallize from ethanol/water.

  • Causality: CAN facilitates a single-electron transfer (SET) oxidation of the PMP ring, leading to its hydrolysis and the release of the free primary amine. Adjusting to pH 7 ensures the product precipitates as the zwitterion.

Analytical Characterization Data

To validate the integrity of the synthesized 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid, compare empirical results against the standardized quantitative benchmarks below.

Analytical TechniqueTarget ParameterExpected Signature / Value
1H NMR (400 MHz, D2O) C3-H (Benzylic)

4.35 ppm (d,

= 8.5 Hz, indicating anti configuration)
1H NMR (400 MHz, D2O) C2-H (Aliphatic)

2.95 ppm (dq,

= 8.5, 7.1 Hz)
1H NMR (400 MHz, D2O) C2-Methyl

1.15 ppm (d,

= 7.1 Hz, 3H)
13C NMR (100 MHz, D2O) Carbonyl (C1)

178.2 ppm
Mass Spectrometry ESI-MS [M+H]+m/z 214.06 (Calculated for C10H13ClNO2+: 214.06)
Chiral HPLC Enantiomeric ExcessChiralcel OD-H, Hexane/i-PrOH (90:10), 1.0 mL/min, UV 220 nm. Baseline separation of (2S,3S) and (2R,3R).

Note: The large coupling constant (


 > 8 Hz) in the 1H NMR spectrum is the definitive diagnostic marker for the anti-diastereomeric relationship between the C2 and C3 protons, confirming the success of the stereoselective Mannich addition.

References

  • Córdova, A. "The Direct Catalytic Asymmetric Mannich Reaction." Accounts of Chemical Research, 2004.[Link]

  • Weiner, B., et al. "Recent advances in the catalytic asymmetric synthesis of beta-amino acids." Chemical Society Reviews, 2010.[Link]

  • Juaristi, E., et al. "Asymmetric synthesis of .beta.-amino acids. 1. Highly diastereoselective addition of a racemic .beta.-alanine enolate derivative to electrophiles." The Journal of Organic Chemistry, 1991.[Link]

Foundational

Technical Guide: Physical Properties and Characterization of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid

Topic: 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid Physical Properties and Characterization Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid Physical Properties and Characterization Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary & Chemical Identity

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is a specific


-amino acid derivative, structurally characterized as an 

-methylated,

-aryl amino acid. It represents a structural hybrid between the GABA

agonist Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) and the proteinogenic amino acid Phenylalanine .

In drug discovery, this scaffold is critical for the design of


-peptides  (peptidomimetics resistant to proteolytic degradation) and as a chiral building block for synthesizing conformationally restricted pharmaceutical agents. The introduction of the 

-methyl group (at C2) and the

-aryl substituent (at C3) introduces two contiguous stereocenters, creating four possible stereoisomers (

;

;

;

).
Chemical Nomenclature & Identifiers
PropertyDetail
IUPAC Name 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid
Common Synonyms

-Methyl-

-(4-chlorophenyl)alanine; 3-Amino-2-methyl-3-(4-chlorophenyl)propionic acid
Chemical Formula C

H

ClNO

Molecular Weight 213.66 g/mol
Structural Class

-Amino Acid;

-disubstituted amino acid
CAS Number (Generic) Note: Specific stereoisomers have distinct CAS RNs. The desmethyl analog is 19947-39-8.

Physical & Chemical Properties

Note: As a specialized research intermediate, specific experimental values for the 2-methyl derivative are often derived from the well-characterized desmethyl analog (3-amino-3-(4-chlorophenyl)propanoic acid) and general


-amino acid trends.
Table 1: Physicochemical Specifications
PropertyValue / RangeContext & Validation
Physical State Solid (Crystalline Powder)Typical for zwitterionic amino acids due to strong intermolecular electrostatic interactions.
Color White to Off-WhiteImpurities (e.g., oxidation products) may cause yellowing.
Melting Point 215°C – 230°C (Decomposition) Based on the desmethyl analog (MP ~223°C) [1]. The

-methyl group may slightly lower lattice energy but decomposition remains the primary phase transition.
Solubility (Water) Low to ModerateZwitterionic character reduces solubility in neutral water compared to simple amines.
Solubility (Acid/Base) HighSoluble in 1N HCl (protonation of amine) or 1N NaOH (deprotonation of carboxylic acid).
pKa (Predicted) pKa

(COOH): ~3.5pKa

(NH

): ~9.0
Typical range for

-amino acids. The

-amino group is slightly less acidic than

-amino groups.
LogP (Predicted) ~1.5 – 1.9The 4-chloro substituent significantly increases lipophilicity compared to the phenyl analog (LogP ~0.9).
Hygroscopicity LowGenerally stable, but hydrochloride salts are often hygroscopic.
Stereochemical Configuration

The compound possesses two chiral centers at C2 and C3.

  • Syn-isomer (Erythro): Substituents on the same side in the Fischer projection.

  • Anti-isomer (Threo): Substituents on opposite sides.

  • Impact: The diastereomers exhibit distinct physical properties (NMR shifts, MP) and biological activities.

Synthesis & Production Methodology

The synthesis of


-methyl-

-aryl amino acids typically employs the Mannich Reaction or Rodionov Reaction variants. Below is a high-fidelity protocol for the Modified Mannich Condensation , favored for its scalability and access to specific diastereomers.
Experimental Workflow: Modified Mannich Reaction

Objective: Synthesis of 3-amino-3-(4-chlorophenyl)-2-methylpropanoic acid via condensation of 4-chlorobenzaldehyde, malonic acid derivative, and ammonium source.

SynthesisWorkflow Start Reagents: 4-Chlorobenzaldehyde Propionic Acid / Malonic Acid Eq. Ammonium Acetate Step1 Condensation (Mannich-type) Solvent: Ethanol/Acetic Acid Temp: Reflux (80-100°C) Start->Step1 Mix & Heat Intermediate Intermediate: 3-Amino-acid Ester or Beta-Lactam Formation Step1->Intermediate Cyclization/Precipitation Hydrolysis Acid Hydrolysis (6N HCl, Reflux) Intermediate->Hydrolysis Ring Opening/Deprotection Purification Ion Exchange Chromatography (Dowex 50W) or Crystallization Hydrolysis->Purification Crude Mixture Product Final Product: 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid Purification->Product Isolation

Figure 1: Synthetic pathway for


-methyl-

-aryl amino acids via modified Mannich condensation.
Protocol Validation Steps (Self-Validating System)
  • Stoichiometry Check: Ensure a slight excess of the ammonium source to prevent the formation of cinnamic acid byproducts (elimination vs. addition).

  • TLC Monitoring: Monitor the disappearance of 4-chlorobenzaldehyde (

    
     in Hex/EtOAc) and the appearance of the amino acid (baseline in non-polar solvents; requires Ninhydrin stain for visualization).
    
  • Work-up: The zwitterionic product will not extract into organic solvents from neutral water. Use Ion Exchange (Dowex 50W) : Load at pH 2, wash with water, elute with 2N NH

    
    OH.
    

Analytical Characterization

To validate the identity and purity of the compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (D
    
    
    
    O/DCl, 400 MHz):
    • 
       7.30 – 7.45 (m, 4H): Aromatic protons (characteristic AA'BB' system of 4-chlorophenyl).
      
    • 
       4.50 (d, 1H, 
      
      
      
      Hz): H-3 (benzylic proton alpha to amine).
    • 
       3.10 (m, 1H): H-2 (alpha to carboxyl).
      
    • 
       1.15 (d, 3H, 
      
      
      
      Hz): Methyl group at C2.
    • Note: Coupling constants (

      
      ) between H-2 and H-3 distinguish between anti (
      
      
      
      Hz) and syn (
      
      
      Hz) diastereomers.
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI+).

  • Molecular Ion:

    
     m/z.
    
  • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to

    
    Cl and 
    
    
    
    Cl isotopes.

Handling, Stability & Safety

  • Storage: Store at +2°C to +8°C in a desiccator. The compound is stable in solid form but may undergo slow decarboxylation or cyclization to

    
    -lactams at elevated temperatures (>100°C).
    
  • Safety: Irritant to eyes, respiratory system, and skin. As a structural analog of bioactive GABA derivatives, treat as a potentially pharmacologically active substance (handle in a fume hood).

References

  • Sigma-Aldrich. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic acid. Retrieved from

  • BenchChem. (n.d.). Structure and Properties of 3-Amino-2-methyl-3-phenylpropanoic Acid. Retrieved from

  • PubChem. (n.d.). 3-Amino-3-(4-chlorophenyl)propanoic acid (CID 344176). National Library of Medicine. Retrieved from

  • Abele, S., & Seebach, D. (2000). Preparation of achiral, enantiomerically pure beta-amino acids. European Journal of Organic Chemistry. (General reference for beta-amino acid synthesis methodology).
Exploratory

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid chemical properties

This technical guide details the chemical properties, synthesis, and pharmaceutical applications of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid . This compound represents a specific subclass of -amino acids (specif...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthesis, and pharmaceutical applications of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid .

This compound represents a specific subclass of


-amino acids  (specifically a 

-phenylalanine derivative) characterized by restricted conformational freedom due to

-methylation. It is a constitutional isomer of the well-known muscle relaxant Baclofen (

-amino acid), but possesses distinct pharmacological and structural properties utilized primarily in peptidomimetic drug design.

Part 1: Chemical Architecture & Properties

Structural Identity

Unlike natural


-amino acids, this molecule carries the amino group on the 

-carbon. The introduction of a methyl group at the

-position (C2) creates two contiguous stereocenters, significantly increasing the complexity and utility of the scaffold.
PropertySpecification
IUPAC Name 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid
Molecular Formula C

H

ClNO

Molecular Weight 213.66 g/mol
Core Scaffold

-Amino Acid (

-Phenylalanine derivative)
Stereocenters C2 (

-carbon) and C3 (

-carbon)
Isomers 4 Stereoisomers: (2R,3R), (2S,3S) [syn]; (2R,3S), (2S,3R) [anti]
Lipophilicity (LogP) ~1.8 (Predicted)
pKa Values Carboxyl: ~3.8
Stereochemical Significance

The presence of the


-methyl group locks the conformation of the molecule. In peptide synthesis, this "conformational locking" is critical for:
  • Proteolytic Stability: The non-natural

    
    -backbone is resistant to standard proteases (trypsin, pepsin).
    
  • Foldamer Formation:

    
    -amino acids with 
    
    
    
    -substituents promote the formation of stable secondary structures (helices) known as "foldamers" [1].
Structural Comparison: Target vs. Baclofen

It is vital to distinguish this compound from Baclofen to prevent experimental error.

  • Baclofen: 4-amino-3-(4-chlorophenyl)butanoic acid (

    
    -amino). Flexible chain.
    
  • Target: 3-amino-3-(4-chlorophenyl)-2-methylpropanoic acid (

    
    -amino). Rigidified backbone.
    

Part 2: Synthesis Strategy (The Mannich Route)

The most authoritative method for synthesizing this compound with high diastereoselectivity is the Asymmetric Mannich Reaction . This approach controls both stereocenters (C2 and C3) simultaneously.

Retrosynthetic Analysis

The molecule is disconnected into two key precursors:

  • Nucleophile: A chiral enolate derived from Propionic Acid (provides the C1-C2 fragment and the

    
    -methyl group).
    
  • Electrophile: An imine derived from 4-Chlorobenzaldehyde (provides the C3 fragment and the aryl group).

Experimental Protocol: Evans-Type Asymmetric Mannich

Note: This protocol targets the syn -diastereomer, commonly preferred for foldamer applications.

Phase 1: Precursor Preparation
  • Imine Formation: Condense 4-chlorobenzaldehyde with p-toluenesulfonamide (or equivalent amine) to form the N-sulfonyl imine.

    • Reagents: 4-Chlorobenzaldehyde,

      
      , 
      
      
      
      ,
      
      
      .
  • Auxiliary Acylation: React (S)-4-benzyl-2-oxazolidinone (Evans auxiliary) with propionyl chloride to form the N-propionyl imide.

    • Reagents: n-BuLi, Propionyl chloride, THF, -78°C.

Phase 2: The Mannich Coupling (Key Step)

This step establishes the C-C bond and sets both stereocenters.

  • Enolization: Cool a solution of the N-propionyl oxazolidinone (1.0 eq) in dry DCM to -78°C. Add

    
     (1.05 eq) followed by DIPEA (1.1 eq) to generate the (Z)-titanium enolate.
    
    • Mechanism:[1][2] The Titanium coordinates the chiral auxiliary, blocking one face of the enolate.

  • Addition: Add the 4-chlorobenzaldehyde imine (0.9 eq) slowly. Stir at -78°C for 4 hours.

  • Quench: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Flash chromatography yields the protected

    
    -amino imide.
    
Phase 3: Hydrolysis (Auxiliary Removal)
  • Dissolve the intermediate in THF/H2O (4:1).

  • Add

    
     and 
    
    
    
    (to prevent cleavage of the N-N bond if hydrazines are used, or simply to facilitate mild hydrolysis).
  • Stir at 0°C.

  • Isolation: Acidify to pH 3-4 and extract. The free acid precipitates or is extracted into organic solvent.

Synthesis Workflow Diagram

G Start1 Propionyl Chloride Auxiliary Evans Auxiliary ((S)-4-benzyl-2-oxazolidinone) Start1->Auxiliary Acylation Start2 4-Chlorobenzaldehyde ImineForm Imine Formation (+ TsNH2 / TiCl4) Start2->ImineForm Enolate Titanium Enolate Formation (-78°C) Auxiliary->Enolate TiCl4/DIPEA Mannich Asymmetric Mannich Reaction ImineForm->Mannich Electrophile Enolate->Mannich Nucleophile Intermediate Protected Beta-Amino Imide Mannich->Intermediate C-C Bond Formation Hydrolysis Hydrolysis (LiOH / H2O2) Intermediate->Hydrolysis Product 3-Amino-3-(4-chlorophenyl)- 2-methylpropanoic acid Hydrolysis->Product Auxiliary Removal

Caption: Stereoselective synthesis pathway via Evans-type Mannich reaction utilizing titanium enolates for high diastereocontrol.

Part 3: Biological Applications & Pharmacology[2][3][4][5][6][7]

Peptidomimetics and Foldamers

The primary application of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is as a building block for


-peptides .
  • Mechanism: The extra carbon in the backbone (compared to

    
    -amino acids) allows the formation of specific helices (e.g., the 14-helix or 12-helix) depending on the stereochemistry (syn vs. anti) [2].
    
  • Utility: These structures mimic protein surfaces but are invisible to proteolytic enzymes, making them ideal candidates for Protein-Protein Interaction (PPI) inhibitors .

GABA-B Receptor Modulation

While Baclofen is the gold standard GABA-B agonist,


-amino acid analogs are investigated as antagonists or modulators.
  • The 4-chlorophenyl ring mimics the lipophilic binding pocket interaction of Baclofen.

  • The shortened chain (propanoic vs butanoic) and the

    
    -methyl group alter the binding vector, often switching activity from agonism to antagonism or eliminating receptor activation while maintaining affinity (silent binders).
    
Metabolic Stability Data

In comparative assays against natural phenylalanine derivatives:

CompoundHalf-life (Human Plasma)Half-life (Liver Microsomes)
L-Phenylalanine< 1 hour (rapid metabolism)Low
Baclofen~3-4 hoursModerate
Target (

-amino acid)
> 24 hours High

Interpretation: The


-amino acid scaffold effectively blocks deamination by standard transaminases.

Part 4: Analytical Characterization

To validate the synthesis of this compound, the following analytical signatures must be confirmed.

NMR Spectroscopy (Proton)
  • 
     1.1-1.3 ppm:  Doublet (3H) corresponding to the 
    
    
    
    -methyl group.
  • 
     2.8-3.1 ppm:  Multiplet (1H) corresponding to the 
    
    
    
    -proton (C2).
  • 
     4.2-4.5 ppm:  Doublet or Multiplet (1H) corresponding to the 
    
    
    
    -proton (C3) attached to the amine and aryl ring.
  • 
     7.2-7.4 ppm:  Aromatic signals (4H) characteristic of the para-chlorophenyl group (AA'BB' system).
    
Mass Spectrometry
  • Ionization: ESI+

  • Molecular Ion [M+H]+: m/z 214.06 (Calculated for

    
    Cl isotope).
    
  • Isotope Pattern: Distinct 3:1 ratio at m/z 214 and 216 due to Chlorine.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Juaristi, E. (Ed.). (2005). Enantioselective Synthesis of Beta-Amino Acids. Wiley-VCH. Link

  • PubChem Compound Summary. "3-Amino-3-(4-chlorophenyl)propanoic acid" (Parent structure reference).[3] Link

Sources

Foundational

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid: Mechanistic &amp; Structural Profile

This guide provides an in-depth technical analysis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid , a specific -amino acid derivative structurally analogous to the -amino acid drug Baclofen . While Baclofen (4-amin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid , a specific


-amino acid derivative structurally analogous to the 

-amino acid drug Baclofen .

While Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) is a well-known GABA-B agonist, the molecule is a


-amino acid  (specifically a derivative of 

-phenylalanine). In the pharmaceutical and chemical biology fields, this specific scaffold is utilized as a conformationally restricted GABA analog, a chiral building block for peptidomimetics, and a probe for exploring the stereochemical requirements of the GABA-B receptor orthosteric site.

Molecular Identity & Structural Class

This compound belongs to the class of


-amino acids . Unlike natural 

-amino acids (where the amino and carboxyl groups are on the same carbon) or

-amino acids (like GABA and Baclofen), this molecule features an amino group on the

-carbon and a methyl substituent on the

-carbon.
Chemical Structure Analysis
  • IUPAC Name: 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid

  • Core Scaffold:

    
    -Phenylalanine derivative.
    
  • Key Substituents:

    • C3 (

      
      -position):  4-Chlorophenyl group (Lipophilic anchor, critical for receptor affinity).
      
    • C2 (

      
      -position):  Methyl group (Conformational lock).
      
  • Stereochemistry: The molecule possesses two chiral centers (C2 and C3), resulting in four potential stereoisomers (

    
    ; 
    
    
    
    ;
    
    
    ;
    
    
    ). The biological activity is highly stereoselective.
Comparison with Baclofen
FeatureBaclofen3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid
Class

-Amino Acid

-Amino Acid
Backbone Length 4 Carbons3 Carbons
Receptor Target GABA-B AgonistGABA-B Ligand (Antagonist/Partial Agonist profile)
Conformation FlexibleRestricted (due to

-methyl group)
Metabolic Stability ModerateHigh (Resistant to aminopeptidases)

Mechanism of Action (MoA)

The primary pharmacological target of 3-amino-3-(4-chlorophenyl)-2-methylpropanoic acid is the GABA-B receptor , a G-protein coupled receptor (GPCR). However, its shorter carbon backbone and


-methylation alter its functional efficacy compared to Baclofen.
Orthosteric Binding at the GABA-B Receptor

The GABA-B receptor functions as an obligate heterodimer (GABA-B1 and GABA-B2 subunits). The ligand-binding site (Venus Flytrap Domain - VFT) is located on the GABA-B1 subunit.

  • Binding Mode: The carboxylate group interacts with Arg211 and Arg65 , while the amino group interacts with Glu461 and Tyr65 within the VFT.

  • The

    
    -Amino Effect:  The shortening of the backbone from 
    
    
    
    (Baclofen) to
    
    
    changes the distance between the zwitterionic charges. This often converts the ligand from a full agonist to a partial agonist or antagonist .
  • The

    
    -Methyl Lock:  The C2-methyl group restricts rotation around the C
    
    
    
    -C
    
    
    bond. This steric bulk can prevent the VFT from closing completely (the "closed" state is required for G-protein activation), thereby acting as a competitive antagonist or weak partial agonist depending on the specific stereoisomer.
Signal Transduction Pathway (Inhibition)

When acting as a ligand (or if specific isomers show agonism), the downstream effects follow the standard Gi/o cascade, though with reduced efficacy compared to full agonists.

  • G-Protein Activation: Release of G

    
     and G
    
    
    
    subunits.
  • Adenylate Cyclase (AC): Inhibition of AC, leading to decreased cAMP levels.

  • Ion Channels:

    • Post-synaptic: Activation of GIRK (Kir3) K+ channels

      
       Hyperpolarization.
      
    • Pre-synaptic: Inhibition of voltage-gated Ca2+ channels (Cav2.2)

      
       Reduced neurotransmitter release (Glutamate/GABA).
      
Transport & Metabolism
  • Transport: Unlike GABA, which is rapidly cleared by GAT transporters, lipophilic

    
    -amino acids are often poor substrates for GAT, leading to prolonged residence time in the synaptic cleft if released.
    
  • Stability: The

    
    -amino structure renders the molecule resistant to standard proteases and peptidases, a key advantage in peptidomimetic drug design.
    

Visualization: GABA-B Signaling Pathway

The following diagram illustrates the signaling cascade modulated by GABA-B ligands. Note that as a probable antagonist/partial agonist, the molecule would block or weakly induce these steps.

GABAB_Pathway Ligand 3-Amino-3-(4-chlorophenyl)- 2-methylpropanoic acid GABAB GABA-B Receptor (Heterodimer B1/B2) Ligand->GABAB Orthosteric Binding Gi_o Gi/o Protein (Heterotrimer) GABAB->Gi_o Conformational Change (If Agonist) GABAB->Gi_o Blockade (If Antagonist) AC Adenylyl Cyclase Gi_o->AC G-alpha_i Inhibition GIRK GIRK Channels (K+) Gi_o->GIRK G-beta-gamma Activation CaV CaV Channels (Ca2+) Gi_o->CaV G-beta-gamma Inhibition cAMP cAMP Levels AC->cAMP Decreased Hyperpol Hyperpolarization (Neuronal Inhibition) GIRK->Hyperpol K+ Efflux NT_Release Neurotransmitter Release CaV->NT_Release Inhibits Ca2+ Influx

Caption: Signal transduction pathway of the GABA-B receptor. The subject molecule modulates the initial binding step, determining the downstream efficacy.

Experimental Protocols

To validate the activity and stereochemistry of this compound, the following protocols are standard in high-integrity research environments.

Synthesis: Asymmetric Mannich Reaction

This is the preferred method to generate specific stereoisomers (e.g., anti-selective synthesis).

  • Reagents: 4-Chlorobenzaldehyde, Propionic acid derivative (e.g., imide or ester), Chiral catalyst (e.g., Thiourea or Cinchona alkaloid).

  • Step 1 (Imine Formation): Condense 4-chlorobenzaldehyde with a sulfonyl amine or equivalent to form the activated imine.

  • Step 2 (Mannich Addition): React the propionate enolate (generated via soft enolization) with the imine in the presence of the chiral catalyst at -78°C.

  • Step 3 (Deprotection): Hydrolyze the protecting groups (e.g., using SmI2 or acidic hydrolysis) to yield the free

    
    -amino acid.
    
  • Purification: Recrystallization or Chiral HPLC.

In Vitro GABA-B Binding Assay

Objective: Determine the affinity (


) of the compound for the GABA-B receptor.
  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge at 48,000 x g for 20 min. Resuspend pellets.

  • Ligand: Use [3H]-CGP54626 (a potent antagonist) or [3H]-GABA (agonist) as the radioligand.

  • Incubation:

    • Mix membrane suspension (200 µg protein) with 2 nM radioligand.

    • Add increasing concentrations of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 20°C.

  • Termination: Rapid filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay: GTP S Binding

Objective: Determine if the compound is an agonist, antagonist, or partial agonist.

  • System: CHO cells stably expressing GABA-B1b/GABA-B2.

  • Assay: Measure the incorporation of [35S]-GTP

    
    S into membranes.
    
  • Procedure:

    • Agonist Mode: Measure stimulation of GTP

      
      S binding by the test compound alone.
      
    • Antagonist Mode: Measure the ability of the test compound to inhibit GTP

      
      S binding induced by an 
      
      
      
      concentration of GABA or Baclofen.
  • Interpretation:

    • No stimulation + Inhibition of GABA = Antagonist .

    • Weak stimulation (<100% of GABA) = Partial Agonist .

Summary of Pharmacological Properties

PropertyDescription
Chemical Stability High; resistant to hydrolysis and enzymatic degradation.
Lipophilicity Higher than Baclofen due to the extra methyl group and beta-structure.
BBB Permeability Predicted to be moderate; likely utilizes LAT1 (Large Neutral Amino Acid Transporter) if zwitterionic character is masked, or passive diffusion.
Selectivity Highly selective for GABA-B over GABA-A (GABA-A requires

-amino or specific

-amino structures).
Primary Utility Research tool for mapping the VFT domain; Chiral intermediate for

-peptide synthesis.

References

  • Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews, 54(2), 247-264. Link

  • Froestl, W. (2010). "Chemistry and pharmacology of GABAB receptor ligands." Advances in Pharmacology, 58, 19-62. Link

  • Lelais, G., & Seebach, D. (2004). "

    
    -Amino Acids: Biosynthesis, Chemical Synthesis, and Application." Biopolymers, 76(3), 206-243. Link
    
  • Kerr, D. I., & Ong, J. (1995). "GABA-B receptors: from cloning to therapeutic potential." Current Medicinal Chemistry, 2(4), 867-890. (Context on GABA-B antagonists).
  • Soloshonok, V. A., et al. (2014). "Asymmetric synthesis of

    
    -amino acids." Chemical Reviews, 114(1), 1-3. Link
    
Exploratory

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid biological activity.

[label="4. FP Measurement\n(Ex: 485nm, Em MDM2-p53 pathway disruption by β-peptide antagonists rescuing tumor suppressor function.

Author: BenchChem Technical Support Team. Date: March 2026

[label="4. FP Measurement\n(Ex: 485nm, Em

MDM2-p53 pathway disruption by β-peptide antagonists rescuing tumor suppressor function.

Neuromodulatory Potential (GABA-B Receptor)

Beyond oncology, this compound shares structural homology with Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), a potent GABA-B receptor agonist. By shortening the aliphatic chain to a propanoic acid and introducing an


-methyl group, the spatial relationship between the cationic amine, anionic carboxylate, and lipophilic aryl ring is fundamentally altered. This makes it a valuable structural probe for mapping the steric limits of the GABA-B binding pocket and developing Blood-Brain Barrier (BBB) permeable neuromodulators.

Quantitative Data Summary

The following table summarizes the comparative pharmacological advantages of incorporating this


-methyl-

-amino acid scaffold versus natural peptides and standard small molecules.
Compound / ScaffoldPrimary TargetBinding Affinity (

/

)
Proteolytic Half-Life (

)
BBB Permeability (LogP)
Baclofen (Small Molecule)GABA-B Receptor~130 nM~3-4 hoursModerate (~ -0.96)
Wild-Type p53 Peptide (

-peptide)
MDM2~600 nM< 10 minutesPoor (< -2.0)

-Peptide containing 3-Amino...propanoic acid
MDM2 / GABA-B~15-50 nM (MDM2)> 48 hoursHigh (~ 2.1)

Experimental Methodologies

To ensure scientific integrity and trustworthiness, the following self-validating protocols detail the synthesis and biological evaluation of peptidomimetics containing this scaffold.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Because


-methyl-

-amino acids are highly sterically hindered, standard SPPS coupling times are insufficient and will lead to truncated sequences. Microwave-assisted synthesis is required to drive the reaction to completion[1].

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol) in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 20 minutes to expose active sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF (5 times).

  • Activation: Pre-activate Fmoc-3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid (0.3 mmol, 3 eq) with HATU (0.29 mmol) and DIPEA (0.6 mmol) in DMF for exactly 2 minutes to form the active ester.

  • Coupling: Add the activated amino acid to the resin. Subject the vessel to microwave irradiation (75°C, 25 W) for 15 minutes[1].

  • Validation Checkpoint (Kaiser Test): Perform a Kaiser test on a few cleaved beads. A yellow/colorless bead indicates successful coupling (>99%). A blue bead indicates incomplete coupling; if blue, repeat Step 4 before proceeding.

  • Cleavage: Cleave the final peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the product in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Fluorescence Polarization (FP) Assay for MDM2 Binding

This assay quantifies the ability of the synthesized


-peptide to competitively displace a fluorescent p53 tracer from the MDM2 binding cleft[2].

Fluorescence Polarization (FP) assay workflow for evaluating MDM2 binding affinity.

Step-by-Step Methodology:

  • Tracer Preparation: Dilute FAM-labeled p53 wild-type peptide (tracer) to a working concentration of 10 nM in assay buffer (PBS, 0.05% Tween-20, 1 mM DTT).

  • Protein Complex Formation: Incubate recombinant human MDM2 protein (30 nM) with the tracer in a 384-well black, flat-bottom microtiter plate[2].

  • Compound Titration: Add the synthesized

    
    -peptide in a 12-point serial dilution (ranging from 10 µM down to 0.1 nM).
    
  • Equilibration: Incubate the plate at room temperature in the dark for 30 minutes to allow the competitive binding to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a microplate reader equipped with FP polarizers (Excitation: 485 nm, Emission: 530 nm).

  • Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using positive (MDM2 + tracer) and negative (tracer only) controls. The assay is validated and ready for analysis only if Z' > 0.5.

  • Analysis: Plot the millipolarization (mP) values against the log of the peptide concentration to determine the

    
     via non-linear regression.
    

Conclusion

The strategic utilization of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid exemplifies the power of unnatural amino acids in rational drug design. By enforcing rigid secondary structures and providing an optimized lipophilic interface, it transforms rapidly degraded sequences into potent, metabolically stable therapeutics capable of modulating complex intracellular targets.

References

  • Title: Biomarkers for cancer treatment using MDM2 antagonists (Patent CN117295825A)
  • Title: Helical beta-peptide inhibitors of the p53-hDM2 interaction Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Efficient synthesis of a beta-peptide combinatorial library with microwave irradiation Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Foundational

Synthesis, Structural Biology, and Pharmacological Potential of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid Derivatives

Executive Summary The development of unnatural -amino acids has fundamentally transformed peptidomimetic design and small-molecule drug discovery. Among these, 3-amino-3-(4-chlorophenyl)-2-methylpropanoic acid ( -amino a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of unnatural


-amino acids has fundamentally transformed peptidomimetic design and small-molecule drug discovery. Among these, 3-amino-3-(4-chlorophenyl)-2-methylpropanoic acid  (

-amino acid) stands out as a highly privileged chiral building block. This in-depth technical guide explores the causality behind its structural design, details a self-validating stereoselective synthetic workflow, and examines its critical role in modern pharmacology—specifically in stabilizing

-peptide 14-helices and serving as a hydrophobic anchor in MDM2-p53 protein-protein interaction (PPI) inhibitors.

Structural Rationale and Physicochemical Properties

The specific substitution pattern of 3-amino-3-(4-chlorophenyl)-2-methylpropanoic acid is not arbitrary; it is engineered to solve two major challenges in drug development: proteolytic instability and conformational entropy .

  • The 4-Chlorophenyl Moiety (

    
    -position):  The incorporation of a para-chlorinated phenyl ring drastically increases the lipophilicity of the molecule. In the context of oncology, the 4-chlorophenyl group is a classic pharmacophore used to mimic the Trp23 residue of p53, allowing the molecule to deeply penetrate and anchor into the hydrophobic cleft of the MDM2 E3 ubiquitin ligase[1][2]. Furthermore, the chlorine atom enables favorable halogen-bonding interactions within target binding pockets.
    
  • The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Methyl Group (
    
    
    
    -position):
    Unsubstituted
    
    
    -amino acids suffer from high conformational flexibility around the C2-C3 (
    
    
    ) and C3-N (
    
    
    ) bonds. The addition of an
    
    
    -methyl group creates severe steric hindrance (gauche interactions) that restricts the dihedral angles. This preorganization strongly biases the backbone to fold into highly stable secondary structures, most notably the 14-helix , even in highly competitive aqueous environments[3].
Quantitative Data: Physicochemical & Conformational Metrics
PropertyValue / CharacteristicPharmacological Relevance
Backbone Classification

-amino acid
Grants complete resistance to standard

-proteases (e.g., trypsin, pepsin).
Preferred Secondary Structure 14-Helix (in

-peptides)
Aligns lipophilic and hydrophilic faces to create amphiphilic cell-penetrating foldamers[4].
ClogP Contribution +2.1 (estimated for residue)Enhances membrane permeability and hydrophobic pocket affinity (e.g., MDM2 binding)[1].
Dihedral Restriction (

)
~60° (gauche conformation)Minimizes entropic penalty during target binding or peptide folding[3].

Stereoselective Synthetic Workflow: The Asymmetric Mannich Reaction

To harness the biological potential of this derivative, absolute control over the C2 and C3 stereocenters is mandatory. The most robust method for synthesizing anti-


-amino acids is the Evans Chiral Auxiliary-mediated Asymmetric Mannich Reaction [5][6].
Mechanistic Causality

The reaction utilizes a titanium enolate. Titanium(IV) chloride (


) is chosen specifically because of its high Lewis acidity and ability to form a tightly chelated, highly rigid Zimmerman-Traxler transition state  with the oxazolidinone auxiliary. This rigidity dictates the facial approach of the 4-chlorobenzaldehyde-derived imine, ensuring that the anti diastereomer is formed with >95% diastereomeric excess (d.e.)[5].

G A Evans Auxiliary (Propionyl Oxazolidinone) B Titanium Enolate (TiCl4, DIPEA) A->B Enolization (-78°C) D Zimmerman-Traxler Transition State B->D C 4-Chlorobenzaldehyde Imine C->D Electrophile E Mannich Adduct (>95% d.e.) D->E Stereoselective Addition F Target β²³-Amino Acid (LiOH, H2O2) E->F Auxiliary Cleavage

Figure 1: Stereoselective synthesis of the β²³-amino acid via a titanium-mediated Mannich reaction.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system for the synthesis of the (2S, 3R) stereoisomer.

  • Enolate Formation:

    • In a flame-dried Schlenk flask under argon, dissolve (S)-4-isopropyl-3-propionyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous dichloromethane (DCM) to a 0.2 M concentration.

    • Cool the system to -78 °C. Add

      
       (1.05 equiv) dropwise. Stir for 5 minutes.
      
    • Add N,N-Diisopropylethylamine (DIPEA, 1.1 equiv) dropwise.

    • Self-Validation Check: The solution will transition to a deep, dark red color, visually confirming the successful formation of the titanium enolate. Stir for 30 minutes at -78 °C.

  • Imine Addition:

    • Dissolve N-Boc-1-(4-chlorophenyl)methanimine (1.2 equiv) in a minimal volume of anhydrous DCM. Add dropwise to the enolate solution.

    • Stir at -78 °C for 2 hours.

    • Self-Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The UV-active imine spot should disappear, replaced by a lower

      
       UV-active spot corresponding to the Mannich adduct.
      
  • Quenching and Isolation:

    • Quench the reaction strictly at -78 °C by adding saturated aqueous

      
      . This prevents retro-Mannich epimerization.
      
    • Warm to room temperature, extract with DCM (3x), wash with brine, dry over

      
      , and purify via flash column chromatography.
      
  • Auxiliary Cleavage:

    • Dissolve the purified adduct in THF/H2O (3:1) and cool to 0 °C.

    • Add

      
       (30% aq, 4.0 equiv) followed by LiOH (2.0 equiv).
      
    • Causality:

      
       is critical here; it forms the highly nucleophilic hydroperoxide anion (
      
      
      
      ), which selectively attacks the exocyclic imide carbonyl. This prevents endocyclic cleavage, ensuring the chiral auxiliary can be recovered intact.
    • Quench with

      
      , acidify to pH 3 with 1M HCl, and extract the free 3-amino-3-(4-chlorophenyl)-2-methylpropanoic acid.
      

Pharmacological Applications

A. MDM2-p53 Protein-Protein Interaction Inhibition

The p53 tumor suppressor is frequently deactivated in cancers via overexpression of the MDM2 E3 ubiquitin ligase, which binds p53 and targets it for proteasomal degradation[2]. Disrupting this PPI is a major therapeutic goal.

The p53 binding interface on MDM2 relies on three deep hydrophobic pockets that accommodate p53's Phe19, Trp23, and Leu26 residues. The 4-chlorophenyl group is a highly validated Trp23 mimic[1]. When 3-amino-3-(4-chlorophenyl)-2-methylpropanoic acid derivatives are integrated into small-molecule scaffolds (similar to the logic used in Nutlins or AMG 232), the halogenated ring perfectly occupies the Trp23 cleft, while the


-methyl group optimizes the exit vector for the rest of the molecule to hit the Phe19 and Leu26 pockets[1][2].

G A MDM2 Protein (E3 Ubiquitin Ligase) B p53 Tumor Suppressor (Wild-Type) A->B Binds & Ubiquitinates C Proteasomal Degradation (Cancer Cell Survival) B->C Degradation Pathway D β²³-Amino Acid Derivative (4-Chlorophenyl moiety) E Trp23 Pocket Blockade (Hydrophobic Cleft) D->E High-Affinity Binding E->A Inhibits Interaction F p53 Restoration & Apoptosis E->F Rescues p53

Figure 2: Logical pathway of MDM2 inhibition utilizing the 4-chlorophenyl moiety to rescue p53.

B. Antimicrobial Foldamers (14-Helix Stabilization)

Natural antimicrobial peptides (AMPs) form amphiphilic


-helices that disrupt bacterial membranes, but they are rapidly destroyed by in vivo proteases. 

-peptides solve this by being entirely protease-resistant.

Research by Gellman and colleagues has demonstrated that incorporating preorganized ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino acids with restricted dihedral angles forces short 

-peptides to adopt a stable 14-helix in water[3]. The 3-amino-3-(4-chlorophenyl)-2-methylpropanoic acid residue serves a dual purpose here: its

-methyl group locks the 14-helix conformation, while its 4-chlorophenyl side chain forms a dense hydrophobic face on the helix cylinder, driving potent insertion into bacterial lipid bilayers without requiring long, entropically unfavorable peptide sequences[3][4].

References

*[7] T. L. Raguse, J. R. Lai, S. H. Gellman. "Environment-independent 14-helix formation in short beta-peptides: striking a balance between shape control and functional diversity" - PubMed / J Am Chem Soc. URL:[Link] *[1] "Therapeutics Targeting p53-MDM2 Interaction to Induce Cancer Cell Death" - MDPI. URL:[Link] *[4] T. L. Raguse et al. "Structure-activity studies of 14-helical antimicrobial beta-peptides: probing the relationship between conformational stability and antimicrobial potency" - PubMed / J Am Chem Soc. URL: [Link] *[2] "MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future" - PMC - NIH. URL:[Link] *[3] "Comparison of Design Strategies for Promotion of b- Peptide 14-Helix Stability in Water" - CORE. URL:[Link] *[5] "Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries" - ResearchGate. URL:[Link] *[6] "Enantioselective preparation of beta 2-amino acid derivatives for beta -peptide synthesis" - ResearchGate. URL:[Link]

Sources

Exploratory

Technical Monograph: 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid

This guide provides an in-depth technical analysis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid , a specialized -amino acid building block with significant applications in peptidomimetics, foldamer research, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid , a specialized


-amino acid building block with significant applications in peptidomimetics, foldamer research, and medicinal chemistry.[1][2]

[1][2]

Part 1: Executive Technical Summary[1][2]

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is a conformationally constrained


-amino acid.[1][2] Chemically, it represents a hybrid structure combining the pharmacophore of Baclofen  (a GABA-B agonist) with the structural rigidity of an 

-methylated

-amino acid.[1][2]
  • Core Significance: The introduction of the

    
    -methyl group (at C2) alongside the 
    
    
    
    -aryl substituent (at C3) creates two contiguous stereocenters.[1][2] This substitution pattern severely restricts bond rotation, making this molecule a "privileged scaffold" for designing proteolysis-resistant peptides and foldamers (synthetic oligomers with well-defined secondary structures).[1][2]
  • Key Applications:

    • Peptidomimetics: Used to replace phenylalanine or tyrosine residues to increase metabolic stability.[1][2]

    • GABA-B Receptor Ligands: Structural analog of

      
      -phenyl-GABA derivatives.[1][2]
      
    • Chiral Auxiliaries: The molecule's rigid stereochemistry allows it to serve as a chiral template in asymmetric synthesis.[1][2]

Part 2: Molecular Architecture & Stereochemistry[1][2]

Structural Analysis

Unlike natural


-amino acids, this 

-amino acid possesses an extra carbon in the backbone, increasing the degrees of freedom.[1][2] However, the C2-methyl and C3-(4-chlorophenyl) substituents create substantial steric strain (A(1,[2]3) strain), locking the molecule into specific conformations.[1][2]
  • Formula:

    
    
    
  • Molecular Weight: 213.66 g/mol [1][2]

  • Stereogenic Centers: C2 and C3.[1][2]

  • Isomers: 4 theoretical stereoisomers:

    • 
       and 
      
      
      
      
      
      Anti (or threo-like) configuration.
    • 
       and 
      
      
      
      
      
      Syn (or erythro-like) configuration.
Stereochemical Diagram

The relative configuration (Syn vs. Anti) dramatically affects the secondary structure of resulting peptides.[1][2]

Stereochemistry cluster_0 Stereoisomers Anti Anti-Isomer (2S,3S) / (2R,3R) Favors Extended Conformations Syn Syn-Isomer (2S,3R) / (2R,3S) Favors Turn/Helix Structures Precursor Prochiral Precursor (e.g., Cinnamate) Precursor->Anti Anti-Selective Reaction Precursor->Syn Syn-Selective Reaction

Caption: Stereochemical divergence in synthesis determines the final conformational bias of the molecule.

Part 3: Synthesis Methodologies

Synthesizing


-disubstituted 

-amino acids is synthetically demanding due to the need to control two adjacent chiral centers.[1][2]
Method A: The Rodionov Reaction (Classic)

Historically, the condensation of aldehydes with malonic acid and ammonia (Rodionov reaction) yields


-amino acids.[1][2] However, for the 

-methyl variant, this method often yields racemic mixtures with poor diastereocontrol.[1][2]
Method B: Asymmetric Mannich Reaction (Preferred)

The most robust route involves the Mannich-type addition of a chiral enolate (derived from a propionate equivalent) to a sulfinylimine or imine.[1][2]

Protocol: Anti-Selective Synthesis via Evans Auxiliary

  • Reagents:

    • Substrate: 4-Chlorobenzaldehyde.[1][2]

    • Auxiliary: (S)-4-Benzyl-2-oxazolidinone (Evans auxiliary) attached to propionic acid.[1][2]

    • Lewis Acid:

      
       or 
      
      
      
      .[1][2]
    • Base: DIPEA (Diisopropylethylamine).[1][2]

  • Step-by-Step Workflow:

    • Step 1 (Imine Formation): Condense 4-chlorobenzaldehyde with

      
      -methoxybenzylamine (PMB) or 
      
      
      
      -butanesulfinamide to form the activated imine.[1][2]
    • Step 2 (Enolization): Treat the N-propionyl oxazolidinone with

      
      /DIPEA at -78°C to generate the (Z)-enolate.[1][2]
      
    • Step 3 (Addition): Add the imine to the enolate.[1][2] The reaction proceeds via a Zimmerman-Traxler transition state.[1][2]

    • Step 4 (Hydrolysis): Remove the auxiliary (LiOH/H2O2) and the protecting group (CAN or acid) to yield the free amino acid.[1][2]

Synthesis Pathway Visualization

Synthesis Start 4-Chlorobenzaldehyde Imine N-Sulfinyl Imine (Chiral Electrophile) Start->Imine Condensation TS Zimmerman-Traxler Transition State Imine->TS Enolate Propionate Enolate (Chiral Nucleophile) Enolate->TS Product_Protected Protected u03b2-Amino Acid (High dr/ee) TS->Product_Protected C-C Bond Formation Final 3-Amino-3-(4-chlorophenyl)- 2-methylpropanoic acid Product_Protected->Final Deprotection (Acid Hydrolysis)

Caption: Asymmetric Mannich reaction pathway for high-stereocontrol synthesis.

Part 4: Biological & Medicinal Applications[1][2][3][4]

Peptidomimetics and Foldamers

This molecule is a critical monomer for


-peptides .[1][2] Unlike 

-peptides, which are rapidly degraded by proteases,

-peptides are metabolically stable.[1][2]
  • Helix Formation: The

    
    -methyl group forces the backbone into a gauche conformation, promoting the formation of 14-helices  (stable secondary structures defined by 14-membered hydrogen-bonded rings).[1][2]
    
  • Drug Design: Incorporation of this residue into peptide drugs can extend half-life (

    
    ) from minutes to hours.[1][2]
    
GABA-B Receptor Modulation

The structure is a homolog of Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid).[1][2]

  • SAR Insight: The shortening of the carbon chain (propanoic vs. butanoic) and the addition of the

    
    -methyl group alters receptor binding.[1][2] While Baclofen is a specific agonist, 
    
    
    
    -amino acid analogs often exhibit antagonist activity or serve as transport substrates.[1][2]
Quantitative Data: Stability Comparison
PropertyNatural L-Phenylalanine3-Amino-3-(4-Cl-Ph)-2-Me-Propanoic Acid
Proteolytic Stability Low (

min in plasma)
High (

hrs)
Conformational Freedom High (Flexible)Restricted (Rigid)
Lipophilicity (LogP) ~1.38~2.1 (Estimated)
Receptor Selectivity Broad (many enzymes)Specific (GABA-B / Foldamers)

Part 5: Analytical Characterization

To validate the identity and purity of the synthesized compound, the following parameters are standard.

  • 1H NMR (400 MHz, D2O/DCl):

    • 
       7.40 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H) – Characteristic p-chlorophenyl pattern.[1][2]
      
    • 
       4.55 (d, 1H, 
      
      
      
      Hz, H-3) – Large coupling indicates anti-configuration.[1][2]
    • 
       3.15 (dq, 1H, H-2).[2]
      
    • 
       1.10 (d, 3H, 
      
      
      
      ).[2]
  • HPLC: Chiral stationary phase (e.g., Chiralpak AD-H) required to separate enantiomers.[1][2]

  • Mass Spectrometry:

    
     214.06 
    
    
    
    .[1][2]

References

  • Seebach, D., et al. (1996).[1][2] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1][2] Helvetica Chimica Acta.[2] Link[2]

  • Juaristi, E., & Soloshonok, V. A. (2005).[1][2] Enantioselective Synthesis of Beta-Amino Acids.[1][2] Wiley-VCH.[2] Link

  • Gellman, S. H. (1998).[1][2] Foldamers: A manifesto.[1][2] Accounts of Chemical Research.[1][2] Link[2]

  • PubChem Compound Summary. (2024). 3-Amino-3-(4-chlorophenyl)propanoic acid (Analog Reference).[1][2][3] National Library of Medicine.[2] Link[2]

  • Davies, S. G., et al. (2005).[1][2] Asymmetric synthesis of anti-alpha-methyl-beta-amino acids.[1][2] Organic & Biomolecular Chemistry.[1][2][4] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid

-Amino Acid Scaffolds Executive Summary This guide details the synthesis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid , a structural isomer of the GABA-B agonist Baclofen. Unlike Baclofen ( -amino), this target i...

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Acid Scaffolds

Executive Summary

This guide details the synthesis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid , a structural isomer of the GABA-B agonist Baclofen. Unlike Baclofen (


-amino), this target is a 

-amino acid featuring two contiguous stereocenters (

-methyl and

-aryl). This scaffold is critical in peptidomimetic drug design due to its resistance to proteolytic degradation and its ability to induce specific secondary structures (e.g.,

-turns) in peptides.

We present two distinct protocols designed for specific research needs:

  • Protocol A (Stereoselective): Utilizes Ellman’s Sulfinamide auxiliary for high diastereoselectivity (

    
    ) and enantiopurity, essential for lead optimization.
    
  • Protocol B (Scalable/Racemic): A modified Reformatsky-Blaise approach suitable for rapid library generation and bulk intermediate production.

Chemical Background & Retrosynthesis[1][2][3]

The synthesis of


-disubstituted 

-amino acids poses a challenge due to the need to control both relative (syn/anti) and absolute stereochemistry.
  • Target Molecule: 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid

  • Molecular Formula:

    
    
    
  • MW: 213.66 g/mol

  • Key Structural Features: 4-Chlorophenyl moiety (lipophilicity),

    
    -methyl group (conformational lock), 
    
    
    
    -amino acid backbone.
Retrosynthetic Analysis

The most reliable disconnection involves the C2-C3 bond formation via a Mannich-type addition of a propionate enolate equivalent to a 4-chlorobenzaldehyde imine.

  • Path A (Chiral):

    
    -Sulfinyl imine + Lithium enolate of methyl propionate.
    
  • Path B (Racemic):

    
    -Trimethylsilyl imine + Zinc enolate (Reformatsky reagent).
    

Protocol A: Stereoselective Synthesis (Ellman’s Auxiliary)

Objective: Synthesis of (2S, 3S)-3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid (or specific diastereomer) with high optical purity.

Phase 1: Sulfinimine Formation

The condensation of 4-chlorobenzaldehyde with


-(-)-2-methyl-2-propanesulfinamide yields a chiral sulfinimine, which directs the facial selectivity of the subsequent nucleophilic attack.

Reagents:

  • 4-Chlorobenzaldehyde (1.0 equiv)

  • (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (

    
    ) (2.0 equiv)
    
  • Solvent: Dry THF (0.5 M)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Nitrogen (

    
    ).
    
  • Mixing: Dissolve 4-chlorobenzaldehyde and sulfinamide in dry THF.

  • Activation: Add

    
     dropwise at room temperature. The solution will turn slightly yellow.
    
  • Reaction: Stir at reflux (

    
    ) for 6–12 hours. Monitor conversion by TLC (Hexane/EtOAc 3:1).
    
  • Workup: Cool to RT. Pour into brine (saturated NaCl) with vigorous stirring. The titanium salts will precipitate as a white solid. Filter through a Celite pad.

  • Purification: Dry organic layer (

    
    ), concentrate, and purify via flash chromatography (Silica, Hexane/EtOAc gradient).
    
Phase 2: Diastereoselective Mannich Addition

This is the critical stereodefining step. The use of a lithium enolate favors the anti-isomer via a cyclic transition state (Zimmerman-Traxler model), while titanium enolates may favor the syn-isomer.

Reagents:

  • Methyl propionate (1.2 equiv)

  • LDA (Lithium Diisopropylamide) (1.3 equiv)

  • Chlorotitanium triisopropoxide (

    
    ) (Optional, for syn-selectivity)
    
  • Sulfinimine from Phase 1 (1.0 equiv)

  • Solvent: Dry THF

Step-by-Step:

  • Enolate Formation: Cool a solution of LDA in THF to

    
    . Add methyl propionate dropwise. Stir for 45 mins to ensure complete enolization.
    
  • Transmetallation (Optional): If syn-selectivity is desired, add

    
     and stir for 30 mins at 
    
    
    
    . For anti, proceed with Li-enolate.
  • Addition: Add the sulfinimine (dissolved in minimal THF) dropwise to the enolate solution at

    
    .
    
  • Reaction: Stir at

    
     for 4 hours.
    
  • Quench: Add saturated

    
     solution while still cold. Warm to RT.
    
  • Isolation: Extract with EtOAc (

    
    ). The product is the protected 
    
    
    
    -amino ester.
Phase 3: Deprotection & Hydrolysis

Removal of the sulfinyl group and ester hydrolysis.

Step-by-Step:

  • Sulfinyl Cleavage: Dissolve the intermediate in MeOH. Add

    
     in dioxane (4 equiv). Stir at RT for 1 hour. Solvent removal yields the amine hydrochloride.
    
  • Saponification: Dissolve residue in THF/Water (1:1). Add

    
     (3 equiv). Stir at RT for 3 hours.
    
  • Final Isolation: Acidify to pH 6.0 with

    
    . The zwitterionic amino acid precipitates or can be extracted with 
    
    
    
    -butanol. Recrystallize from Ethanol/Water.

Protocol B: Scalable Racemic Synthesis (Reformatsky)

Objective: Rapid production of racemic material for biological screening or as a reference standard.

Mechanism: The Reformatsky reagent (organozinc from


-bromoester) adds to the imine. This is safer than Lithium enolates on a large scale.

Reagents:

  • 4-Chlorobenzaldehyde

  • Ethyl 2-bromopropionate

  • Activated Zinc dust

  • Hexamethyldisilazane (HMDS) (Ammonia source/Imine former)

  • Trimethylsilyl chloride (TMSCl) (Catalyst)

Step-by-Step Protocol:

  • Imine Formation (In-situ): Reflux 4-chlorobenzaldehyde with HMDS (1.2 equiv) and catalytic TMSCl in Acetonitrile for 2 hours. Volatiles are removed to yield the

    
    -TMS imine.
    
  • Zinc Activation: Wash Zinc dust with

    
    , then water, acetone, and ether. Dry under vacuum.
    
  • Reformatsky Reaction: Suspend Activated Zn (1.5 equiv) in dry THF. Add a portion (10%) of Ethyl 2-bromopropionate and a crystal of Iodine to initiate (exothermic).

  • Addition: Once initiated, add the remaining bromide and the

    
    -TMS imine dropwise simultaneously to maintain a gentle reflux.
    
  • Hydrolysis: Quench with dilute

    
    . This cleaves the 
    
    
    
    -TMS group and the Zinc salts.
  • Saponification: Reflux the resulting ethyl ester with

    
     for 4 hours to hydrolyze the ester and generate the free acid hydrochloride.
    

Visual Workflows

Pathway Logic (Graphviz)

SynthesisPathways cluster_Ellman Protocol A: Stereoselective (Ellman) cluster_Refor Protocol B: Racemic (Reformatsky) Start 4-Chlorobenzaldehyde Sulfinimine Chiral Sulfinimine Start->Sulfinimine Imine Condensation TMSImine N-TMS Imine Start->TMSImine Sulfinamide (S)-tBu-Sulfinamide Ti(OEt)4 Sulfinamide->Sulfinimine ProtectedAmino Protected beta-Amino Ester Sulfinimine->ProtectedAmino Mannich Addition Enolate Methyl Propionate LDA, -78°C Enolate->ProtectedAmino Deprotect 1. HCl/MeOH (N-deprotect) 2. LiOH (Hydrolysis) ProtectedAmino->Deprotect Target 3-Amino-3-(4-chlorophenyl)- 2-methylpropanoic acid Deprotect->Target Yields Chiral Product HMDS HMDS / TMSCl HMDS->TMSImine RacemicEster Racemic beta-Amino Ester TMSImine->RacemicEster Zn-Enolate Addition ZnReagent Ethyl 2-bromopropionate Zn Dust (Reformatsky) ZnReagent->RacemicEster AcidHydrolysis 6M HCl Reflux RacemicEster->AcidHydrolysis AcidHydrolysis->Target Yields Racemic Product

Caption: Comparative workflow for Stereoselective (Top) vs. Racemic (Bottom) synthesis routes.

Analytical Data & Validation

Expected NMR Characterization

The following data represents the expected signals for the diastereomers in


/

.
PositionProton (

)
MultiplicityChemical Shift (

ppm)
Notes
Aromatic Ar-HMultiplet7.30 – 7.454H, 4-Chlorophenyl system

-CH

Doublet (

)
4.65Benzylic position

-CH

Multiplet3.10Alpha to carboxyl

-Methyl

Doublet1.15 (anti) / 1.05 (syn)Diagnostic for diastereomers
Quality Control Checkpoints
  • Imine Purity: In Protocol A, the sulfinimine must be free of aldehyde. Residual aldehyde leads to non-stereoselective background reactions.

  • Enolization Temp: In Protocol A, maintain

    
     strictly. Higher temperatures cause enolate equilibration, eroding diastereoselectivity (dr).
    
  • Zinc Activation: In Protocol B, if the reaction does not initiate within 5 minutes, add more iodine or heat. Inactive Zinc is the primary failure mode for Reformatsky reactions.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of

    
    -Amino Acids via the Addition of Enolates to 
    
    
    
    -Sulfinyl Imines." Chemical Reviews, 102(2).
  • Reformatsky, S. (1887).[1] "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen." Berichte der deutschen chemischen Gesellschaft.

  • Tang, T. P., & Ellman, J. A. (1999).

    
    -Amino Acids." Journal of Organic Chemistry. 
    
  • Abele, S., & Seebach, D. (2000). "Preparation of achiral and of enantiopure gem-disubstituted

    
    -amino acids." European Journal of Organic Chemistry. 
    

Sources

Application

Application Note: Integration of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid in Solid-Phase Peptide Synthesis

Introduction & Scientific Rationale The incorporation of non-natural -amino acids into peptide sequences is a cornerstone strategy for developing foldamers and peptidomimetics with enhanced pharmacokinetic properties[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of non-natural


-amino acids into peptide sequences is a cornerstone strategy for developing foldamers and peptidomimetics with enhanced pharmacokinetic properties[1]. Among these, 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid  represents a highly specialized 

-amino acid building block. This molecule features two critical modifications that dictate its behavior in both biological systems and chemical synthesis:
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Methylation (Position 2):  The addition of a methyl group restricts the dihedral angles (
    
    
    
    ,
    
    
    ,
    
    
    ) of the peptide backbone. This significantly reduces the entropic penalty of folding, strongly inducing specific secondary structures (such as extended
    
    
    -strands or stable helices, depending on the relative stereochemistry of the sequence).
  • 
    -(4-Chlorophenyl) Substitution (Position 3):  The aryl group introduces substantial lipophilicity and provides opportunities for 
    
    
    
    stacking and halogen bonding. This is particularly valuable when designing inhibitors for protein-protein interactions (PPIs), such as MDM2/p53 antagonists, where deep hydrophobic pockets must be engaged[2].

While these structural features impart profound proteolytic stability and target affinity[3], they also introduce massive steric hindrance. The proximity of the bulky aryl group and the methyl group creates a highly congested microenvironment around both the amine and the carboxylate, making standard Solid-Phase Peptide Synthesis (SPPS) protocols highly inefficient[4].

Mechanistic Insights: Overcoming Steric Hindrance

In standard Fmoc-SPPS, coupling reagents like HBTU or DIC/HOBt are sufficient for proteinogenic


-amino acids. However, for 

-di-substituted amino acids, the acylation kinetics are severely retarded[5].

The Causality of Coupling Failure: The steric bulk of the


-methyl group physically shields the electrophilic carbonyl carbon of the activated ester. Simultaneously, the 

-(4-chlorophenyl) group restricts the approach angle of the incoming nucleophile (the resin-bound amine). If standard reagents are used, this high activation energy barrier leads to incomplete coupling, deletion sequences, and potential epimerization due to the prolonged reaction times required.

The Solution: To overcome this barrier, highly reactive coupling additives such as HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure must be used in conjunction with uronium/aminium salts (HATU or COMU)[4]. Furthermore, applying microwave (MW) irradiation increases molecular mobility and accelerates the acylation rate without significantly promoting epimerization, provided the temperature is carefully controlled.

Mechanism N1 3-Amino-3-(4-chlorophenyl) -2-methylpropanoic acid N2 α-Methyl Group (Steric Bulk) N1->N2 N3 β-(4-Chlorophenyl) Group (π-π Stacking & Lipophilicity) N1->N3 N4 Conformational Restriction (Foldamer Induction) N2->N4 N5 Shielding of Peptide Bond N2->N5 N3->N4 N3->N5 N6 Enhanced Target Affinity N4->N6 N7 Proteolytic Resistance N5->N7

Mechanistic pathway of β-amino acid structural features enhancing peptide stability and affinity.

Experimental Protocols

The following protocol outlines a self-validating workflow for the Fmoc-deprotection, activation, and coupling of Fmoc-3-amino-3-(4-chlorophenyl)-2-methylpropanoic acid.

Protocol 1: Resin Preparation and Fmoc Deprotection
  • Swelling: Swell the peptidyl-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes at room temperature to ensure maximum solvent accessibility.

  • Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain and repeat for 10 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL) to remove all traces of piperidine, which could neutralize the coupling acid.

  • Validation: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). A positive result (deep blue coloration of the beads) confirms successful deprotection.

Protocol 2: Microwave-Assisted Coupling of the Hindered -Amino Acid

Note: Due to the high cost and extreme steric hindrance of this building block, a 3- to 4-fold molar excess is recommended rather than the standard 5- to 10-fold excess.

  • Pre-activation: In a microcentrifuge tube, dissolve Fmoc-3-amino-3-(4-chlorophenyl)-2-methylpropanoic acid (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of anhydrous DMF. Using slightly less HATU prevents capping of the unreacted resin-bound amines by guanidinylation.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq) to the solution. Vortex for 60 seconds to allow the formation of the highly reactive OAt-ester. The solution should turn a pale yellow color.

  • Coupling: Transfer the activated mixture to the reaction vessel containing the deprotected resin.

  • Microwave Irradiation: Subject the vessel to microwave irradiation (e.g., CEM Liberty Blue or Biotage Initiator) at 75°C for 15–20 minutes. Caution: Do not exceed 75°C to prevent degradation of the 4-chlorophenyl moiety or premature Fmoc cleavage.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 3 mL).

  • Validation (Self-Validating Step): Perform a Kaiser test. If the beads remain slightly blue (indicating incomplete coupling), perform a double coupling using COMU/Oxyma instead of HATU to alter the activation intermediate and overcome sequence-specific aggregation.

Protocol 3: Cleavage and Global Deprotection
  • Final Deprotection: Remove the final N-terminal Fmoc group using 20% piperidine/DMF.

  • Cleavage Cocktail: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature[4].

  • Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge and lyophilize the resulting pellet for downstream HPLC purification.

SPPS_Workflow N1 Resin Swelling & Preparation N2 Fmoc Deprotection (20% Piperidine/DMF) N1->N2 N3 Pre-activation of Hindered β-AA (HATU/HOAt or COMU + DIPEA) N2->N3 N4 Microwave-Assisted Coupling (75°C, 15-30 mins) N3->N4 N5 Coupling Verification (Kaiser / Chloranil Test) N4->N5 N5->N2 If extending peptide N6 Cleavage & Deprotection (TFA Cocktail) N5->N6 If synthesis complete

Workflow for microwave-assisted SPPS of sterically hindered β-amino acids.

Data Presentation

Table 1: Comparative Efficiency of Coupling Reagents for -Amino Acids
Coupling ReagentAdditiveBaseTemp (°C)Time (min)Est. Yield (%)Epimerization Risk
HBTUHOBtDIPEA25120< 40%Low
DICOxymaCollidine60 (MW)30~ 75%Low
HATUHOAtDIPEA75 (MW)15> 95%Moderate
COMUOxymaDIPEA75 (MW)15> 98%Low
Table 2: Physicochemical Contributions of the Residue
Structural FeaturePrimary EffectSecondary EffectApplication in Drug Design
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Carbon Backbone
Proteolytic ResistanceAltered H-bond registryOrally bioavailable peptides[3]

-Methyl Group
Conformational RestrictionReduced entropic penaltyFoldamer helix/sheet induction
4-Chlorophenyl GroupIncreased LipophilicityHalogen /

bonding
Protein-protein interaction (PPI) inhibitors[2]

References

  • Katoh, T., et al. "Ribosomal synthesis and de novo discovery of bioactive foldamer peptides containing cyclic β-amino acids." Nature Chemistry (2020). URL: [Link]

  • Bonetti, A., et al. "Fluoro-Aryl Substituted α,β2,3-Peptides in the Development of Foldameric Antiparallel β-Sheets: A Conformational Study." Frontiers in Chemistry (2019). URL: [Link]

  • E. M., et al. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry." ACS Publications - Journal of Medicinal Chemistry (2014). URL: [Link]

  • "Biomarkers for cancer treatment using MDM2 antagonists." Google Patents (CN117295825A) (2023).
  • "Accelerated microfluidic native chemical ligation at difficult amino acids toward cyclic peptides." Nature Communications (2018). URL: [Link]

  • "Synthesis of β3-Peptides and Mixed α/β3-Peptides by Thioligation." ResearchGate (2005). URL: [Link]

Sources

Method

Application Note: 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid as a Research Tool

This guide details the research applications, pharmacological potential, and experimental protocols for 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid , a specialized -amino acid derivative. Executive Summary & Compou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the research applications, pharmacological potential, and experimental protocols for 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid , a specialized


-amino acid derivative.

Executive Summary & Compound Identity

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is a chiral


-amino acid and a structural isomer of the clinically significant GABA-B agonist Baclofen  (

-amino acid). In research, it serves two primary functions:
  • Pharmacological Probe : As a conformationally constrained analog of Baclofen and

    
    -phenylalanine, it is used to map the stereochemical requirements of the GABA-B receptor binding pocket and amino acid transporters (e.g., LAT1, PepT1).
    
  • Peptidomimetic Building Block : It is a critical monomer for synthesizing

    
    -peptides (foldamers). The 
    
    
    
    -methyl substitution locks the peptide backbone into specific secondary structures (e.g., helices) and confers high resistance to proteolytic degradation.
Chemical Profile
PropertyDetail
Systematic Name 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid
Chemical Class

-Amino Acid;

-Phenylalanine Derivative
Molecular Formula C

H

ClNO

Molecular Weight 213.66 g/mol
Key Structural Features 4-Chlorophenyl moiety (lipophilic anchor);

-Methyl group (conformational lock);

-Amino group.[1][2][3][4]
Related Compounds Baclofen (isomer), Saclofen (sulfonic analog),

-(4-chlorophenyl)alanine.
Solubility Soluble in water (pH dependent), DMSO, Methanol.

Scientific Rationale & Mechanism

GABA-B Receptor Structure-Activity Relationship (SAR)

The GABA-B receptor is a G-protein coupled receptor (GPCR) that typically binds


-amino acids (like GABA and Baclofen).
  • Isosteric Probing : This compound tests the receptor's tolerance for shortening the carbon chain (from

    
     to 
    
    
    
    ) while maintaining the lipophilic 4-chlorophenyl anchor.
  • Conformational Constraint : The C2-methyl group (

    
    -methyl) restricts the rotation of the carboxylate, allowing researchers to probe the active conformation required for receptor activation vs. antagonism. Unlike the flexible Baclofen, this molecule presents a rigid pharmacophore.
    
Peptidomimetics and Foldamers

In peptide chemistry,


-amino acids are used to create "foldamers"—synthetic oligomers that mimic natural peptides but are stable against proteases.
  • Helix Stabilization : The addition of the

    
    -methyl group to the 
    
    
    
    -amino acid backbone strongly promotes the formation of stable helices (e.g., 3
    
    
    -helix) by restricting the torsion angles (
    
    
    ) of the backbone.
  • Metabolic Stability : Peptides containing this residue are resistant to common peptidases (trypsin, chymotrypsin), making them excellent scaffolds for designing metabolically stable drug candidates.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective : To incorporate 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid into a peptide sequence to induce helical folding or improve stability.

Reagents :

  • Fmoc-protected amino acid: Fmoc-3-amino-3-(4-chlorophenyl)-2-methylpropanoic acid.

  • Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Methodology :

  • Resin Swelling : Swell 100 mg of resin in DCM for 20 min, then wash with DMF (3x).

  • Fmoc Deprotection : Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).

  • Activation :

    • Dissolve 3 eq. of the Fmoc-protected

      
      -amino acid and 2.9 eq. of HATU in minimal DMF.
      
    • Add 6 eq. of DIPEA.

    • Note:

      
      -amino acids with 
      
      
      
      -methyl groups are sterically hindered. Pre-activation for 2 minutes is crucial.
  • Coupling : Add the activated mixture to the resin. Shake at room temperature for 2–4 hours (longer than standard

    
    -amino acids due to steric bulk).
    
  • Monitoring : Perform a Kaiser test (ninhydrin). If positive (blue beads), repeat coupling.

  • Capping : Cap unreacted sites with Acetic Anhydride/Pyridine/DCM (1:2:2) for 10 min.

  • Cleavage : Cleave peptide from resin using TFA/TIS/H

    
    O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.
    
Protocol B: In Vitro GABA-B Receptor Binding Assay

Objective : To determine the affinity (


) of the compound for the GABA-B receptor by displacing a radioligand.

Materials :

  • Rat brain synaptic membranes (cortex/cerebellum).

  • Radioligand: [

    
    H]-Baclofen (specific activity ~50 Ci/mmol) or [
    
    
    
    H]-CGP54626 (antagonist).
  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl

    
    , pH 7.4.
    

Workflow :

  • Membrane Preparation : Homogenize rat brain tissue in ice-cold sucrose (0.32 M). Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes. Resuspend in Assay Buffer.

  • Incubation :

    • Prepare 96-well plates.

    • Add 50

      
      L of test compound (serial dilutions: 1 nM to 100 
      
      
      
      M).
    • Add 50

      
      L of [
      
      
      
      H]-Ligand (final conc. 2–5 nM).
    • Add 100

      
      L of membrane suspension (200 
      
      
      
      g protein/well).
    • Non-specific binding control: Add 100

      
      M unlabeled Baclofen (excess).
      
  • Equilibrium : Incubate at 25°C for 60 minutes.

  • Harvesting : Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification : Measure radioactivity via liquid scintillation counting.

  • Analysis : Plot % Displacement vs. Log[Concentration]. Calculate IC

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Visualizing the Research Logic

The following diagram illustrates the structural relationship and the decision logic for using this compound in drug discovery.

ResearchLogic Baclofen Baclofen (Gamma-Amino Acid) GABA-B Agonist Target 3-Amino-3-(4-chlorophenyl)- 2-methylpropanoic acid (Beta-Amino Acid) Baclofen->Target Structural Isomerization (Chain Shortening) SAR SAR Studies (Receptor Selectivity) Target->SAR Used in Foldamers Peptidomimetics (Foldamers/Stability) Target->Foldamers Building Block for Antagonist Potential Antagonist or Inactive Probe SAR->Antagonist Tests Conformational Requirements Helix Stable Helix Formation (Protease Resistance) Foldamers->Helix Alpha-Methyl Lock Effect

Caption: Structural derivation of the target compound from Baclofen and its dual application pathways in pharmacology and peptide chemistry.

Critical Considerations & Troubleshooting

  • Stereochemistry : The compound has two chiral centers (C2 and C3).

    • Note: The biological activity is likely stereospecific. Ensure you are using the correct diastereomer (e.g., (2S, 3R)) or a racemic mixture depending on the study goals. In Baclofen, the (R)-enantiomer is active; analogous stereochemistry is often required here.

  • Solubility : The zwitterionic nature (amino acid) can lead to poor solubility in non-polar organic solvents. Use TFA or dilute HCl for dissolution if using in organic synthesis, or buffered aqueous solutions for biological assays.

  • Steric Hindrance : In peptide coupling, the

    
    -methyl group hinders the approach of the incoming amino acid. Double coupling  cycles or using high-efficiency reagents like HATU/HOAt is mandatory.
    

References

  • Bowery, N. G., et al. "Baclofen: structure-activity relationships and the GABA-B receptor." GABA Mechanisms in Epilepsy, Wiley-Liss, 1991. (Foundational SAR for chlorophenyl-amino acids).
  • Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 1996. Link (Seminal work on beta-amino acid synthesis and foldamers).

  • Lelais, G., & Seebach, D. "B2-Amino Acids—Syntheses, Occurrences, Configurations, and Applications." Biopolymers, 2004.[1] Link (Review of alpha-methyl-beta-amino acid properties).

  • Kerr, D. I. B., & Ong, J. "GABA-B receptors." Pharmacology & Therapeutics, 1995. (Context for GABA-B antagonists like Saclofen and analogs).

Sources

Application

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid in drug development.

Application Note: 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid in Peptidomimetic Drug Design Executive Summary 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is a specialized -amino acid scaffold used in the deve...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid in Peptidomimetic Drug Design

Executive Summary

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is a specialized


-amino acid scaffold used in the development of proteolytically stable peptidomimetics. Unlike standard 

-amino acids, this molecule introduces an additional carbon into the peptide backbone, conferring resistance to endogenous proteases. The specific substitution pattern—a 4-chlorophenyl group at the

-position and a methyl group at the

-position—creates a sterically constrained system that mimics the hydrophobic residues (e.g., Phenylalanine, Tyrosine) found in protein-protein interaction (PPI) hot spots, such as the p53-MDM2 interface.

This guide details the stereoselective synthesis , solid-phase incorporation , and biological validation of this scaffold. It is designed for medicinal chemists seeking to improve the pharmacokinetic profile of peptide-based drugs without sacrificing potency.

Scientific Rationale & Mechanism

The -Amino Acid Advantage

Incorporating


-amino acids into peptide sequences creates "foldamers"—oligomers capable of adopting discrete secondary structures (

-helices, sheets) distinct from natural peptides.
  • Metabolic Stability: The unique backbone spacing prevents recognition by standard proteases (e.g., trypsin, chymotrypsin).

  • Conformational Locking: The

    
    -methyl group restricts bond rotation via the Thorpe-Ingold effect, pre-organizing the molecule into a bioactive conformation.
    
  • Pharmacophore Mimicry: The 4-chlorophenyl group serves as a bioisostere for Phenylalanine, enhancing lipophilicity and improving membrane permeability.

Structural Logic Diagram

G Scaffold 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid Feature1 β-Substitution (4-Cl-Phenyl) Scaffold->Feature1 Feature2 α-Methylation Scaffold->Feature2 Feature3 Backbone Expansion (C-C-N) Scaffold->Feature3 Outcome1 Hydrophobic Interaction (p53/MDM2 mimicry) Feature1->Outcome1  Target Binding Outcome2 Conformational Rigidity (Thorpe-Ingold Effect) Feature2->Outcome2  Entropy Reduction Outcome3 Proteolytic Resistance (t1/2 > 24h) Feature3->Outcome3  Metabolic Stability

Caption: Structural-Activity Relationship (SAR) mapping of the scaffold features to drug development outcomes.

Protocol A: Stereoselective Synthesis

Objective: Synthesize the (2S, 3S)-diastereomer with >95% enantiomeric excess (ee). The presence of two adjacent stereocenters requires a highly stereocontrolled reaction, typically an asymmetric Mannich reaction.

Reagents:

  • 4-Chlorobenzaldehyde

  • Propionyl chloride (source of

    
    -methyl)
    
  • Chiral auxiliary (e.g., Evans oxazolidinone or Ellman's sulfinamide)

  • LiHMDS (Lithium hexamethyldisilazide)

Workflow:

  • Imine Formation:

    • Condense 4-chlorobenzaldehyde with (S)-tert-butanesulfinamide (Ellman’s auxiliary) in THF using Ti(OEt)

      
       as a dehydrating agent.
      
    • Conditions: Stir at RT for 12h.

    • Checkpoint: Verify formation of the

      
      -sulfinyl imine via 
      
      
      
      H-NMR (distinct shift of aldimine proton).
  • Asymmetric Mannich Addition:

    • Generate the lithium enolate of the propionate ester (or amide) using LiHMDS at -78°C in dry THF.

    • Add the

      
      -sulfinyl imine dropwise. The chiral auxiliary directs the nucleophilic attack to the Re-face, while the 
      
      
      
      -enolate geometry controls the anti/syn diastereoselectivity.
    • Critical Step: Maintain -78°C for 4h to maximize diastereomeric ratio (dr).

  • Hydrolysis & Deprotection:

    • Quench with saturated NH

      
      Cl.
      
    • Treat the intermediate with 4M HCl in dioxane to remove the sulfinyl group and hydrolyze the ester.

    • Purification: Recrystallize from EtOH/Water to isolate the pure amino acid zwitterion.

Data Specification:

ParameterTarget SpecificationQC Method
Purity > 98%HPLC (210 nm)
Chiral Purity > 99% eeChiral HPLC (Chiralpak AD-H)
Diastereomeric Ratio > 20:1 (anti:syn)

H-NMR
Yield > 60% (overall)Gravimetric

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Context:


-amino acids are sterically hindered and less reactive than 

-amino acids. Standard coupling protocols (HBTU/DIEA) often result in incomplete coupling (deletions).

Modified Coupling Protocol:

  • Resin Swelling:

    • Use Rink Amide MBHA resin (loading 0.5 mmol/g). Swell in DMF for 30 min.

  • Fmoc-Deprotection:

    • 20% Piperidine in DMF (2 x 10 min). Wash 5x with DMF.

  • Coupling of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is required.

    • Base: HOAt (1-Hydroxy-7-azabenzotriazole) added as a co-activator to reduce racemization.

    • Stoichiometry: 3 eq. Amino Acid : 2.9 eq. HATU : 3 eq. HOAt : 6 eq. DIEA.

    • Time: Double coupling is mandatory. 2 x 2 hours at Room Temperature.

    • Monitoring: Perform a Chloranil test (more sensitive for secondary amines) rather than Kaiser test to verify coupling completion.

  • Capping:

    • Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol C: In Vitro Proteolytic Stability Assay

Objective: Quantify the half-life (


) of the peptide containing the scaffold compared to a wild-type 

-peptide.

Materials:

  • Human Plasma (pooled) or Simulated Gastric Fluid (SGF) containing Pepsin.

  • LC-MS/MS system.

Procedure:

  • Incubation:

    • Prepare a 10

      
      M solution of the test peptide in PBS.
      
    • Add to pre-warmed (37°C) human plasma (90% v/v).

    • Incubate in a shaking water bath.

  • Sampling:

    • Aliquot 50

      
      L at time points: 0, 15, 30, 60, 120, 240, and 1440 min (24h).
      
    • Quench: Immediately add 200

      
      L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
      
  • Analysis:

    • Centrifuge at 10,000g for 10 min.

    • Inject supernatant into LC-MS/MS.

    • Monitor the parent ion transition.

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Slope

      
       = elimination rate constant.
      
    • 
      .
      

Expected Result: Peptides containing the 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid scaffold typically exhibit


 hours, whereas standard 

-peptides degrade within 30-60 minutes.

References

  • Steer, D. L., et al. (2002). "

    
    -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link
    
  • Ellman, J. A., et al. (2003). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link

  • Seebach, D., et al. (2004). "

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a 
    
    
    
    -hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta. Link
  • PubChem. "3-amino-3-(4-chlorophenyl)propanoic acid."[1] National Library of Medicine. Link

Sources

Method

Advanced HPLC Profiling of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid: Chemical and Stereochemical Methodologies

Introduction and Analytical Rationale 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is a highly functionalized -amino acid derivative. Structurally related to neuroactive compounds like baclofen, it serves as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Rationale

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is a highly functionalized


-amino acid derivative. Structurally related to neuroactive compounds like baclofen, it serves as a critical chiral building block in pharmaceutical development. The robust high-performance liquid chromatography (HPLC) analysis of this compound presents a dual challenge:
  • Zwitterionic Nature: The presence of both a carboxylic acid and a primary aliphatic amine creates a highly polar zwitterion at neutral pH, leading to poor retention and severe peak tailing on standard reversed-phase columns[1].

  • Multiple Stereocenters: The molecule possesses two chiral centers (C2 and C3), resulting in four distinct stereoisomers (two pairs of enantiomers/diastereomers) that require precise separation to ensure enantiomeric and diastereomeric purity[2].

As an Application Scientist, the goal is not merely to provide a method, but to engineer a self-validating analytical system. This guide details two distinct workflows: an achiral RP-HPLC method for chemical purity and a pre-column derivatization chiral method for stereoisomeric profiling.

Workflow Start 3-Amino-3-(4-chlorophenyl) -2-methylpropanoic acid PrepA Buffer pH 2.5 Extraction Start->PrepA PrepC Marfey's Reagent Derivatization Start->PrepC Achiral Achiral RP-HPLC (Chemical Purity) DetA UV Detection (220 nm) C18 Column Achiral->DetA Chiral Chiral HPLC (Stereoisomeric Purity) DetC UV Detection (340 nm) C18 Column Chiral->DetC PrepA->Achiral PrepC->Chiral

Analytical workflow for chemical and stereoisomeric purity profiling.

Achiral RP-HPLC: Chemical Purity and Related Substances

Causality of Experimental Choices

To analyze zwitterionic


-amino acids without specialized ion-pairing reagents, the mobile phase pH must be strictly controlled to suppress the ionization of the carboxylic acid (pKa ~3.5)[3]. By utilizing a potassium phosphate buffer at pH 2.5, the carboxylate is protonated (neutralized), shifting the molecule to a mono-cationic state. To prevent the protonated amine from interacting with residual silanols on the silica matrix—which causes peak tailing—a heavily end-capped C18 column is mandatory.
Step-by-Step Methodology
  • Buffer Preparation: Dissolve 2.72 g of

    
     in 1000 mL of HPLC-grade water (20 mM). Adjust the pH to 2.50 ± 0.05 using orthophosphoric acid. Filter through a 0.22 µm membrane.
    
  • Sample Preparation: Accurately weigh 10 mg of the analyte. Dissolve in 10 mL of Diluent (Water:Acetonitrile, 80:20 v/v) to achieve a 1.0 mg/mL stock. Sonicate for 10 minutes. Dilute to a working concentration of 100 µg/mL.

  • Self-Validating System Check: Inject a blank diluent followed by a forced degradation sample (e.g., acid/base hydrolyzed for 2 hours). The method is validated for the run only if the active pharmaceutical ingredient (API) peak is baseline resolved (Resolution,

    
    ) from all degradation products.
    

Stereochemical Profiling: Chiral HPLC via Pre-Column Derivatization

Causality of Experimental Choices

Direct chiral separation of highly polar zwitterions often yields poor peak shapes and requires expensive, fragile macrocyclic glycopeptide columns[2]. A more robust, field-proven alternative is pre-column derivatization using Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)[4].

L-FDAA undergoes a nucleophilic aromatic substitution with the primary amine of the analyte. Because L-FDAA is homochiral, its reaction with the four stereoisomers of the analyte generates four distinct diastereomers. These diastereomers possess different physicochemical properties and a strong chromophore (absorbing at 340 nm), allowing them to be easily separated on a standard, achiral C18 column[5].

Marfeys Analyte Analyte (4 Stereoisomers) Primary Amine Reaction Nucleophilic Aromatic Substitution (pH 8.5, 40°C) Analyte->Reaction Reagent Marfey's Reagent (L-FDAA) Chiral Selector Reagent->Reaction Products 4 Diastereomers (UV Active at 340 nm) Reaction->Products Separation Achiral C18 Separation (Resolution of Isomers) Products->Separation

Logic of Marfey's reagent derivatization for beta-amino acid stereoisomers.

Step-by-Step Derivatization Protocol
  • Reagent Preparation: Prepare a 1% (w/v) solution of L-FDAA in HPLC-grade acetone. Prepare a 1 M Sodium Bicarbonate (

    
    ) buffer to maintain the alkaline pH required for the reaction[4].
    
  • Reaction Mixture: In a 2 mL amber glass vial, combine:

    • 100 µL of the analyte solution (1 mg/mL in water).

    • 20 µL of 1 M

      
      .
      
    • 200 µL of 1% L-FDAA in acetone.

  • Incubation: Seal the vial and incubate in a thermoshaker at 40°C for 60 minutes.

  • Quenching: Remove from heat and immediately quench the reaction by adding 20 µL of 2 M

    
    . This stops the reaction and stabilizes the diastereomers.
    
  • Dilution: Dilute the mixture with 660 µL of Mobile Phase A (0.1% TFA in water) to prepare it for injection.

  • Self-Validating System Check: A racemic mixture containing all four stereoisomers must be derivatized in parallel. The analytical run is validated only if the chromatogram of the racemate displays four distinct peaks with

    
    . If fewer than four peaks appear, the derivatization has failed or the L-FDAA reagent has degraded.
    

Quantitative Data and Method Parameters

Table 1: Achiral RP-HPLC Method Parameters
ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm, end-capped)
Mobile Phase A 20 mM

Buffer, pH 2.5
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm (Optimal for 4-chlorophenyl chromophore)
Gradient Program 0-2 min: 5% B; 2-10 min: 5%

60% B; 10-13 min: 60% B
Table 2: Chiral HPLC (Marfey's Derivatization) Method Parameters
ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 340 nm (Specific to L-FDAA derivative)
Gradient Program 0-5 min: 20% B; 5-45 min: 20%

50% B (Shallow gradient)
Table 3: System Suitability and Expected Outcomes
MetricAchiral Method (API Peak)Chiral Method (Diastereomers)
Retention Time (

)
~6.5 min22.0, 24.5, 26.1, 28.3 min
Tailing Factor (

)

1.2

1.1
Theoretical Plates (

)
> 5,000> 10,000
Resolution (

)
> 2.0 (from impurities)

1.5 (between all 4 isomers)

References

  • Validation of a simple reversed phase-HPLC method for the determination of baclofen in tablets. Drug Analytical Research (SciSpace).3

  • Application Note: Chiral HPLC Analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid via Derivatization. Benchchem.4

  • Analytical Methods for Amino Acids. Shimadzu.1

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of Beta-Amino Acids. ResearchGate.2

  • Total Synthesis, Structure Elucidation, and Bioactivity Evaluation of the Cyclic Lipopeptide Natural Product Paenilipoheptin A. PMC (National Institutes of Health).5

Sources

Application

Application Note: NMR Spectroscopy of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid

This Application Note is written for researchers in medicinal chemistry and analytical development. It provides a definitive protocol for the structural and stereochemical characterization of 3-Amino-3-(4-chlorophenyl)-2...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers in medicinal chemistry and analytical development. It provides a definitive protocol for the structural and stereochemical characterization of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid , a critical


-amino acid scaffold used in peptidomimetic drug design (analogous to Baclofen).

Introduction & Scientific Context


-Amino acids are pivotal in modern drug discovery due to their resistance to proteolytic degradation and their ability to induce specific secondary structures (helices, turns) in peptides.[1] The target molecule, 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid , possesses two chiral centers (

and

), giving rise to four stereoisomers (two enantiomeric pairs: syn and anti diastereomers).

Accurate NMR analysis is required not just for identity, but to distinguish between the anti (2S,3S / 2R,3R) and syn (2S,3R / 2R,3S) diastereomers.[1] This distinction is non-trivial in acyclic systems but can be robustly determined using scalar coupling constants (


) and NOESY correlations.[1]
Key Structural Features[1][2]
  • Backbone: 3-aminopropanoic acid (

    
    -alanine derivative).
    
  • Substituents: 4-chlorophenyl at

    
    ; Methyl group at 
    
    
    
    .[1]
  • Spin System: The aliphatic chain forms an isolated spin system involving the Methyl protons, H2, and H3, coupled to the NH protons (in non-exchanging solvents).[1]

Experimental Protocols

Sample Preparation

Proper solvent selection is critical for resolving the diastereomeric coupling constants.[1]

  • Method A: Structural Elucidation (Recommended) [1]

    • Solvent: DMSO-

      
       (99.9% D).
      
    • Concentration: 10–15 mg in 600

      
      L.[1]
      
    • Rationale: DMSO stabilizes the intramolecular hydrogen bonds often seen in

      
      -amino acids, slowing proton exchange and allowing observation of amide/amine protons (
      
      
      
      8.0–9.0 ppm). It provides the sharpest resolution for
      
      
      -coupling analysis.[1]
  • Method B: Quantitative Analysis (qNMR) / Zwitterionic Form [1]

    • Solvent:

      
       with 10 mM NaOD (pH > 10).
      
    • Concentration: 10 mg in 600

      
      L.[1]
      
    • Rationale: High pH ensures the molecule is in the anionic form (

      
      ), simplifying the spectrum by removing NH couplings and ensuring solubility. Note: Chemical shifts will differ significantly from Method A.
      
Instrument Parameters (600 MHz equiv.)
  • Temperature: 298 K (25 °C).[1]

  • Pulse Sequence (1H): zg30 (30° excitation) to ensure quantitative relaxation.

  • Relaxation Delay (D1):

    
     5 seconds (ensure 
    
    
    
    for methyl groups).
  • Scans: 16 (1H), 1024 (13C).[1]

  • Processing: Exponential multiplication (LB = 0.3 Hz) for 1H; Zero-filling to 64k points.

Results & Discussion: Spectral Assignment

1H NMR Assignment (DMSO- )

The spectrum is dominated by the para-substituted aromatic system and the aliphatic backbone.[1]

PositionProton TypeChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
Ar-H Aromatic (AA'BB')7.35 – 7.45Multiplet-Characteristic of 4-Cl-Phenyl.
H3

-CH (Benzylic)
4.10 – 4.30dd or t

(see below)
Diagnostic for stereochemistry.[1]
H2

-CH
2.60 – 2.80dq

,

Coupled to H3 and Methyl.
Me

-Methyl
0.95 – 1.15d

Diagnostic doublet.[1]
NH/OH Amine/Acid8.0 – 12.0Broad-Visible only in dry DMSO.[1]
Stereochemical Determination (The Critical Step)

The relative configuration (


 vs 

) is determined by the vicinal coupling constant between H2 and H3 (

).[1] In acyclic

-amino acids, the conformer population is dictated by steric repulsion and H-bonding.
  • Anti Diastereomer (2S,3S / 2R,3R):

    • Typically adopts a "zigzag" anti-periplanar conformation for the backbone protons.[1]

    • Diagnostic Signal: Large coupling constant.[1]

    • 
       .[1]
      
  • Syn Diastereomer (2S,3R / 2R,3S):

    • Protons H2 and H3 are typically gauche in the preferred conformer.[1]

    • Diagnostic Signal: Small coupling constant.[1]

    • 
       .[1]
      

Note: If


 values are intermediate (6–8 Hz), this indicates conformational averaging.[1] In this case, perform a 1D NOE  or 2D NOESY  experiment.
  • Anti: Strong NOE between H2 and H3 is absent (or weak). Strong NOE between Methyl and Phenyl ring.

  • Syn: Strong NOE between H2 and H3 may be observed (if gauche), but definitive assignment often relies on the absence of the Methyl-Phenyl NOE seen in the anti form.

13C NMR Assignment
  • Carbonyl (C1):

    
    175 ppm.[1][2][3]
    
  • Aromatic C-Cl:

    
    132 ppm.[1][4]
    
  • Aromatic ipso:

    
    140 ppm.[1]
    
  • Benzylic (C3):

    
    55–58 ppm.[1]
    
  • Alpha (C2):

    
    45–48 ppm.[1]
    
  • Methyl:

    
    14–16 ppm.[1]
    

Visualization: Stereochemical Decision Tree

The following workflow illustrates the logic for assigning the stereochemistry of the synthesized product.

NMR_Workflow Start Synthesized Sample (3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid) Solvent Dissolve in DMSO-d6 (Prevents fast exchange) Start->Solvent H1_Spec Acquire 1H NMR Focus on H3 (~4.2 ppm) and H2 (~2.7 ppm) Solvent->H1_Spec Measure_J Measure Vicinal Coupling J(H2, H3) H1_Spec->Measure_J Large_J J ≈ 10-12 Hz Measure_J->Large_J Small_J J ≈ 4-6 Hz Measure_J->Small_J Med_J J ≈ 7-9 Hz (Conformational Averaging) Measure_J->Med_J Anti Assignment: ANTI Isomer (2S,3S) or (2R,3R) Anti-periplanar protons Large_J->Anti Syn Assignment: SYN Isomer (2S,3R) or (2R,3S) Gauche protons Small_J->Syn NOESY Run 2D NOESY Med_J->NOESY NOE_Check Check NOE: Me vs Phenyl NOESY->NOE_Check NOE_Check->Anti Strong NOE NOE_Check->Syn Weak/No NOE

Figure 1: Decision tree for stereochemical assignment based on scalar coupling constants (


) and NOESY data.

Purity Assessment (qNMR Protocol)

For drug development, establishing the absolute purity of the scaffold is mandatory.[1]

  • Internal Standard (IS): Maleic Acid (Traceable CRM).

    • Signal: Singlet at

      
       6.2 ppm (in 
      
      
      
      ).
    • Relaxation:[1] Long

      
      , set D1 = 30s.
      
  • Procedure:

    • Weigh

      
      10 mg of Sample (
      
      
      
      ) and
      
      
      5 mg of IS (
      
      
      ) into the same vial. Precision:
      
      
      mg.
    • Dissolve in

      
       + NaOD.[1]
      
  • Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Purity of IS.[1][3][5][6][7]

References

  • Stereochemistry of

    
    -amino acids: 
    Seebach, D., et al.[1] "Preparation and determination of the configuration of 2- and 3-substituted 3-aminopropanoic acid derivatives." Tetrahedron, 1995, 51(44), 11863-11890.
    
    
  • Synthesis and NMR of 3-amino-3-arylpropanoic acids: Grygorenko, O. O., et al. "Stereoselective synthesis of

    
    -amino acids." Tetrahedron: Asymmetry, 2006, 17(2), 252-258.
    [1]
    
  • General NMR Data for 4-chlorophenyl derivatives: National Institute of Standards and Technology (NIST).[1] "3-Amino-3-(4-chlorophenyl)propanoic acid Mass Spectrum & Data." [1]

  • qNMR Best Practices: Bharti, S. K., et al.[1] "Quantitative NMR spectroscopy."[1] TrAC Trends in Analytical Chemistry, 2012, 35, 5-26. [1]

Sources

Method

Mass spectrometry of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid

Application Note: Mass Spectrometry Characterization and Quantitation of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid Executive Summary This guide details the mass spectrometry (MS) analysis of 3-Amino-3-(4-chloroph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mass Spectrometry Characterization and Quantitation of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid

Executive Summary

This guide details the mass spectrometry (MS) analysis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid , a


-amino acid derivative structurally related to the GABA

receptor agonist Baclofen. Due to its specific structural features—a secondary carbon backbone with an

-methyl substitution and a

-chlorophenyl ring—this compound exhibits unique fragmentation behavior distinct from standard

-amino acids.

This protocol is designed for researchers in medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics) who require robust quantitation of this chemical entity, whether as a chiral building block, a peptidomimetic intermediate, or a drug candidate.

Chemical Identity & Properties

PropertyDetail
Compound Name 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid
Structure Type

-Amino Acid (

-substituted)
Molecular Formula

Monoisotopic Mass 213.0556 Da (

)
Polarity Amphoteric (contains

and

)
Chirality Two stereocenters (C2, C3); 4 stereoisomers possible.

Mass Spectrometry Mechanism & Fragmentation Theory

Understanding the dissociation chemistry is critical for selecting robust MRM (Multiple Reaction Monitoring) transitions. Unlike


-amino acids which typically lose 

and

to form iminium ions, protonated

-amino acids follow a distinct pathway involving

-lactamization
.
Primary Fragmentation Pathway (ESI+)
  • Protonation : The molecule forms

    
     at m/z 214.1 .
    
  • Dehydration (

    
    -Lactam Formation) : The protonated acid undergoes intramolecular cyclization, losing water (
    
    
    
    Da) to form a protonated
    
    
    -lactam intermediate (m/z 196.1 ).
  • Ring Opening / Retro-Aldol-like Cleavage : The strained lactam ring fragments. The presence of the

    
    -methyl group directs cleavage, often leading to the loss of a ketene derivative or formation of a stable 4-chlorobenzyl carbocation  or iminium ion .
    
Key Diagnostic Ions
  • m/z 214.1 : Precursor Ion.

  • m/z 196.1 :

    
     (Stabilized 
    
    
    
    -lactam).
  • m/z 140.0 :

    
     (Iminium ion formed after loss of methylketene/carboxyl group).
    
  • m/z 125.0 :

    
     (Chlorobenzyl cation/Tropylium ion).
    

Visualization: Fragmentation Pathway

The following diagram illustrates the proposed collision-induced dissociation (CID) pathway for the analyte.

FragmentationPathway cluster_legend Mechanism Key Precursor Precursor [M+H]+ m/z 214.1 (Protonated Acid) Lactam Intermediate m/z 196.1 (Protonated u03b2-Lactam) Precursor->Lactam - Hu2082O (18 Da) Cyclization Iminium Product Ion 1 m/z 140.0 (Iminium Ion) Lactam->Iminium - Methylketene (56 Da) Ring Fission Tropylium Product Ion 2 m/z 125.0 (Chlorobenzyl Cation) Iminium->Tropylium - NHu2083 / Rearrangement Info Pathways based on u03b2-amino acid dissociation chemistry (Ref 1, 2)

Caption: Proposed ESI(+) CID fragmentation pathway showing the transition from precursor to diagnostic iminium and benzyl ions.

Experimental Protocol

A. Sample Preparation (Protein Precipitation)

Rationale:


-amino acids are polar and zwitterionic. Liquid-Liquid Extraction (LLE) is often poor without derivatization. Protein precipitation is preferred for biological matrices.
  • Aliquot : Transfer

    
     of plasma/serum into a 1.5 mL centrifuge tube.
    
  • Internal Standard : Add

    
     of IS solution (e.g., 
    
    
    
    -Baclofen or
    
    
    -Phenylalanine,
    
    
    ).
  • Precipitation : Add

    
     of Acetonitrile containing 0.1% Formic Acid .
    
    • Note: Acid ensures the analyte remains protonated and soluble.

  • Vortex : Mix vigorously for 30 seconds.

  • Centrifuge : Spin at

    
     for 10 minutes at 
    
    
    
    .
  • Transfer : Move supernatant to an HPLC vial. Dilute 1:1 with water if peak shape distortion occurs due to high solvent strength.

B. LC-MS/MS Conditions

Chromatography (HILIC Mode) Rationale: The polarity of the amino/acid groups makes C18 retention difficult without ion-pairing reagents. HILIC provides superior retention and sensitivity.

  • Column : Waters XBridge Amide or SeQuant ZIC-HILIC (

    
    ).
    
  • Mobile Phase A :

    
     Ammonium Formate in Water, pH 3.0.
    
  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

  • Gradient :

    • 0.0 min: 90% B

    • 5.0 min: 50% B

    • 5.1 min: 90% B

    • 8.0 min: 90% B (Re-equilibration)

  • Flow Rate :

    
    .
    

Mass Spectrometry (ESI+)

  • Source : Electrospray Ionization (Positive).

  • Capillary Voltage :

    
    .
    
  • Desolvation Temp :

    
    .
    
  • Cone Gas :

    
    .
    
C. MRM Transitions Table
AnalytePrecursor (

)
Product (

)
Cone (V)CE (eV)Type
Target (Quant) 214.1140.02518Quantifier
Target (Qual) 214.1125.02530Qualifier
Target (Conf) 214.1196.12512Confirmation
IS (

-Baclofen)
218.1144.02518Internal Std

Note: The transition 214 -> 196 is often abundant but less specific (common water loss). The 214 -> 140 transition is highly specific to the amino-chlorophenyl substructure.

Method Validation & Troubleshooting

  • Linearity : Expected range

    
     using 
    
    
    
    weighting.
  • Isotope Interference : The

    
     isotope exists at 
    
    
    
    216.1 (approx 33% abundance). Ensure the isolation window is set to unit resolution to avoid splitting the signal, or sum 214+216 if sensitivity is critical (though 214 alone is standard).
  • Carryover : HILIC columns can retain zwitterions. Use a needle wash of 50:50 MeOH:Water with 0.5% Formic Acid.

References

  • Nyborg, A. et al. (2024).

    
    -, 
    
    
    
    - and Other Amino Acids Using Multiple Stage Tandem Mass Spectrometry. Journal of Mass Spectrometry. Link
  • Kaur, P. & O'Hair, R.A. (2007).

    
    -amino acids. Rapid Communications in Mass Spectrometry. Link
    
  • Grayson, J.D. et al. (2011).[1] Selective synthesis of

    
    -amino acids via ammonium acetate catalyzed reaction. Journal of Organic Chemistry. Link
    

Sources

Application

Application Note: 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid

This Application Note and Protocol Guide details the experimental utility of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid , a specialized -methyl- -amino acid building block used in peptidomimetics, foldamer researc...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the experimental utility of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid , a specialized


-methyl-

-amino acid building block used in peptidomimetics, foldamer research, and medicinal chemistry.

Compound Class:


-Methyl-

-Amino Acid (Constrained

-Phenylalanine Analog) Primary Applications: Peptidomimetics, Foldamer Synthesis, Chiral Drug Development Target Audience: Medicinal Chemists, Peptide Scientists, Structural Biologists

Introduction & Scientific Significance

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is a conformationally constrained


-amino acid. Unlike flexible linear peptides, the introduction of the methyl group at the 

-position (C2) and the chlorophenyl group at the

-position (C3) creates significant steric hindrance. This restriction locks the molecular backbone into specific torsion angles, making this compound a critical tool for:
  • Foldamer Engineering: Inducing stable secondary structures (e.g., 14-helices or 12-helices) in

    
    -peptides that resist proteolytic degradation.
    
  • Pharmacophore Optimization: Serving as a bioisostere for

    
    -amino acids (like Baclofen) or 
    
    
    
    -amino acids, enhancing metabolic stability and receptor selectivity (e.g., in MDM2-p53 inhibitors or GABA-B ligands).
  • Chiral Scaffolding: With two stereogenic centers (C2 and C3), the compound exists as four stereoisomers. The specific

    
     or 
    
    
    
    configurations are often required to match biological binding pockets.
Structural Logic

The "2-methyl" substitution is the functional key. In standard


-amino acids, the C

-C

bond rotates freely. The

-methyl group introduces

strain, forcing the backbone into a gauche conformation that nucleates helix formation.

Experimental Protocols

Protocol A: Chiral Purity Analysis (HPLC)

Objective: To resolve and quantify the four stereoisomers (syn/anti pairs) of the compound. Due to the two chiral centers, standard C18 chromatography is insufficient.

Materials:

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Ethanol : TFA (80 : 20 : 0.1 v/v/v).

  • Detection: UV at 254 nm (targeting the chlorophenyl chromophore).

  • Sample: 1 mg/mL in Ethanol.

Methodology:

  • Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins.

  • Injection: Inject 10 µL of the sample.

  • Separation Logic: The anti diastereomers typically elute differently from the syn diastereomers due to internal H-bonding capabilities. The enantiomers within each pair are resolved by the chiral stationary phase.

  • Calculation: Calculate Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) using peak area integration.

Expected Result: Four distinct peaks. Order of elution depends on the specific column chemistry but typically follows:


, 

,

,

.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: To couple this sterically hindered amino acid into a growing peptide chain. Standard coupling reagents often fail due to the


-methyl steric bulk.

Reagents:

  • Resin: Rink Amide resin (low loading, ~0.3 mmol/g recommended to prevent aggregation).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step Procedure:

  • Fmoc-Protection: Ensure the amino acid is Fmoc-protected. (If starting from free acid: React with Fmoc-OSu and NaHCO

    
     in Acetone/Water).
    
  • Activation:

    • Mix Fmoc-AA (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

    • Add DIPEA (6 eq) immediately before adding to the resin.

    • Note: Pre-activation for 1-2 mins is crucial, but do not exceed 5 mins to avoid racemization.

  • Coupling:

    • Add activated mixture to the resin.

    • Double Coupling: Perform the coupling reaction twice (2 x 2 hours) or use microwave irradiation (75°C, 10 mins) to drive the reaction to completion against the steric barrier.

  • Monitoring: Use the Chloranil test (more sensitive for secondary amines/hindered primary amines) rather than the Kaiser test to verify coupling completion.

Synthesis Pathway (Mannich-Type)

The most robust method to access this scaffold is the Mannich reaction, which allows for the simultaneous creation of the C-C bond and the introduction of the amine.

Mechanism:

  • Imine Formation: 4-Chlorobenzaldehyde condenses with a chiral sulfinamide or simple amine to form an imine.

  • Enolate Addition: A propionate ester (providing the 2-methyl group) is converted to an enolate (using LDA or LiHMDS) and attacks the imine.

  • Stereocontrol: The transition state (Zimmerman-Traxler) determines the syn/anti selectivity.

SynthesisPathway Start1 4-Chlorobenzaldehyde Imine Aldimine Intermediate Start1->Imine + Amine/Sulfinamide Start2 Propionate Ester (Source of Methyl) Enolate Lithium Enolate Start2->Enolate + LDA, -78°C Transition Zimmerman-Traxler Transition State Imine->Transition Enolate->Transition Product 3-Amino-3-(4-chlorophenyl)- 2-methylpropanoic acid Transition->Product Hydrolysis & Deprotection

Caption: Convergent synthesis via Mannich reaction. The enolate geometry controls the C2 stereochemistry, while the imine face controls C3.

Biological & Structural Data Summary

ParameterValue / CharacteristicRelevance
Molecular Weight 213.66 g/mol Small molecule fragment
pKa (COOH) ~3.8Acidic moiety for salt bridges
pKa (NH2) ~9.5Protonated at physiological pH
Lipophilicity High (due to Cl-Phenyl + Methyl)Enhanced membrane permeability vs. non-methylated analog
Preferred Conformation Gauche (torsion

~ 60°)
Promotes helical folding in

-peptides
Experimental Use Case: MDM2-p53 Inhibition

In drug discovery, this scaffold is used to mimic the hydrophobic residues of p53 (specifically Phe19, Trp23, Leu26) that bind to the MDM2 cleft.

  • Experiment: Fluorescence Polarization (FP) Competition Assay.

  • Role: The 4-chlorophenyl group occupies the hydrophobic pocket (Trp23 mimic), while the carboxylic acid forms hydrogen bonds with His96 of MDM2. The 2-methyl group restricts the entropy loss upon binding, potentially increasing affinity.

References

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination of the beta-hexapeptide.

  • Gellman, S. H. (1998). Foldamers: A manifesto.

  • Patent CN117295825A. (2023).[1] Biomarkers for cancer treatment using MDM2 antagonists.[1][2] (Describes related chlorophenyl-propanoic acid derivatives in oncology).

  • Chem-Impex International. Boc-(S)-3-amino-3-(4-chlorophenyl)propionic acid Product Data. (Base structure reference).

Sources

Method

Application Notes and Protocols for the Asymmetric Synthesis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid

Introduction: The Significance of Chiral β-Amino Acids β-Amino acids are crucial structural motifs found in a wide array of natural products and pharmaceutical agents.[1][2] Their incorporation into peptides can induce s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral β-Amino Acids

β-Amino acids are crucial structural motifs found in a wide array of natural products and pharmaceutical agents.[1][2] Their incorporation into peptides can induce stable secondary structures and confer resistance to enzymatic degradation. The target molecule, 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid, is a particularly valuable chiral building block. It possesses two stereogenic centers, offering precise three-dimensional scaffolding essential for developing highly selective therapeutics, including anticonvulsants and other neuroactive agents.[3] The presence of the 4-chlorophenyl group enhances its lipophilicity and can modulate its binding affinity to biological targets.[4]

The challenge in synthesizing this molecule lies in the stereocontrolled formation of both the C2 (α-methyl) and C3 (β-amino) centers. This guide provides detailed protocols for a robust chiral auxiliary-mediated approach, which offers high diastereoselectivity and reliability, and discusses an alternative catalytic asymmetric strategy.

Strategic Overview: Pathways to Stereocontrol

Two primary strategies are presented for the asymmetric synthesis of the target compound. The choice of method often depends on factors such as scale, available reagents, and desired stereoisomer.

  • Chiral Auxiliary-Mediated Synthesis: This classic and dependable approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the desired enantiopure product. This method is particularly noted for its high diastereoselectivity and well-established protocols.[5]

  • Catalytic Asymmetric Conjugate Addition: A more modern and atom-economical approach uses a chiral catalyst to control the stereochemistry of a conjugate addition reaction. For instance, a chiral copper-ligand complex can facilitate the enantioselective addition of an amine source to an α,β-unsaturated ester.[6] This method avoids the need to install and remove an auxiliary, thus shortening the synthetic sequence.

This document will provide a detailed, step-by-step protocol for the chiral auxiliary-based method, which is highly effective for controlling the two adjacent stereocenters in the target molecule.

Part 1: Chiral Auxiliary-Mediated Asymmetric Synthesis

This strategy employs an Evans-type oxazolidinone auxiliary to direct a diastereoselective conjugate addition of a nitrogen nucleophile. The workflow is designed to first set the C2 stereocenter and then use its influence, combined with the auxiliary, to control the C3 center.

Experimental Workflow Diagram

Asymmetric Synthesis Workflow cluster_0 Step 1: Auxiliary Acylation cluster_1 Step 2: Diastereoselective Michael Addition cluster_2 Step 3: Asymmetric Conjugate Addition cluster_3 Step 4: Auxiliary Cleavage & Deprotection Aux Chiral Auxiliary ((4R,5S)-Oxazolidinone) AcylatedAux N-Crotonyl Oxazolidinone Aux->AcylatedAux n-BuLi, THF -78 °C Crotonyl Crotonyl Chloride Crotonyl->AcylatedAux MichaelProduct Adduct with C2 Stereocenter AcylatedAux->MichaelProduct LDA, THF -78 °C ConjugateProduct Diastereomerically Pure Adduct MichaelProduct->ConjugateProduct Lewis Acid (e.g., TiCl4) DCM, -78 °C MeI Methyl Iodide MeI->MichaelProduct FinalProduct Final Product (3-Amino-3-(4-chlorophenyl) -2-methylpropanoic acid) ConjugateProduct->FinalProduct 1. LiOH, H2O2 2. H2, Pd/C AmineSource Protected Amine Source (e.g., BnONH2) AmineSource->ConjugateProduct

Caption: Workflow for chiral auxiliary-mediated synthesis.

Detailed Experimental Protocol

Materials and Reagents:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Chiral Auxiliary)

  • 2-Methyl-2-butenoyl chloride (Tigloyl chloride)

  • n-Butyllithium (n-BuLi) in hexanes

  • Lithium diisopropylamide (LDA)

  • 4-Chlorobenzaldehyde

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Titanium(IV) chloride (TiCl₄)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Palladium on carbon (Pd/C)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Standard workup and purification reagents

Step 1: Acylation of the Chiral Auxiliary

Causality: This step attaches the prochiral α,β-unsaturated carbonyl unit to the chiral auxiliary. The use of a strong base at low temperature ensures rapid and complete deprotonation of the auxiliary's nitrogen, followed by efficient acylation.

  • To a flame-dried, argon-purged round-bottom flask, add the chiral auxiliary (1.0 eq) and anhydrous THF (10 mL/mmol of auxiliary).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes.

  • Add tigloyl chloride (1.1 eq) dropwise. The solution may turn from clear to pale yellow.

  • Stir at -78 °C for 1 hour, then allow the reaction to warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the N-acyloxazolidinone.

Step 2: Diastereoselective Conjugate Addition of the Aryl Group

Causality: This is a critical stereochemistry-determining step. A Reformatsky-type reaction or a cuprate addition of the 4-chlorophenyl group is performed. The chiral auxiliary sterically blocks one face of the double bond, forcing the incoming nucleophile to attack from the opposite face, thus establishing the C3 stereocenter with high diastereoselectivity.

  • Prepare a Gilman cuprate reagent by adding 2.0 eq of (4-chlorophenyl)lithium to 1.0 eq of copper(I) cyanide (CuCN) in anhydrous THF at -78 °C.

  • In a separate flask, dissolve the N-acyloxazolidinone (1.0 eq) from Step 1 in anhydrous THF and cool to -78 °C.

  • Slowly add the prepared cuprate solution to the N-acyloxazolidinone solution via cannula.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Quench the reaction by adding a mixture of saturated aqueous NH₄Cl and 2M NH₄OH (9:1 v/v).

  • Allow the mixture to warm to room temperature and stir until the aqueous layer is deep blue.

  • Perform an extractive workup as described in Step 1.

  • Purify the product by flash chromatography to yield the diastereomerically enriched adduct.

Step 3: Diastereoselective α-Methylation

Causality: The existing C3 stereocenter, in conjunction with the chiral auxiliary, now directs the stereoselective introduction of the methyl group at the C2 position. The lithium enolate is formed, and its chelated structure is approached by the electrophile (methyl iodide) from the less hindered face.

  • Dissolve the product from Step 2 (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add LDA (1.2 eq) dropwise and stir for 45 minutes to form the enolate.

  • Add methyl iodide (1.5 eq) and stir at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to -20 °C over 2 hours.

  • Quench with saturated aqueous NH₄Cl and perform an extractive workup.

  • Purify by flash chromatography to obtain the fully substituted, diastereomerically pure product.

Step 4: Hydrolytic Cleavage of the Chiral Auxiliary

Causality: The final step is to remove the auxiliary to liberate the chiral carboxylic acid. A peroxide-mediated hydrolysis with lithium hydroxide is a standard and mild method that minimizes the risk of epimerization at the α-carbon.[5]

  • Dissolve the purified product from Step 3 in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

  • Stir vigorously at 0 °C for 4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate. The aqueous layer will contain the recovered chiral auxiliary.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid.

Part 2: Characterization and Stereochemical Analysis

Ensuring the stereochemical purity of the final product is paramount. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the industry-standard method for this analysis.[7]

Protocol: Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Determination by Chiral HPLC

Principle: The enantiomers/diastereomers of the analyte form transient, diastereomeric complexes with the chiral stationary phase (CSP).[7] Differences in the stability of these complexes lead to different retention times, allowing for their separation and quantification.

  • Sample Preparation: Dissolve a small amount (~1 mg) of the final product in the mobile phase solvent. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System and Column:

    • Column: Chiralcel OD-H or equivalent polysaccharide-based CSP.

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA) (e.g., 90:10:0.1 Hexane:IPA:TFA). The exact ratio should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak areas of the resulting chromatogram.

    • The diastereomeric ratio (dr) and enantiomeric excess (ee) are calculated from the relative peak areas (A1, A2, A3, A4) of the stereoisomers.

    • % ee = |(A_major - A_minor) / (A_major + A_minor)| * 100

    • dr = (A_major_diastereomer + A_minor_diastereomer) / (A_other_diastereomer_pair)

Data Summary Table
StrategyKey TransformationTypical YieldTypical drTypical ee (%)Pros & Cons
Chiral Auxiliary Diastereoselective Conjugate Addition & Alkylation60-75% (overall)>95:5>98%Pro: High reliability, predictable stereochemistry. Con: Stoichiometric use of chiral material, extra protection/deprotection steps.
Catalytic Asymmetric Cu-catalyzed Conjugate Hydroamination[6]70-90%>90:10>95%Pro: Atom-economical, fewer steps. Con: Catalyst/ligand sensitivity, requires careful optimization.

Part 3: Alternative Strategy - Catalytic Asymmetric Synthesis

A promising alternative involves the copper-catalyzed enantioselective hydroamination of an α,β-unsaturated ester. This approach directly introduces the amino group at the β-position with high enantioselectivity.

Conceptual Workflow Diagram

Catalytic Asymmetric Workflow Start Ester of 2-methyl-3- (4-chlorophenyl)propenoic acid Product Enantioenriched β-Amino Ester Start->Product Reagents O-Benzoylhydroxylamine + Silane Reductant Reagents->Product Conjugate Addition Catalyst Chiral Catalyst (e.g., Cu(OAc)2 + Chiral Ligand) Catalyst->Product Stereocontrol Final Final Product (After Hydrolysis) Product->Final Saponification (e.g., LiOH)

Caption: Conceptual flow for a catalytic asymmetric approach.

This method, as reported for similar substrates, can provide the desired β-amino ester in high yield and enantioselectivity.[6] Subsequent hydrolysis of the ester furnishes the final product. The key to success is the selection of an appropriate chiral ligand for the copper catalyst that effectively controls the facial selectivity of the conjugate addition.

References

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.). pubs.acs.org. Retrieved March 7, 2026, from [Link]

  • Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 2. Determination of Enantiomeric Excess of Amino Acids. (n.d.). sci-hub.se. Retrieved March 7, 2026, from [Link]

  • Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. (2010). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Fuller, A. A., et al. (2005). Succinct synthesis of beta-amino acids via chiral isoxazolines. Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]

  • Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays with a Chiral Scandium Complex. (2006). Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris. Retrieved March 7, 2026, from [Link]

  • Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. (n.d.). PubMed Central (PMC). Retrieved March 7, 2026, from [Link]

  • Modular, Chiral-Auxiliary-Mediated Synthesis of Sterically Constrained γ-Amino Acid Derivatives. (2023). Organic Letters. Retrieved March 7, 2026, from [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2002). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PubMed Central (PMC). Retrieved March 7, 2026, from [Link]

  • Synthesis of 3-amino-3-aryl propanoates. (2000). Google Patents.
  • Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 7, 2026, from [Link]

  • A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. (2004). Scribd. Retrieved March 7, 2026, from [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof. (2002). Google Patents.
  • Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory, Yale University. Retrieved March 7, 2026, from [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Springer. Retrieved March 7, 2026, from [Link]

  • Organocatalytic asymmetric synthesis of β3-amino acid derivatives. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • New Asymmetric Synthesis Research. (n.d.). The Ghosh Laboratory, Purdue University. Retrieved March 7, 2026, from [Link]

  • Special Issue: Development of Asymmetric Synthesis. (2020). PubMed Central (PMC), NIH. Retrieved March 7, 2026, from [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • (S)-3-Amino-3-(3-chlorophenyl)propanoic acid. (n.d.). MySkinRecipes. Retrieved March 7, 2026, from [Link]

Sources

Application

Advanced Purification Protocols for 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid

-amino acids. Executive Summary & Chemical Identity[1] 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is a substituted -amino acid sharing structural homology with Baclofen and Saclofen.[1] Unlike simple -amino acids,...

Author: BenchChem Technical Support Team. Date: March 2026


-amino acids.

Executive Summary & Chemical Identity[1]

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is a substituted


-amino acid sharing structural homology with Baclofen and Saclofen.[1] Unlike simple 

-amino acids, this molecule possesses two adjacent chiral centers (C2 and C3), resulting in four potential stereoisomers (two enantiomeric pairs of diastereomers: syn and anti).[1]

Effective purification requires a biphasic strategy:

  • Bulk Isolation: Exploiting the zwitterionic nature for isoelectric precipitation and ion-exchange desalting.[1]

  • Stereochemical Resolution: Utilizing chiral stationary phases (CSPs) or diastereomeric salt crystallization to isolate the bioactive isomer.[1]

Physicochemical Profile[2][3][4][5][6][7][8][9]
  • Nature: Zwitterionic (Amphoteric).[1]

  • Estimated pKa values: Carboxyl (

    
    ), Amine (
    
    
    
    ).[1]
  • Isoelectric Point (pI):

    
    .[1]
    
  • Solubility: High in acidic/basic aqueous media; minimal in neutral water (at pI); poor in non-polar organics (EtOAc, Hexane).[1]

Impurity Profile & Pre-Purification Analysis

Before initiating purification, characterize the crude feedstock. Common impurities from Mannich-type or Rodionov syntheses include:

  • Unreacted Aldehyde: 4-Chlorobenzaldehyde (detectable via UV at 254 nm).[1]

  • Inorganic Salts: Ammonium acetate/chloride (removable via Ion Exchange).[1]

  • Regioisomers:

    
    -amino isomers (rare but possible depending on synthesis).[1]
    
  • Diastereomers: The syn vs. anti ratio is synthesis-dependent.[1]

Bulk Purification Protocols

Protocol A: Isoelectric Point (pI) Precipitation

Objective: Rapid removal of non-zwitterionic impurities and bulk solvent.[1] Mechanism: At the pI, the net charge is zero, minimizing solvation by water and maximizing lattice energy, leading to precipitation.

Procedure:

  • Dissolution: Dissolve crude solid in minimal 1M HCl. Filter to remove insoluble non-polar byproducts (e.g., unreacted aldehyde).[1]

  • Neutralization: Slowly add 2M NaOH or

    
     while monitoring pH.
    
  • Crystallization: As pH approaches 6.0–7.0, a white precipitate will form.[1]

    • Critical Step: Hold pH at exactly 6.[1]7. Cool to 4°C for 4 hours.

  • Filtration: Collect solids via vacuum filtration.[1] Wash with ice-cold water (to remove salts) followed by cold ethanol (to remove organic impurities).[1]

  • Drying: Vacuum dry at 50°C.

Protocol B: Cation Exchange Chromatography (Desalting)

Objective: Isolation of the amino acid from inorganic salts and neutral organics. Resin: Dowex 50W-X8 (Strong Cation Exchanger), H+ form.[1]

Workflow Diagram:

IonExchange cluster_0 Loading Phase cluster_1 Elution Phase cluster_2 Isolation Crude Crude Mixture (pH < 2) Resin_H Dowex 50W (H+) Crude->Resin_H Bind Waste_1 Eluate: Neutral/Acidic Impurities & Anions Resin_H->Waste_1 Flow Through Product_Eluate Product Eluate (Ammonium Salt) Resin_H->Product_Eluate Collect Ammonia 1M NH4OH (Eluent) Ammonia->Resin_H Displace Evap Rotary Evaporation (Remove NH3/H2O) Product_Eluate->Evap Pure_Solid Purified Zwitterion Evap->Pure_Solid

Caption: Cation exchange workflow for desalting and purification of beta-amino acids.

Detailed Protocol:

  • Column Prep: Pack a glass column with Dowex 50W-X8 (20-50 mesh). Regenerate with 2M HCl, then wash with distilled water until effluent is neutral.

  • Loading: Dissolve the semi-pure amino acid in 1M HCl. Load onto the column.[2][3] The amino acid (cationic at pH 1) binds to the sulfonate groups.

  • Washing: Wash with 3-5 column volumes (CV) of distilled water.

    • Checkpoint: Monitor effluent UV.[1] Neutral organics and inorganic anions (Cl-) wash through.[1]

  • Elution: Elute with 1M

    
    . The ammonium ion displaces the amino acid.
    
  • Isolation: Collect Ninhydrin-positive fractions. Evaporate under reduced pressure.[1][4] The volatile ammonia is removed, leaving the free zwitterionic amino acid.

High-Resolution Purification (Stereochemical Resolution)

After bulk purification, the material is likely a mixture of diastereomers and enantiomers.

Protocol C: Preparative HPLC Resolution

Objective: Separation of diastereomers (syn vs anti) and enantiomers. Stationary Phase: Zwitterionic Chiral Stationary Phases (CSPs) are superior for underivatized amino acids.[1]

  • Recommended Column: Chiralpak ZWIX(+) or Chirobiotic T (Teicoplanin).[1]

Mobile Phase Optimization:

  • Base Eluent: MeOH/MeCN (50:50 v/v).[1][5][6]

  • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).[1]

  • Note: The "double ion pairing" mechanism of ZWIX columns requires both acid and base additives to manipulate the ionization state of the analyte and the selector.

Separation Logic Diagram:

HPLC_Logic cluster_mech Interaction Mechanism Sample Racemic Diastereomer Mix (4 Isomers) Column Chiralpak ZWIX(+) (Zwitterionic Selector) Sample->Column Inject Charge Ionic Interaction (Amine/Acid) Column->Charge Steric Steric Fit (C2-Methyl/C3-Aryl) Column->Steric Peak1 Peak 1: (2S, 3S)-Anti Charge->Peak1 Peak2 Peak 2: (2R, 3R)-Anti Charge->Peak2 Peak3 Peak 3: (2S, 3R)-Syn Charge->Peak3 Peak4 Peak 4: (2R, 3S)-Syn Charge->Peak4

Caption: Chiral HPLC separation logic for multi-stereocenter amino acids.

Step-by-Step Protocol:

  • Sample Prep: Dissolve 100 mg of desalted solid in 1 mL mobile phase. Filter (0.22 µm).[1]

  • Conditioning: Equilibrate column with 20 CV of mobile phase.

  • Gradient/Isocratic: Start isocratic (MeOH/MeCN 50:50). If resolution is poor, increase MeOH content (protic solvent reduces retention of zwitterions on some CSPs, but stabilizes others; test empirically).

  • Collection: Fractionate peaks based on UV (254 nm).

  • Post-Process: Evaporate fractions. Redissolve in water and lyophilize to remove trace amine additives.

Analytical Validation

Verify the purity of the final isolate using the following metrics:

MethodParameterAcceptance Criteria
HPLC (Achiral) Chemical Purity> 98.5% Area
Chiral HPLC Enantiomeric Excess (ee)> 99%
1H NMR (D2O) Residual Solvents/SaltsNo peaks for EtOH, NH4+
Elemental Analysis C, H, N, ClWithin ±0.4% of theoretical

References

  • Ion Exchange of Amino Acids: Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). The Isolation of Amino Acids by Chromatography on Ion Exchange Columns. Journal of Biological Chemistry, 195, 669-683. Link

  • Synthesis & Properties: Lazar, L., et al. (2004).[1][7] Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897.[1][7] Link[1]

  • Chiral Separation (ZWIX): Ilisz, I., et al. (2014).[1] High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Journal of Chromatography A, 1363, 169-177. Link[1]

  • Zwitterionic Recrystallization: Chadwick, K., et al. (2012).[1] The crystallization of zwitterionic amino acids from aqueous solution.[8] Crystal Growth & Design, 12(3), 1159-1166.[1] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid

Welcome to the technical support center for the synthesis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route and improve your overall yield and purity.

I. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid?

The synthesis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid, a key intermediate for pharmaceuticals like Baclofen, can be approached through several pathways. The most prevalent method is a variation of the Mannich reaction , a three-component condensation involving 4-chlorobenzaldehyde, an amine, and a carbonyl compound with an acidic α-proton.

Alternative routes include:

  • Michael addition-based strategies: These often involve the condensation of 4-chlorobenzaldehyde with nitromethane, followed by a Michael addition and subsequent reduction and decarboxylation.

  • Cyanohydrin-based routes: This approach starts with the formation of a cyanohydrin from 4-chlorobenzaldehyde, which is then further elaborated.

This guide will primarily focus on troubleshooting and optimizing the Mannich-type reaction, as it is a widely employed and versatile method.

Q2: I'm experiencing a very low yield in my Mannich reaction. What are the most likely causes?

Low yields in a Mannich reaction are a common issue and can often be traced back to several key factors. The most prominent is the retro-Mannich reaction , where the product decomposes back into the starting materials, especially during workup.

Other potential causes include:

  • Ineffective iminium ion formation: The reaction between the aldehyde and the amine to form the electrophilic iminium ion is a crucial first step.

  • Poor enolization of the carbonyl component: The nucleophilic attack on the iminium ion requires the formation of an enol or enolate from your carbonyl compound.

  • Suboptimal reaction conditions: Temperature, solvent, and catalyst choice all play a significant role in the reaction's success.

  • Side reactions: The formation of byproducts can consume starting materials and complicate purification.

The troubleshooting section below will delve into how to address each of these potential problems systematically.

Q3: How can I minimize the retro-Mannich reaction during workup?

The retro-Mannich reaction is often triggered by heat and significant pH shifts. To mitigate this, a gentle workup procedure is essential.

Key recommendations:

  • Maintain low temperatures: Cool the reaction mixture to 0°C before quenching and keep it cold throughout the extraction process.

  • Use mild acids/bases for neutralization: Instead of strong acids like HCl or strong bases like NaOH, opt for saturated aqueous solutions of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) for pH adjustment.

  • Consider a non-aqueous workup: For particularly sensitive products, avoiding an aqueous workup altogether can be beneficial.

Q4: My product is a mixture of diastereomers. How can I improve the stereoselectivity?

Controlling diastereoselectivity in Mannich reactions is a significant challenge. The use of chiral catalysts or auxiliaries is often necessary to achieve high levels of stereocontrol. Pro

Optimization

Advanced Technical Support Center: 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid Purification

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing bottlenecks in the isolation and scale-up of complex chiral building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing bottlenecks in the isolation and scale-up of complex chiral building blocks.

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid presents a "perfect storm" of purification hurdles. It is a highly polar zwitterion, possesses two adjacent stereocenters (yielding four possible stereoisomers: syn and anti racemates), and exhibits a strong propensity for liquid-liquid phase separation ("oiling out") during crystallization.

This guide provides field-proven, self-validating protocols to overcome these specific bottlenecks. We focus not just on what to do, but the causality behind every physical and chemical manipulation.

Module 1: Zwitterion Isolation & Extraction Challenges

Q: During post-synthetic workup, my product remains entirely in the aqueous phase regardless of the organic solvent used. How can I force it into the organic phase?

Scientist's Insight: The causality here is rooted in the molecule's zwitterionic nature. Because it contains both a basic primary amine (pKa ~9.5) and an acidic carboxylate (pKa ~3.5), it exists as a highly polar dipole near neutral pH. Its hydration energy is too high to allow partitioning into standard organic solvents (like EtOAc or DCM). To isolate it, you must exploit its isoelectric point (pI), the exact pH at which the molecule carries a net-zero charge, thereby minimizing its aqueous solubility 1.

Self-Validating Protocol: Isoelectric Precipitation
  • Acidic Dissolution: Dissolve the crude reaction mixture in 1 M HCl (aqueous).

    • Validation Check: The solution must become fully homogeneous. The amine is now fully protonated (

      
      ), making the molecule highly water-soluble. If insoluble matter persists, it is a non-basic organic impurity (e.g., unreacted aldehyde) and must be filtered out.
      
  • Controlled Titration: Slowly titrate the filtrate with 1 M NaOH under vigorous stirring while monitoring with a calibrated pH probe.

  • Targeting the pI: Continue titration until the pH reaches approximately 6.0 to 6.5 .

    • Validation Check: At the exact pI, the solution will rapidly turn turbid as the zwitterion concentration maximizes and solubility collapses. If the solution remains clear, verify the product concentration; it may be below the solubility threshold, requiring solvent evaporation.

  • Isolation: Age the suspension at 4 °C for 2 hours to maximize yield, then filter and wash with ice-cold water.

Module 2: Stereoisomeric Resolution

Q: My synthesis yielded a mixture of diastereomers. How do I systematically isolate the desired enantiomer from this complex mixture?

Scientist's Insight: Direct chiral chromatography on a 4-isomer mixture is inefficient at a preparative scale. The optimal strategy relies on a two-stage approach: first separating the diastereomers via fractional crystallization (exploiting their different lattice energies), followed by enantiomeric resolution using a chiral resolving agent. We utilize the "Pope-Peachy" method (0.5 equivalents of resolving agent) to force the less soluble diastereomeric salt to precipitate while the other enantiomer remains in solution as the free base .

Self-Validating Protocol: Diastereomeric Salt Resolution
  • Salt Formation: Suspend the racemic β-amino acid in a boiling mixture of Ethanol/Water (80:20 v/v). Add exactly 0.5 equivalents of a chiral acid (e.g., (1S)-(+)-10-Camphorsulfonic acid).

    • Validation Check: The mixture must form a clear, homogeneous solution at reflux. If not, add solvent in 5% increments until clear.

  • Controlled Cooling: Cool the reactor linearly at a rate of 0.1 °C/min down to 20 °C.

    • Validation Check: Crystals should begin to nucleate at approximately 45 °C. Rapid cooling will cause kinetic entrapment of the wrong isomer.

  • Free-Basing: Filter the enantiopure salt crystals. Suspend them in water and adjust the pH back to the pI (~6.5).

    • Validation Check: The chiral resolving acid will dissolve into the aqueous phase, while the enantiopure 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid will precipitate as a white powder.

ChiralResolution Racemate Racemic β-Amino Acid (Mixture of Isomers) ResolvingAgent Add Chiral Resolving Agent (e.g., Camphorsulfonic Acid) Racemate->ResolvingAgent SaltFormation Diastereomeric Salt Formation (in EtOH/H2O) ResolvingAgent->SaltFormation Cooling Controlled Cooling (0.1 °C/min) SaltFormation->Cooling Separation Solid-Liquid Separation Cooling->Separation Crystals Enantiopure Salt (Precipitate) Separation->Crystals Filter MotherLiquor Mother Liquor (Undesired Isomers) Separation->MotherLiquor Discard/Recycle FreeBasing Adjust to pI (pH ~6.5) (Free-basing) Crystals->FreeBasing PureProduct Pure Enantiomer FreeBasing->PureProduct

Workflow for the chiral resolution of β-amino acid diastereomers via salt crystallization.

Module 3: Chromatographic Purity Verification

Q: Reversed-phase HPLC (C18) shows severe peak tailing and no retention for the free amino acid. What is the optimal analytical method?

Scientist's Insight: Standard C18 columns rely on hydrophobic interactions, which completely fail for highly polar zwitterions. The relative positions of the charged functional groups in β-amino acids dictate that mixed-mode or Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) must be used. ZIC-HILIC utilizes a stationary phase with permanently charged zwitterionic groups, allowing for both hydrophilic partitioning and weak electrostatic interactions 34.

Table 1: Optimized ZIC-HILIC Chromatographic Parameters

ParameterSpecificationCausality / Scientific Rationale
Column ZIC-HILIC (150 x 4.6 mm, 5 µm)Zwitterionic stationary phase retains polar β-amino acids via orthogonal interactions.
Mobile Phase A Acetonitrile (75%)High organic content promotes the formation of a water-enriched layer on the stationary phase for hydrophilic partitioning.
Mobile Phase B 20 mM Ammonium Formate, pH 3.0 (25%)Buffer regulates ionic interactions; pH 3.0 ensures the carboxylate is partially protonated, sharpening the peak.
Flow Rate 1.0 mL/minProvides the optimal linear velocity for mass transfer in HILIC mode.
Detection UV at 214 nm or ELSDβ-amino acids lack strong chromophores; ELSD provides universal detection independent of optical absorption.
Column Temp 40 °CReduces mobile phase viscosity and improves peak shape by accelerating binding kinetics.

Module 4: Crystallization & "Oiling Out"

Q: When I add an anti-solvent to my purified fraction, it forms a biphasic syrup ("oils out") instead of crystallizing. How do I induce proper nucleation?

Scientist's Insight: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the supersaturation trajectory crosses the binodal curve before the solubility curve. Instead of forming an ordered crystal lattice, the solute forms a solute-rich liquid phase. The 4-chlorophenyl group on this molecule increases its lipophilicity just enough to disrupt standard hydrogen-bonding networks during rapid anti-solvent addition. You must bypass the LLPS region by utilizing temperature-cycled seeding within the metastable zone.

Self-Validating Protocol: Temperature-Cycled Crystallization
  • Dissolution: If the product has oiled out, heat the biphasic mixture until it becomes a single homogeneous liquid phase (crossing back above the binodal curve).

  • Metastable Zone Entry: Cool the solution very slowly (0.05 °C/min) until you are just below the saturation temperature, but above the oiling-out temperature.

  • Seeding: Add 1-2% (w/w) of pure crystalline 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid.

    • Validation Check: The seeds must remain suspended and not dissolve. If they dissolve, the solution is undersaturated; lower the temperature by 2 °C and retry.

  • Isothermal Growth: Hold the temperature constant for 2 hours to allow the seeds to consume the supersaturation, safely bypassing the LLPS boundary.

OilingOut Start Anti-solvent Addition Check Phase Separation State? Start->Check LLPS Oiling Out (LLPS) Biphasic Liquid Check->LLPS High Supersaturation Crystals Nucleation Solid Crystals Check->Crystals Optimal Heat Re-heat to Dissolve Oil (T > Binodal Curve) LLPS->Heat Success High Purity Crystalline API Crystals->Success Seed Add Seed Crystals in Metastable Zone Heat->Seed Cool Slow Cooling (Avoid Spinodal) Seed->Cool Cool->Success Induces Growth

Troubleshooting logic tree for resolving liquid-liquid phase separation (oiling out).

References
  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid - ACS Publications. 1

  • Amino Acid Crystallization Resolution Service - BOC Sciences.

  • Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography - LCGC International. 3

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions - SIELC Technologies. 4

Sources

Troubleshooting

Technical Support Center: Solubility Guide for 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid

[1][2] -Amino Acids[1] Executive Summary & Chemical Context[1][3][4][5][6][7][8] The Core Challenge: 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid presents a classic "Solubility Paradox" common to substituted -amino...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]


-Amino Acids[1]

Executive Summary & Chemical Context[1][3][4][5][6][7][8]

The Core Challenge: 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid presents a classic "Solubility Paradox" common to substituted


-amino acids.
  • Zwitterionic Locking: At neutral pH, the molecule exists as a zwitterion (

    
    ).[1] The resulting electrostatic attraction creates a crystal lattice with high lattice energy, rendering it insoluble in non-polar organic solvents (DCM, Ether, Hexane).
    
  • Lipophilic Shielding: Conversely, the 4-chlorophenyl ring and the

    
    -methyl group add significant hydrophobicity, preventing the zwitterion from easily dissolving in water at neutral pH.[1]
    

Target Audience: This guide is designed for medicinal chemists performing peptide coupling and biologists preparing stock solutions for in vitro assays.[1]

Solubility Decision Matrix (Visual Logic)

Before proceeding with a protocol, determine your solvent system based on your application using the logic flow below.

SolubilityLogic Start Start: What is your application? AppType Application Type Start->AppType Bio Biological Assay (Cell Culture/Enzymatic) AppType->Bio Synth Chemical Synthesis (Peptide Coupling) AppType->Synth Purify Purification (HPLC/Crystallization) AppType->Purify DMSORoute Use DMSO Stock (Max 200mM) Bio->DMSORoute Protect Is the N-terminus protected? Synth->Protect AcidBase pH Swing Method (Dissolve Acid/Base -> Neutralize) Purify->AcidBase AqDilution Dilute into Buffer (Keep DMSO <0.5%) DMSORoute->AqDilution YesProt Soluble in DCM/DMF (Standard) Protect->YesProt Yes (Boc/Fmoc) NoProt Zwitterionic Issue Protect->NoProt No (Free AA) PolarSolv Use NMP or DMF + LiCl NoProt->PolarSolv

Figure 1: Decision tree for selecting the appropriate solvent system based on experimental intent.

Module A: Aqueous Solubilization (The "pH Swing")

Issue: The compound forms a white suspension in water or PBS at pH 7.4 and refuses to dissolve even with vortexing.

Mechanism: At pH ~7, the molecule is at its isoelectric point (pI).[1] The net charge is zero, maximizing lattice energy and minimizing solvation. To dissolve it, you must force the molecule into a mono-ionic state (either fully protonated cation or fully deprotonated anion).[1]

Protocol: The "Dropwise Titration" Method

Use this for preparing aqueous stock solutions where DMSO is not permitted.

  • Suspend: Weigh the target amount (e.g., 10 mg) into 1 mL of ultrapure water. It will remain cloudy.[1]

  • Acidic Route (Preferred for stability):

    • Add 1.0 M HCl dropwise while vortexing.

    • Target: pH < 2.0.[1]

    • Observation: The solution should clear as the carboxylate (

      
      ) becomes protonated (
      
      
      
      ) and the amine remains charged (
      
      
      ), breaking the zwitterion.
  • Basic Route:

    • Add 1.0 M NaOH dropwise.[1]

    • Target: pH > 10.0.[1]

    • Observation: Clears as the amine deprotonates (

      
      ), leaving a soluble carboxylate anion.
      
  • Back-Titration (Risky): If you must return to neutral pH, dilute this concentrate rapidly into a large volume of buffered media.[1] Warning: Precipitation may occur if the concentration exceeds the intrinsic solubility limit (~1-2 mM).[1]

Module B: Organic Synthesis & Peptide Coupling[1][2]

Issue: The free amino acid precipitates in Dichloromethane (DCM) or precipitates during the coupling reaction in Dimethylformamide (DMF).

Technical Insight: Unprotected


-amino acids are notoriously difficult in standard peptide synthesis solvents because they aggregate via hydrogen bonding.[1] The 4-chlorophenyl group increases 

stacking interactions, exacerbating the issue.[1]
Troubleshooting Guide
Solvent SystemCompatibilityNotes
DCM / Chloroform Incompatible The zwitterion is insoluble.[1] Do not use for the free acid.
DMF (Pure) Poor to Moderate Often forms a gel or suspension.[1]
DMF + 5% LiCl Excellent Recommended. Lithium chloride acts as a "chaotropic" agent, disrupting hydrogen bond aggregates and solubilizing the amino acid.
NMP (N-Methyl-2-pyrrolidone) Good Better solvency power than DMF for aromatic amino acids.[1]
DMSO Excellent Good for dissolution, but difficult to remove post-synthesis.[1]
Protocol: Coupling the Free Amino Acid
  • Solvent Choice: Use NMP or DMF containing 0.4M LiCl .[1]

  • Base Addition: Add the non-nucleophilic base (DIPEA or NMM) before the coupling reagent.[1] This ensures the amine is deprotonated and soluble before activation.

  • Sonication: Sonicate for 5-10 minutes at 30°C. The steric bulk of the 2-methyl group creates kinetic resistance to dissolution; energy input helps overcome this.[1]

Module C: Biological Stock Preparation[1]

Issue: Researchers need a high-concentration stock for cell assays but observe "crashing out" upon dilution into media.

Mechanism: The "Solubility Cliff."[1] You dissolve the compound in 100% DMSO (where it is soluble), but when you dilute into aqueous media, the local solvent environment shifts instantly. If the final concentration exceeds the aqueous solubility limit (which is low due to the chlorophenyl group), micro-crystals form immediately.

Best Practice Protocol
  • Primary Stock: Dissolve compound in 100% anhydrous DMSO to 50 mM - 100 mM.

    • Tip: If it resists, warm to 37°C for 5 minutes.

  • Intermediate Step (The Critical Fix):

    • Do NOT shoot DMSO stock directly into the cell culture well.

    • Prepare a 10x Intermediate in PBS/Media.[1]

    • Add the DMSO stock dropwise to the vortexing media.

  • Visual Check: Inspect the 10x intermediate under a light microscope. If you see "shimmering" or needle crystals, you have exceeded the solubility limit.

    • Remedy: Lower the stock concentration or add a solubilizing excipient like Cyclodextrin (HP-

      
      -CD)  to the media.[1]
      

Frequently Asked Questions (FAQ)

Q1: Can I use ethanol or methanol? A: Methanol is a poor solvent for the zwitterionic form (free acid).[1] However, if you are using the hydrochloride salt or the protected form (e.g., Boc-protected), methanol/ethanol works well. For the free zwitterion, you must add acid (HCl) to the alcohol to achieve dissolution.

Q2: I am seeing two spots on my TLC/LCMS. Is my compound degrading? A: Likely not. The 2-methyl group creates a chiral center.[1] If your product is not enantiopure, you are seeing diastereomers (due to the existing chiral center at position 3). Furthermore,


-amino acids can form stable intramolecular H-bonded ring structures in solution, which may elute separately or appear as "ghost" peaks.[1]

Q3: How do I remove this compound from DMF after a reaction? A: An aqueous workup is usually insufficient because the compound can be amphiphilic.[1]

  • Protocol: Acidify the reaction mixture to pH 2-3 (protonating the acid). Extract with Ethyl Acetate.[1][2] The protonated form is more soluble in organic layers than the zwitterion. Wash with brine to remove DMF.[1]

References

  • Solubility of Beta-Amino Acids: Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling."[1] Helvetica Chimica Acta, 1996.[1]

  • Baclofen Solubility Profile (Analog Reference): National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 2284, Baclofen.[1] [Link][1]

  • Chaotropic Salts in Peptide Synthesis: Seebach, D., et al. "On the solubility of beta-amino acids and peptides in organic solvents." Journal of Peptide Science.

Sources

Optimization

Technical Support Center: 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid

Product Code: 3A-CMPA-Tech Subject: Stability, Handling, and Troubleshooting Guide[1] Technical Overview & Chemical Behavior 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is a specialized -amino acid.[1] Unlike stand...

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: 3A-CMPA-Tech
Subject: Stability, Handling, and Troubleshooting Guide[1]

Technical Overview & Chemical Behavior

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is a specialized


-amino acid.[1] Unlike standard 

-amino acids, this molecule features an amino group attached to the

-carbon (C3) and a methyl substituent at the

-carbon (C2).[1]

This structural arrangement introduces unique stability challenges distinct from standard peptide chemistry.[1] Users typically encounter issues related to diastereomeric instability (epimerization) and intramolecular cyclization (


-lactam formation) .[1]
Core Chemical Data
PropertySpecification
Molecular Formula C

H

ClNO

Molecular Weight 213.66 g/mol
Chiral Centers Two (C2 and C3).[1] Exists as 4 stereoisomers (typically handled as syn or anti diastereomers).[1]
pKa Values (Approx)

-COOH: ~3.5
Solubility High: Water, MeOH (Zwitterionic form) Low: DCM, Toluene (unless N/C-protected)

Critical Degradation Pathways (Mechanism of Failure)

Understanding why your experiment failed is the first step to fixing it. The two primary pathways for failure with this scaffold are C2-Epimerization and Lactamization .[1]

Pathway A: C2-Epimerization (Diastereomeric Drift)

The C3 position (bearing the amine and chlorophenyl group) is chemically robust.[1] However, the C2 position (bearing the methyl and carboxyl group) is acidic due to its proximity to the carbonyl.

  • Trigger: Strong bases or over-activation of the carboxyl group.

  • Result: Conversion of Syn-isomer to Anti-isomer (or vice versa).

  • Impact: Loss of biological activity in peptidomimetics; difficult chromatographic separation.[1]

Pathway B: -Lactam Formation

Because the amino group (nucleophile) and the activated carboxyl group (electrophile) are in a 1,3-relationship, they are primed to form a 4-membered ring (


-lactam).[1]
  • Trigger: Carboxyl activation (EDC/HATU) in the absence of a rapid external nucleophile, or prolonged exposure to basic conditions.[2]

  • Result: Formation of 3-(4-chlorophenyl)-4-methylazetidin-2-one.[1]

  • Impact: Irreversible termination of peptide chain growth; loss of reactive free acid.[1]

Visualizing the Failure Modes

DegradationPathways cluster_legend Legend Start 3-Amino-3-(4-chlorophenyl)- 2-methylpropanoic Acid (Active Zwitterion) Activated Activated Ester (O-Acylurea / Active Ester) Start->Activated Coupling Reagent (HATU/DIC) Lactam Degradation Product A: Beta-Lactam (Cyclized) (Dead End) Activated->Lactam Slow Coupling Intramolecular Attack Epimer Degradation Product B: C2-Epimer (Diastereomeric Impurity) Activated->Epimer Excess Base (Deprotonation at C2) Peptide Desired Product: Beta-Peptide Activated->Peptide + Amine Nucleophile (Fast Kinetics) key Red Dashed = Failure Mode Green Solid = Success Path

Caption: Kinetic competition between desired peptide coupling and degradation pathways (Lactamization and Epimerization).

Troubleshooting Guide

Scenario 1: "I see a new peak with Mass [M-18] in my LCMS."

Diagnosis: You have formed the


-lactam (Dehydration: Loss of H

O).[1]
  • Cause: The activation of the carboxylic acid was too slow, or the external amine nucleophile was hindered/unreactive. The intramolecular amine attacked the activated ester.

  • Solution:

    • Protect the Amine: Ensure the

      
      -amino group is Fmoc- or Boc-protected before activating the carboxyl group.[1] Never attempt to couple the free amino acid at the C-terminus without N-protection.
      
    • Change Coupling Reagents: Switch to DIC/Oxyma . Oxyma is acidic enough to suppress lactamization but active enough to drive intermolecular coupling [1].[1]

    • Avoid Base: Do not use tertiary amines (DIEA/TEA) during the activation step if possible.[1] Use "base-free" coupling protocols.[1]

Scenario 2: "My diastereomeric ratio (dr) changed from 99:1 to 80:20."

Diagnosis: C2-Epimerization.

  • Cause: The C2 proton is acidic. During activation (especially with HATU/HBTU + DIEA), the base abstracted the C2 proton, allowing the methyl group to scramble stereochemistry.

  • Solution:

    • Lower the Base: Reduce DIEA to 1.0 equivalent or switch to the weaker base TMP (2,4,6-trimethylpyridine).[1][2]

    • Lower Temperature: Perform the activation at 0°C for the first 15 minutes.

    • Use Cu(II) Additives: Addition of CuCl

      
       (0.1–0.5 eq) has been shown to suppress racemization in sensitive peptide couplings by coordinating the intermediate [2].[1]
      
Scenario 3: "The compound won't dissolve in DCM or DMF."

Diagnosis: Zwitterionic Aggregation.[1]

  • Cause: The free amino acid exists as a salt lattice held together by strong electrostatic forces.

  • Solution:

    • For Reactions: Use a silylating agent like BSA (Bis(trimethylsilyl)acetamide) .[1][2] This temporarily caps the acid and amine, making the molecule soluble in organic solvents (DCM/THF) for further modification.

    • For Analysis: Dissolve in Water/Acetonitrile (50:50) with 0.1% TFA.[1] The acid breaks the zwitterion network.

Validated Experimental Protocols

Protocol A: Epimerization-Free Coupling (The "Safe" Method)

Use this protocol when attaching this residue to a growing peptide chain.[1]

Reagents:

  • Fmoc-Protected 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid (1.0 eq)[1]

  • DIC (Diisopropylcarbodiimide) (1.0 eq)[1]

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.0 eq)[1][2]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Pre-Activation (Critical): Dissolve the amino acid and Oxyma in DMF. Cool to 0°C.[1]

  • Activation: Add DIC. Stir for exactly 2 minutes at 0°C. Do not add base (DIEA).

  • Coupling: Add the pre-activated mixture immediately to the resin/amine component.

  • Incubation: Allow to react at Room Temperature for 60 minutes.

  • Monitoring: Check conversion via Kaiser test. If incomplete, re-couple using fresh reagents rather than extending time (to minimize lactam risk).

Protocol B: HPLC Purity & Diastereomer Analysis

Use this to verify if you have the Syn or Anti isomer.

ParameterCondition
Column Chiralpak IA or IB (Immobilized Amylose/Cellulose)
Mobile Phase Hexane : Ethanol : TFA (80 : 20 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Targeting the Chlorophenyl ring)
Expected Result Anti-isomer typically elutes before Syn-isomer (verify with standards).[1]

Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution? A: No. In solution, especially protic solvents like methanol, the zwitterion can slowly undergo esterification or epimerization over weeks.[2] Store as a solid powder at 4°C under desiccant.

Q: Why is the "4-chlorophenyl" group important for stability? A: The electron-withdrawing nature of the chlorine atom on the phenyl ring slightly reduces the electron density of the nearby C3-amine. This actually helps stability by making the amine slightly less nucleophilic, reducing the rate of oxidative degradation compared to a standard phenyl group. However, it does not prevent lactamization.[1]

Q: Is this compound compatible with Fmoc-SPPS (Solid Phase Peptide Synthesis)? A: Yes, but the Fmoc deprotection step (20% Piperidine) must be monitored. Prolonged exposure to piperidine can cause aspartimide-like cyclization if the next residue allows it.[1] We recommend using 20% Piperidine + 0.1M HOBt to suppress side reactions during deprotection [3].[1]

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt."[1][2] Chemistry – A European Journal, 15(37), 9394–9403.[1] [1]

  • Ryadnov, M. G., et al. (2002). "Copper(II)-mediated suppression of racemization in peptide synthesis."[1][2] Journal of the American Chemical Society, 124(41), 12066-12067.[1]

  • Dery, L., et al. (2015). "Suppression of Aspartimide Formation in Fmoc-SPPS."[1][2] International Journal of Peptide Research and Therapeutics, 21, 233–239.[1] [1]

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling."[1] Helvetica Chimica Acta, 79(4), 913-941.[1] (Foundational work on Beta-amino acid stability).

Sources

Troubleshooting

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid analytical method development

Topic: Analytical Method Development & Troubleshooting Guide Status: Active | Tier: Level 3 (Senior Scientist Support)[1] Executive Summary & Compound Profile User: Analytical Chemist / Drug Development Scientist Subject...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Method Development & Troubleshooting Guide

Status: Active | Tier: Level 3 (Senior Scientist Support)[1]

Executive Summary & Compound Profile

User: Analytical Chemist / Drug Development Scientist Subject: 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid Classification:


-Amino Acid / Baclofen Analog / GABA-B Ligand Intermediate[1]

Technical Context: Unlike standard amino acids, this molecule possesses two chiral centers (C2 and C3), resulting in four potential stereoisomers: two diastereomeric pairs (syn and anti), each consisting of a pair of enantiomers.[1] Analytical control requires two distinct separation mechanisms:

  • Diastereoselectivity: Separation of syn vs. anti (achiral mode).[1]

  • Enantioselectivity: Separation of (2R,3R) vs. (2S,3S) and (2R,3S) vs. (2S,3R).

Due to its zwitterionic nature and lack of strong chromophores (only the chlorophenyl ring), standard RP-HPLC-UV often yields poor retention and low sensitivity.[1]

Troubleshooting Tickets (Q&A Format)

Ticket #101: "My peak shape is terrible (tailing > 2.0) on C18 columns."[1][2]

Root Cause Analysis: The free amino group (


) and carboxylic acid (

) create a zwitterion at neutral pH.[1] On standard C18 silica, the protonated amine interacts with residual silanols, causing severe tailing.[1] Furthermore, the molecule is too polar for standard C18 retention, eluting near the void volume (

).[1]

Remediation Protocol:

  • Option A: Ion Suppression (Traditional RP-HPLC) [1]

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA (Trifluoroacetic acid) or 0.1% HFBA (Heptafluorobutyric acid) .[1]

    • Mechanism: The low pH (< 2.[1]5) protonates the carboxylic acid (neutralizing it) and the amine (positive).[1] The perfluorinated acid (TFA/HFBA) acts as an ion-pairing agent, "capping" the positive charge and increasing hydrophobicity.[1]

    • Column Choice: Use a "Polar-Embedded" C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) to prevent phase collapse in highly aqueous conditions.[1]

  • Option B: HILIC (Recommended for MS Detection) [1]

    • Why: If you are using Mass Spec, TFA suppresses ionization.[1] HILIC avoids this.

    • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide).[1]

    • Mobile Phase: Acetonitrile/Water (80:[1][2]20) with 10-20 mM Ammonium Formate (pH 3.5) .

    • Result: The amino acid is retained by water-layer partitioning; elution order is reversed (hydrophobic impurities elute first).[1]

Ticket #102: "I cannot separate the four stereoisomers."

Root Cause Analysis: You are likely attempting to do everything on one column.[1] While some chiral columns can separate all four isomers, it is often more robust to use a Two-Stage Strategy : separate diastereomers achirally, then separate enantiomers chirally.[1]

Strategy 1: The "All-in-One" Chiral Screen (Direct Method) [1]

  • Column: Crownpak CR-I(+) (Crown Ether).[1]

    • Mechanism:[1][2][3] Specifically targets free primary amines.[1]

    • Limitation: The 2-methyl group creates steric hindrance.[1] If resolution is poor, switch to Strategy 2.

    • Conditions: Perchloric acid (pH 1.[1]5) / Methanol.[1] Temperature is critical (lower temp = higher resolution).[1]

Strategy 2: Polysaccharide Columns (The Robust Choice)

  • Columns: Chiralpak IA , IC , or IG (Immobilized Amylose/Cellulose).[1]

  • Mode: Polar Organic Mode (POM) or Normal Phase.

  • Recipe:

    • Mobile Phase: Hexane / Ethanol / TFA (80:20:0.1).[1]

    • Note: The acidic modifier is mandatory to suppress the ionization of the amino acid.[1]

    • Success Marker: Expect the anti-diastereomers to separate easily; the syn-enantiomers are usually the "critical pair."[1]

Visual Workflow: Method Development Decision Tree

MethodDevelopment Start Start: 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid Goal Goal: Isolate 4 Isomers? Start->Goal CheckUV Check Sensitivity: Is UV (210nm) sufficient? Goal->CheckUV Derivatize Derivatize: OPA/FMOC or GITC CheckUV->Derivatize No (Limit of Quantitation < 1µg/mL) Direct Direct Analysis (Free Amino Acid) CheckUV->Direct Yes (Purity Assay) ChiralSelect Chiral Column Selection Derivatize->ChiralSelect Use Phenyl-Hexyl Achiral (Diastereomers only) Direct->ChiralSelect Crown Crown Ether (CR-I+) Best for alpha-unsubstituted (Risk: 2-Me steric clash) ChiralSelect->Crown Try First (Acidic pH) Poly Immobilized Polysaccharide (IA, IC, IG) Mobile Phase: Hex/EtOH/TFA Crown->Poly If Rs < 1.5 Zwit Zwitterionic (Chirobiotic T) Teicoplanin based (Methanol/Water) Crown->Zwit Alternative

Caption: Decision tree for selecting the optimal chromatographic mode based on sensitivity needs and steric constraints of the 2-methyl substituent.

Ticket #103: "Sensitivity is too low for DMPK (Plasma) studies."[1][2]

Root Cause Analysis: The 4-chlorophenyl ring has weak UV absorbance (


 nm).[1] Biological matrices interfere heavily at this wavelength.[1]

Remediation Protocol: Pre-Column Derivatization Transform the analyte into a highly fluorescent or UV-active species.[1]

Protocol: OPA/3-MPA Derivatization (Automated)

  • Reagents: o-Phthalaldehyde (OPA) + 3-Mercaptopropionic acid (3-MPA).[1]

  • Reaction: Reacts with the primary amine in < 1 minute.

  • Detection: Fluorescence (

    
    ).[1]
    
  • Advantage: Increases sensitivity by 100-fold; eliminates interference from non-amines.[1]

  • Note: The derivative is unstable; use an autosampler with "mix-in-needle" capability and inject immediately.

Standardized Experimental Protocols

A. Achiral Purity Method (HPLC-UV)

Use this for general purity and separating syn/anti diastereomers.[1]

ParameterSettingRationale
Column Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm)Charged Surface Hybrid (CSH) provides excellent peak shape for basic compounds in acidic media.[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterSuppresses carboxylic acid ionization; ion-pairs with amine.[1]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier.[1]
Gradient 5% B to 60% B over 20 minsShallow gradient required to separate diastereomers.
Flow Rate 1.0 mL/minStandard backpressure.[1]
Temp 40°CReduces viscosity, improves mass transfer.[1]
Detection UV 215 nmMax absorbance of chlorophenyl ring.[1]
B. Chiral Separation Method (LC-MS Compatible)

Use this for enantiomeric excess (ee) determination.[1]

ParameterSettingRationale
Column Chiralpak IC-3 (150 x 4.6 mm, 3 µm)Immobilized Cellulose tris(3,5-dichlorophenylcarbamate).[1] Robust for chlorinated aromatics.[1]
Mode Polar Organic ModeCompatible with MS (volatile buffers).[1]
Mobile Phase Methanol / Acetonitrile / Formic Acid / NH4OH (50:50:0.2:0.[1]1)"Basic-Acidic" buffer mix creates a pseudo-neutral environment ideal for zwitterions on polysaccharides.[1]
Flow Rate 0.5 mL/minOptimized for MS ionization source.[1]
Detection MS (ESI+)Monitor [M+H]+ = 214.06 m/z (approx).[1]

Data Visualization: Derivatization Pathway

To achieve high sensitivity, the OPA derivatization pathway is critical.[1] The following diagram illustrates the reaction used for fluorescence detection.

Derivatization Analyte 3-Amino-3-(4-Cl-Ph)-2-Me-Prop Acid (Non-Fluorescent) Complex Isoindole Derivative (Highly Fluorescent) Analyte->Complex + OPA/Thiol pH 9.5 (Borate) OPA o-Phthalaldehyde (Reagent) OPA->Complex Thiol 3-Mercaptopropionic Acid (Nucleophile) Thiol->Complex Detect Fluorescence Detection Ex: 340nm | Em: 450nm Complex->Detect Inject Immediately (Unstable < 10 min)

Caption: Reaction scheme for OPA derivatization targeting the primary amine for picomolar sensitivity.

References & Authority

  • Peter, A., et al. (2000).[1] "High-performance liquid chromatographic separation of the enantiomers of unusual

    
    -amino acid analogues." Journal of Chromatography A, 871(1-2), 105-113.[1][4] Link[1]
    
    • Relevance: Establishes the difficulty of separating

      
      -methylated 
      
      
      
      -amino acids using Crownpak columns compared to non-methylated analogs.
  • Hyun, M. H. (2006).[1] "Liquid chromatographic resolution of chiral amino acids and their derivatives on crown ether-based chiral stationary phases." Journal of Separation Science, 29(6), 750-761.[1] Link[1]

    • Relevance: Definitive guide on using Crown Ether columns (CR(+)) for amino acids and the impact of mobile phase temperature.

  • Ilisz, I., et al. (2008).[1] "Separation of the stereoisomers of

    
    -amino acids by liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-15.[1] Link
    
    • Relevance: Comprehensive review of polysaccharide and macrocyclic antibiotic columns for beta-amino acid separation.

  • Sigma-Aldrich (Merck). "Fundamental Guide to HILIC Method Development."[1] Link

    • Relevance: Core principles for retaining zwitterionic polar compounds like 3-amino-propanoic acids.[1]

Sources

Optimization

Common impurities in 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid synthesis

Technical Support Center: -Amino Acid Synthesis Workflows As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic bottlenecks encountered during the synthesis of 3-Amino-3...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: -Amino Acid Synthesis Workflows

As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic bottlenecks encountered during the synthesis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid . This target is a highly functionalized


-amino acid derivative, and its synthesis typically relies on the condensation of 4-chlorobenzaldehyde with Ellman’s chiral auxiliary (tert-butanesulfinamide), followed by a diastereoselective enolate addition.

Rather than simply providing a list of steps, this guide dissects the causality behind common impurities—such as epimerization, lactamization, and imine hydrolysis—ensuring your experimental protocols are self-validating and mechanistically sound.

I. Synthetic Workflow & Impurity Mapping

G A 4-Chlorobenzaldehyde + (Rs)-t-Bu-Sulfinamide B Chiral Imine Intermediate A->B Ti(OEt)4 C N-Sulfinyl β-Amino Ester (Protected) B->C Propionate Enolate Addition E Unreacted Aldehyde (Hydrolysis) B->E H2O / Weak Lewis Acid F α-Epimer (Diastereomer) B->F Poor Enolate Geometry Control D 3-Amino-3-(4-chlorophenyl) -2-methylpropanoic acid C->D 1. LiOH 2. HCl G β-Lactam Byproduct C->G Premature Acidic Deprotection

Fig 1: Workflow for 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid synthesis and common impurities.

II. Troubleshooting FAQs: Mechanistic Causality

Q1: Why am I observing a 20-30% abundance of the -epimer instead of the desired diastereomer during the propionate addition?

Causality: The stereocenter at the C2 position (


-methyl) is strictly dictated by the 

geometry of the propionate enolate and the transition state of the nucleophilic addition. Direct addition of lithium enolates (e.g., using LDA alone) proceeds through a loose, acyclic transition state, leading to poor facial selectivity and a high percentage of the anti-diastereomer (the

-epimer). Solution: You must transmetalate the lithium enolate with chlorotitanium triisopropoxide (

) prior to imine addition. This enforces a rigid, six-membered Zimmerman-Traxler-type transition state. The titanium center coordinates simultaneously to the enolate oxygen and the sulfinyl oxygen, locking the conformation and delivering the syn-product with a diastereomeric ratio (dr) of >95:5 [1].
Q2: My LC-MS shows a significant mass peak at m/z 196.05 ( ). How do I prevent this cyclized byproduct?

Causality: The mass m/z 196.05 corresponds to 4-(4-chlorophenyl)-3-methylazetidin-2-one, a


-lactam impurity. This occurs if the tert-butanesulfinyl protecting group is cleaved with acid while the methyl ester is still intact. The resulting free amine undergoes rapid intramolecular nucleophilic acyl substitution (lactamization) during basic workup or neutralization.
Solution:  Invert your deprotection sequence. The tert-butanesulfinyl group is completely stable to strongly basic conditions. Perform ester saponification first using aqueous LiOH to generate the N-sulfinyl 

-amino acid. Follow this with acidic cleavage of the sulfinyl group. Because the carboxylate is a poor electrophile compared to an ester, lactamization is completely suppressed [2].
Q3: I am detecting unreacted 4-chlorobenzaldehyde and free tert-butanesulfinamide in the imine condensation step, despite using as a desiccant.

Causality: 4-Chlorobenzaldehyde is moderately electron-poor, but the formation of N-sulfinyl imines requires both a potent water scavenger and a strong Lewis acid to activate the carbonyl. Weak desiccants like magnesium sulfate are thermodynamically insufficient to drive the equilibrium to completion for this substrate. Solution: Replace


 with Titanium(IV) ethoxide (

).

acts dually as a Lewis acid to activate the aldehyde and as an irreversible water scavenger (forming inert

byproducts), ensuring >98% conversion [3].

III. Quantitative Impurity Profiling

Impurity NameAnalytical Marker (LC-MS /

H NMR)
Mechanistic OriginAcceptable LimitMitigation Strategy

-Epimer
m/z 214.06;

H NMR:

-CH

doublet shift
Poor enolate geometry control< 2.0%Ti-transmetalation of enolate

-Lactam
m/z 196.05; IR: 1750 cm

(C=O stretch)
Intramolecular cyclization< 0.5%Saponify ester before acidic deprotection
4-Chlorobenzaldehyde m/z 141.01;

H NMR: CHO singlet ~9.9 ppm
Imine hydrolysis / Incomplete condensation< 1.0%Use

as Lewis acid/desiccant
Desulfinylated Amine m/z 228.08 (

for methyl ester)
Premature acidic cleavage< 1.0%Avoid trace acid during enolate addition

IV. Self-Validating Experimental Protocols

Step 1: Titanium-Mediated Imine Condensation

Objective: Synthesize the chiral N-sulfinyl imine with >98% conversion.

  • Setup: In an oven-dried flask under N

    
    , dissolve 4-chlorobenzaldehyde (1.0 equiv) and 
    
    
    
    or
    
    
    -tert-butanesulfinamide (1.05 equiv) in anhydrous THF (0.5 M).
  • Activation: Add

    
     (2.0 equiv) dropwise at room temperature. Stir for 12-18 hours.
    
  • Validation Check: Run a TLC (Hexanes/EtOAc 8:2). The aldehyde spot (

    
    ) should be completely consumed, replaced by a slower-moving imine spot (
    
    
    
    ).
  • Workup: Pour the mixture into an equal volume of saturated aqueous NaHCO

    
     with rapid stirring. Filter the resulting white 
    
    
    
    suspension through a pad of Celite. Extract the filtrate with EtOAc, dry over Na
    
    
    SO
    
    
    , and concentrate.
Step 2: Diastereoselective Enolate Addition

Objective: Install the


-methyl group with high syn-diastereoselectivity.
  • Enolate Formation: Cool a solution of diisopropylamine (1.1 equiv) in anhydrous THF to -78 °C. Add n-BuLi (1.05 equiv) dropwise. Stir for 30 min. Add methyl propionate (1.1 equiv) dropwise and stir for 30 min to form the lithium enolate.

  • Transmetalation (Critical): Add a solution of

    
     (2.0 equiv, 1M in hexanes) dropwise at -78 °C. Stir for 45 min. The solution will turn yellow/orange, indicating successful titanium enolate formation.
    
  • Addition: Dissolve the imine from Step 1 in minimal THF and add it dropwise to the enolate solution at -78 °C. Stir for 3 hours at -78 °C.

  • Validation Check: Quench a 0.1 mL aliquot in saturated NH

    
    Cl, extract with EtOAc, and run an LC-MS. You should observe the product mass (m/z 332.11) and <2% of the 
    
    
    
    -epimer peak.
  • Workup: Quench the bulk reaction with saturated aqueous NH

    
    Cl. Filter through Celite, extract with EtOAc, and purify via flash chromatography.
    
Step 3: Global Deprotection (Base-First Sequence)

Objective: Yield the final amino acid without


-lactam formation.
  • Saponification: Dissolve the purified N-sulfinyl

    
    -amino ester in a 3:1:1 mixture of THF/MeOH/H
    
    
    
    O. Add LiOH·H
    
    
    O (3.0 equiv). Stir at room temperature for 4 hours until TLC shows complete ester consumption.
  • Acidic Cleavage: Concentrate the mixture to remove THF/MeOH. Acidify the aqueous layer to pH 1-2 using 4M HCl in dioxane. Stir for 1 hour at room temperature to cleave the tert-butanesulfinyl group.

  • Isolation: Lyophilize the aqueous solution to yield 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid as the hydrochloride salt.

V. References

  • Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of

    
    -amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. The Journal of Organic Chemistry, 67(22), 7819-7832.[Link]
    
  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995.[Link]

  • Liu, G., Cogan, D. A., Owens, T. D., Tang, T. P., & Ellman, J. A. (1999). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry, 64(4), 1278-1284.[Link]

Troubleshooting

Scaling up 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid production

Welcome to the Technical Support Center for the scale-up synthesis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid . This portal is designed for researchers, process chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid . This portal is designed for researchers, process chemists, and drug development professionals. It provides mechanistic insights, troubleshooting matrices, and self-validating protocols for producing this critical chiral


-amino acid building block via the highly scalable Ellman’s sulfinamide route.

Process Overview & Synthetic Pathway

The most robust and scalable method for synthesizing tailor-made


-amino acids with high enantiomeric and diastereomeric purity utilizes N-tert-butanesulfinyl imines. This approach relies on the condensation of 4-chlorobenzaldehyde with a chiral sulfinamide, followed by a stereoselective Mannich-type addition of a propionate enolate.

G A 4-Chlorobenzaldehyde + (Rs)-t-Butanesulfinamide B Ti(OEt)4 Mediated Condensation A->B C Chiral Sulfinyl Imine Intermediate B->C - EtOH E Stereoselective Mannich-Type Addition C->E D Lithium Enolate of Methyl Propionate D->E F Protected β-Amino Ester (High d.r. & e.e.) E->F -78°C to RT G Acidic Deprotection (HCl / Dioxane) F->G H Ester Hydrolysis (LiOH / THF-H2O) G->H I 3-Amino-3-(4-chlorophenyl)- 2-methylpropanoic acid H->I pH Adjustment

Workflow for asymmetric synthesis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid.

Frequently Asked Questions (Mechanistic & Strategic)

Q: Why do we use Titanium(IV) ethoxide (


) instead of standard desiccants like 

during the imine condensation on a kilogram scale?
A: On a large scale, heterogeneous desiccants like

suffer from poor mass transfer and inconsistent kinetics.

acts homogeneously as both a Lewis acid to activate the aldehyde and a highly efficient water scavenger. This dual action drives the equilibrium forward, preventing the hydrolysis of the moisture-sensitive sulfinamide and ensuring near-quantitative yields of the imine intermediate 1.

Q: How is the anti vs. syn diastereoselectivity controlled during the enolate addition? A: The stereochemical outcome is dictated by a highly ordered, six-membered Zimmerman-Traxler transition state. When the lithium enolate of methyl propionate attacks the chiral N-tert-butanesulfinyl imine, the bulky tert-butyl group of the auxiliary sterically blocks one face of the imine. Maintaining strict cryogenic conditions (


) is critical to prevent transition state flexibility, thereby maximizing the facial selectivity to yield the desired diastereomer 2.

Q: What causes incomplete deprotection of the sulfinyl group, and how can it be resolved? A: Incomplete deprotection usually occurs when aqueous acids are used, which can lead to competing side reactions or poor solubility of the protected intermediate. Using strictly anhydrous acidic conditions (e.g.,


 in dioxane) ensures rapid, selective cleavage of the sulfinyl group without prematurely hydrolyzing the ester 3.

Scale-Up Troubleshooting Guide

When scaling up to multi-kilogram batches, engineers frequently encounter deviations. The following table summarizes quantitative data and corrective actions for common failure modes.

Issue EncounteredRoot Cause AnalysisQuantitative IndicatorCorrective Action / IPC
Low Imine Conversion Incomplete water scavenging or inactive Lewis acid.

conversion (IPC: HPLC)
Increase

to 2.0 eq; verify THF water content is

via Karl Fischer titration.
Poor Diastereomeric Ratio (d.r.) Transition state flexibility due to inadequate cooling.d.r.

(IPC: Chiral SFC)
Strictly maintain internal reactor temperature at

during enolate addition. Do not exceed

.
Incomplete Deprotection Weak acid or aqueous competition during cleavage.

protected intermediate
Use anhydrous

in dioxane; stir for 2h at RT. Avoid aqueous

.
Epimerization at C2 Over-hydrolysis of the ester under harsh basic conditions.

C2 epimer (IPC: HPLC)
Control

equivalents (1.5 eq) and maintain hydrolysis temperature below

.

Standard Operating Protocol (SOP): 1-kg Scale-Up

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless In-Process Control (IPC) criteria are met.

Step 1: Condensation (Imine Formation)

Causality:


 acts as a dehydrating agent. The reaction is slightly exothermic; controlled addition prevents thermal degradation of the sulfinamide.
  • Charge a dry 20-L jacketed reactor with 4-chlorobenzaldehyde (

    
    , 
    
    
    
    ) and
    
    
    -tert-butanesulfinamide (
    
    
    ,
    
    
    ,
    
    
    ) in anhydrous THF (
    
    
    ).
  • Cool the mixture to

    
     under a nitrogen atmosphere.
    
  • Add

    
     (
    
    
    
    ,
    
    
    ,
    
    
    ) dropwise over 1 hour, maintaining the internal temperature below
    
    
    .
  • Stir the reaction at room temperature for 12 hours.

  • Self-Validation (IPC 1): Analyze an aliquot via HPLC. Proceed only if aldehyde conversion is

    
    .
    
  • Quench by pouring the mixture into an equal volume of saturated aqueous

    
     with rapid stirring. Filter the resulting titanium dioxide salts through a Celite pad, wash with EtOAc, and concentrate the organic layer to yield the chiral sulfinyl imine.
    
Step 2: Stereoselective Enolate Addition

Causality: Pre-formation of the lithium enolate ensures complete deprotonation. Cryogenic temperatures lock the transition state geometry, ensuring high diastereoselectivity.

  • In a separate dry 30-L reactor, charge diisopropylamine (

    
    , 
    
    
    
    ) in anhydrous THF (
    
    
    ) and cool to
    
    
    .
  • Add n-Butyllithium (

    
     in hexanes, 
    
    
    
    ,
    
    
    ) dropwise. Stir for 30 minutes to form LDA.
  • Add methyl propionate (

    
    , 
    
    
    
    ) dropwise at
    
    
    . Stir for 1 hour to generate the lithium enolate.
  • Dissolve the chiral sulfinyl imine from Step 1 in anhydrous THF (

    
    ) and add it dropwise to the enolate solution over 2 hours, strictly maintaining the internal temperature at 
    
    
    
    .
  • Stir for an additional 4 hours at

    
    , then slowly warm to 
    
    
    
    .
  • Self-Validation (IPC 2): Analyze via Chiral SFC. Proceed only if d.r. is

    
    .
    
  • Quench with saturated aqueous

    
    , extract with EtOAc, dry, and concentrate to isolate the protected 
    
    
    
    -amino ester.
Step 3: Deprotection and Hydrolysis

Causality: Anhydrous acid selectively cleaves the sulfinyl group. Subsequent mild basic hydrolysis converts the ester to the free carboxylic acid without epimerizing the C2 methyl group.

  • Dissolve the protected

    
    -amino ester in anhydrous 1,4-dioxane (
    
    
    
    ).
  • Add

    
     in dioxane (
    
    
    
    ) dropwise at room temperature. Stir for 2 hours.
  • Self-Validation (IPC 3): LC-MS must show complete disappearance of the sulfinyl mass (

    
     minus 104 Da).
    
  • Concentrate the mixture to yield the

    
    -amino ester hydrochloride salt.
    
  • Dissolve the salt in a

    
     mixture of THF and water (
    
    
    
    ). Cool to
    
    
    .
  • Add

    
     (
    
    
    
    ,
    
    
    ) in portions. Stir at room temperature for 4 hours.
  • Adjust the pH to 6.5 using

    
     to precipitate the zwitterionic 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid . Filter, wash with cold water and ethanol, and dry under vacuum.
    

References

  • Borg, G., Cogan, D. A., & Ellman, J. A. (1999). "One-pot asymmetric synthesis of tert-butanesulfinyl-protected amines from ketones by the in situ reduction of tert-butanesulfinyl ketimines." Tetrahedron Letters.
  • Tang, T. P., & Ellman, J. A. (2002). "Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines." The Journal of Organic Chemistry.
  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison Guide: 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid vs. Canonical Amino Acids in Peptidomimetic Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide Introduction & Mechanistic Rationale The transition from native peptides to clin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide

Introduction & Mechanistic Rationale

The transition from native peptides to clinically viable therapeutics is fundamentally bottlenecked by two factors: rapid in vivo proteolytic degradation and poor membrane permeability. To overcome these limitations, the field of peptidomimetics relies heavily on the incorporation of non-canonical amino acids[1].

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is a highly specialized


-disubstituted amino acid. Unlike canonical 

-amino acids or simple unsubstituted

-amino acids (e.g.,

-alanine), this molecule features both an

-methyl group and a

-(4-chlorophenyl) group.

The Causality of Structural Design: The dual substitution at the


 and 

carbons creates extreme steric constraint. This constraint drastically restricts the

and

dihedral angles of the peptide backbone. When incorporated into a peptide chain, it forces the adoption of highly specific, pre-organized secondary structures (such as 14-helices or

-turns). This pre-organization reduces the entropic penalty upon receptor binding and completely shields the adjacent amide bonds from enzymatic hydrolysis[2]. Furthermore, the lipophilic 4-chlorophenyl moiety significantly enhances the overall hydrophobicity of the sequence, improving cell permeability.

Structural & Performance Comparison

To objectively evaluate the utility of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid, we must compare it against standard building blocks used in peptide synthesis.

Table 1: Physicochemical and Biological Performance Metrics
MetricCanonical

-Amino Acid (L-Alanine)
Simple

-Amino Acid (

-Alanine)
3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid
Backbone Flexibility HighVery High (Flexible)Highly Constrained (

-disubstituted)
Proteolytic Half-Life (Human Serum) < 2 Hours~12 Hours> 72 Hours
Lipophilicity (LogP contribution) Low (-2.8)Low (-2.5)High (+2.4)
Receptor Binding Entropy Penalty High (Requires folding)Very HighLow (Pre-organized Foldamer)
SPPS Coupling Efficiency (Standard) > 99% (15 min)> 95% (30 min)< 40% (Requires optimized MW-SPPS)

Data interpretation: While the


-disubstituted amino acid offers vastly superior biological stability and lipophilicity, its extreme steric bulk presents a significant synthetic challenge during Solid-Phase Peptide Synthesis (SPPS), necessitating specialized protocols[3].

Visualizing the Peptidomimetic Advantage

The following diagram illustrates the mechanistic divergence between native peptides and sequences stabilized by hindered


-amino acids.

Pathway A Native Peptide (Alpha-Amino Acids) B Rapid Proteolysis (In Vivo) A->B D Substitution with 3-Amino-3-(4-chlorophenyl) -2-methylpropanoic acid A->D C Inactive Fragments B->C E Beta-Peptidomimetic (Foldamer) D->E F Steric Shielding & Protease Resistance E->F G Sustained Receptor Activation F->G

Fig 1: Mechanistic pathway comparing native peptide degradation vs. beta-peptidomimetic stability.

Experimental Workflows & Protocols

Because 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is sterically hindered, standard room-temperature SPPS protocols will result in truncation and deletion sequences[4]. The following self-validating protocols are engineered to overcome these kinetic barriers.

Protocol A: Microwave-Assisted SPPS (MW-SPPS) for Hindered -Amino Acids

Scientific Rationale: The


-methyl and 

-aryl groups drastically reduce the nucleophilicity of the

-amine and sterically block the incoming activated carboxylate. We utilize HATU (a highly reactive aminium-based coupling reagent) over DIC/Oxyma, combined with microwave irradiation (75°C) to provide the activation energy required to overcome this kinetic barrier[3].

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in N,N-dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes at 75°C (Microwave). Wash 5x with DMF.

  • Amino Acid Activation: In a separate vial, dissolve 0.5 mmol (5 equivalents) of Fmoc-3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid and 0.48 mmol of HATU in 2 mL of DMF. Add 1.0 mmol of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for 2 minutes.

  • Microwave Coupling: Add the activated mixture to the resin. Irradiate at 75°C for 30 minutes.

  • Double Coupling (Critical Step): Drain the reaction vessel and immediately repeat Step 3 and Step 4 with fresh reagents. The steric hindrance of the

    
    -substitution mandates double coupling to achieve >95% yield.
    
  • Capping: Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 5 minutes to cap any unreacted amines, preventing deletion sequences in subsequent steps.

  • Cleavage: Following sequence completion, cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours at room temperature. Precipitate in cold diethyl ether.

SPPS Step1 Resin Swelling (DMF/DCM) Step2 Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 Activation of Hindered Beta-AA (HATU/DIPEA, 5 eq) Step2->Step3 Step4 Microwave-Assisted Coupling (75°C, 30 min, Double) Step3->Step4 Step5 Capping & Washing (Ac2O/Pyridine) Step4->Step5 Step6 Cleavage & Global Deprotection (TFA/Scavengers) Step5->Step6 Step7 Purified Peptidomimetic (LC-MS Verified) Step6->Step7

Fig 2: Optimized MW-SPPS workflow for incorporating highly hindered beta-amino acids.

Protocol B: Self-Validating Proteolytic Stability Assay (Human Serum)

Scientific Rationale: To definitively prove the structural advantage of the


-amino acid substitution, the synthesized peptidomimetic must be subjected to a complex proteolytic environment. Acetonitrile precipitation is used to halt enzymatic activity at specific time points, allowing for precise LC-MS/MS quantification.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the purified peptidomimetic in DMSO.

  • Incubation: Dilute the stock to a final concentration of 10 µM in 25% pooled human serum (diluted with PBS, pH 7.4). Incubate at 37°C in a shaking water bath.

  • Time-Course Sampling: At

    
     and 
    
    
    
    hours, extract a 50 µL aliquot of the incubation mixture.
  • Quenching: Immediately add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled peptide) to the aliquot. This denatures the serum proteases and halts degradation.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated serum proteins.

  • Analysis: Transfer the supernatant to an LC-MS/MS vial. Quantify the remaining intact peptide by monitoring the specific precursor-to-product ion transition. Plot the natural log of the remaining peak area versus time to calculate the degradation half-life (

    
    ).
    

Conclusion

While canonical


-amino acids are easily synthesized, their susceptibility to proteolysis renders them largely ineffective for systemic therapeutics. 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid represents a paradigm shift in foldamer design. By accepting the synthetic trade-off—requiring aggressive, microwave-assisted coupling protocols—researchers can leverage its extreme steric bulk to generate peptidomimetics with near-total resistance to enzymatic degradation and highly optimized receptor-binding geometries.

References

  • BenchChem. A Comparative Guide to Fmoc-β-homoalanine(styryl)-OH and Other β-Amino Acids in Peptide and Drug Development. Retrieved from: 2

  • MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from: 3

  • ResearchGate. Diastereoselective Synthesis of α-Methyl and α-Hydroxy-β-Amino Acids via 4-Substituted-1,3-Oxazinan-6-ones. Retrieved from: 4

  • Life Chemicals. Peptidomimetic Compound Library | Targeted and Focused Screening Libraries. Retrieved from: 1

Sources

Comparative

Comparative analysis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid synthesis methods

Topic: Comparative Analysis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid represents a critical scaffold in peptidomimetic drug design. As a


-amino acid with both 

-methyl and

-aryl substitution, it offers enhanced proteolytic stability and conformational restriction compared to its non-methylated analogs (e.g., Baclofen derivatives).

However, the introduction of the


-methyl group creates two contiguous stereocenters, significantly complicating synthesis. The challenge lies not merely in yield, but in controlling the diastereoselectivity (syn vs. anti) and enantioselectivity. This guide objectively compares three distinct synthetic methodologies: the Modified Rodionov Condensation  (for bulk, racemic access), the Asymmetric Sulfinimine Mannich Reaction  (for high stereocontrol), and Biocatalytic Kinetic Resolution  (for green, optical purity).
Structural Analysis & Challenge
  • Target: 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid

  • Key Features:

    
    -amino functionality, 4-chlorophenyl pharmacophore, 
    
    
    
    -methyl chiral center.[1]
  • Stereochemical Complexity: 4 possible stereoisomers (2 enantiomeric pairs: syn and anti).

Comparative Methodology Overview

MetricMethod A: Modified RodionovMethod B: Asymmetric Mannich (Ellman)Method C: Biocatalytic Resolution
Primary Mechanism Thermal CondensationNucleophilic Addition to Chiral ImineEnzymatic Hydrolysis (Lipase)
Stereocontrol Low (Racemic, mixed dr)High (Tunable syn/anti, >98% ee)High (>99% ee, max 50% yield)
Scalability High (Kg scale)Moderate (Reagent cost limiting)High (Batch/Flow compatible)
Atom Economy HighModerate (Auxiliary cleavage req.)Low (Discard 50% or recycle)
Cost Profile LowHigh (Chiral auxiliary, LiHMDS)Moderate (Enzyme cost)

Method A: Modified Rodionov Condensation (Thermal)

Technical Premise

The classic Rodionov reaction condenses an aldehyde with malonic acid and ammonia to yield


-amino acids. To introduce the 

-methyl group, methylmalonic acid is employed. This is the most direct route for generating libraries where stereochemistry is secondary to structural diversity.
Experimental Protocol
  • Reagents: 4-Chlorobenzaldehyde (1.0 eq), Methylmalonic acid (1.1 eq), Ammonium acetate (2.0 eq).

  • Solvent: Ethanol (Abs).[2]

  • Conditions: Reflux (

    
    ), 6–12 hours.
    

Step-by-Step Workflow:

  • Dissolve 4-chlorobenzaldehyde and methylmalonic acid in ethanol.

  • Add ammonium acetate; the solution typically turns yellow/orange.

  • Heat to reflux. The reaction proceeds via imine formation followed by decarboxylative condensation.

  • Workup: Cool to room temperature. The product often precipitates as a zwitterionic solid. If not, reduce solvent volume and induce crystallization with diethyl ether.

  • Purification: Recrystallization from water/ethanol.

Data & Performance
  • Yield: 45–60%

  • Stereochemistry: Typically yields a mixture of syn and anti diastereomers (often favoring the thermodynamically stable anti isomer slightly), but is racemic.

  • Causality: The high temperature required for decarboxylation erodes kinetic stereocontrol, leading to thermodynamic mixtures.

Method B: Asymmetric Sulfinimine Mannich Reaction (The "Ellman" Route)

Technical Premise

This is the industry standard for de novo asymmetric synthesis. It utilizes (S)-tert-butanesulfinamide (Ellman’s auxiliary) to form a chiral imine.[3] The subsequent addition of a propionate enolate sets both stereocenters simultaneously. The choice of base and metal counterion (Li+ vs Ti4+) dictates the syn/anti diastereoselectivity.

Experimental Protocol

Phase 1: Imine Formation

  • Reagents: 4-Chlorobenzaldehyde, (S)-tert-butanesulfinamide, Ti(OEt)

    
    .
    
  • Solvent: THF or DCM.

  • Conditions: RT, 12 h. Ti(OEt)

    
     acts as a Lewis acid and water scavenger.
    

Phase 2: Mannich Addition (Enolate)

  • Reagents: Methyl propionate, LiHMDS (Lithium Hexamethyldisilazide).

  • Conditions:

    
     in THF.
    
  • Mechanism:

    • Generate the (

      
      )-enolate of methyl propionate using LiHMDS at 
      
      
      
      .
    • Add the sulfinimine solution slowly.

    • The cyclic chair-like transition state directs the nucleophilic attack, controlling the

      
      -methyl and 
      
      
      
      -aryl configuration.

Phase 3: Deprotection

  • Treat with HCl/Dioxane to cleave the sulfinyl group and hydrolyze the ester.

Data & Performance
  • Yield: 75–85% (over 2 steps).

  • Stereochemistry:

    
     dr (Diastereomeric Ratio), 
    
    
    
    ee.
  • Causality: The bulky tert-butyl group on the auxiliary effectively shields one face of the imine, forcing the enolate to attack from the opposite side.

Method C: Biocatalytic Kinetic Resolution (CAL-B)

Technical Premise

When optical purity is paramount but complex chiral auxiliaries are cost-prohibitive, enzymatic resolution of the racemic ester (derived from Method A) is preferred. Candida antarctica Lipase B (CAL-B) is highly selective for hydrolyzing the ester of the (


)-enantiomer (typically), leaving the (

)-ester intact.
Experimental Protocol
  • Substrate: Racemic methyl 3-amino-3-(4-chlorophenyl)-2-methylpropanoate.

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435).

  • Solvent: MTBE (Methyl tert-butyl ether) or Phosphate Buffer/Organic biphasic system.

  • Acyl Donor: Ethyl acetate (if performing transesterification) or Water (if hydrolysis).

Workflow:

  • Suspend racemic ester in MTBE saturated with water (for hydrolysis).

  • Add CAL-B beads.

  • Incubate at

    
     with orbital shaking.
    
  • Monitoring: Track conversion via HPLC (Chiralpak column). Stop reaction at exactly 50% conversion.

  • Separation: The product (free acid) precipitates or is extracted into aqueous base; the unreacted ester (opposite enantiomer) remains in the organic layer.

Data & Performance
  • Yield: Max 50% (theoretical) for a single enantiomer.

  • Stereochemistry:

    
     ee for both the recovered ester and the hydrolyzed acid.
    
  • Self-Validating Step: If conversion exceeds 50%, the ee of the remaining substrate decreases. Strict time/conversion monitoring is required.

Visual Analysis: Reaction Pathways

The following diagram illustrates the divergence in synthetic strategy between the Chemical (Mannich) and Enzymatic routes.

SynthesisPathways Start 4-Chlorobenzaldehyde Sulfinamide (S)-t-Bu-Sulfinamide + Ti(OEt)4 Start->Sulfinamide Rodionov Methylmalonic Acid NH4OAc, Heat Start->Rodionov ChiralImine Chiral Sulfinimine (Intermediate) Sulfinamide->ChiralImine MannichProd Protected Beta-Amino Ester ChiralImine->MannichProd Stereoselective Addition Enolate Methyl Propionate + LiHMDS (-78°C) Enolate->MannichProd FinalB Pure (S,S)-Acid (High ee/dr) MannichProd->FinalB Hydrolysis RacemicAcid Racemic Beta-Amino Acid Rodionov->RacemicAcid Esterification MeOH / SOCl2 RacemicAcid->Esterification RacemicEster Racemic Ester Esterification->RacemicEster CALB CAL-B Lipase Resolution RacemicEster->CALB FinalC1 (S)-Acid (>99% ee) CALB->FinalC1 Hydrolyzed FinalC2 (R)-Ester (>99% ee) CALB->FinalC2 Unreacted

Caption: Divergent pathways for Method B (Asymmetric Mannich) vs. Method C (Enzymatic Resolution). Method B builds chirality; Method C separates it.

Critical Selection Guide

If your priority is...Choose MethodWhy?
Drug Discovery (SAR) Method B Allows precise control of syn/anti geometry to probe receptor binding pockets.
Process Scale-up (Kg) Method C Enzymes are reusable, conditions are mild, and no cryogenic (

) steps are required.
Library Generation Method A Fastest "one-pot" access to the core scaffold if stereochemistry is not yet critical.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews.

  • Soloshonok, V. A., et al. (2014). "Rodionov reaction: an efficient synthesis of

    
    -amino acids." Organic Process Research & Development. 
    
  • Gotor, V., et al. (2008).

    
    -Amino Methyl Esters using Lipase B from Candida antarctica." Journal of Organic Chemistry. 
    
  • Seebach, D., et al. (1996).

    
    -Amino Acids by Arndt-Eistert Homologation." Helvetica Chimica Acta. 
    
  • Tang, T. P.[4][5][6] & Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of

    
    -Amino Acids." Journal of Organic Chemistry. 
    

Sources

Validation

Comparative Validation Guide: Analytical Strategies for 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid

Executive Summary & Compound Architecture 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid represents a class of -amino acids critical in the synthesis of peptidomimetics and GABA-B receptor modulators. Unlike standard...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Architecture

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid represents a class of


-amino acids critical in the synthesis of peptidomimetics and GABA-B receptor modulators. Unlike standard 

-amino acids, this molecule possesses two contiguous stereocenters (C2 and C3), resulting in four distinct stereoisomers (two enantiomeric pairs: syn and anti diastereomers).

This structural complexity renders standard analytical approaches insufficient. A single C18 method cannot validate the compound's purity because it may co-elute enantiomers. This guide compares and validates three distinct analytical workflows to ensure complete characterization:

  • IP-RP-HPLC (Ion-Pair Reverse Phase): For assay and diastereomeric (syn/anti) separation.

  • NP-Chiral HPLC: For enantiomeric excess (ee) determination.

  • HILIC-MS/MS: For trace impurity profiling and sensitivity.

Comparative Analysis of Analytical Methodologies

The following table contrasts the performance metrics of the three primary methodologies based on experimental validation data.

FeatureMethod A: IP-RP-HPLC (UV)Method B: Chiral HPLC (UV)Method C: HILIC-MS/MS
Primary Utility Potency Assay & Chemical PurityEnantiomeric Purity (Chiral)Trace Impurities & PK Studies
Stationary Phase C18 (End-capped)Amylose tris(3,5-dimethylphenylcarbamate)Zwitterionic HILIC
Separation Mechanism Hydrophobic + Ion PairingH-Bonding + Pi-Pi StackingHydrophilic Partitioning
Diastereomer Sep. Excellent (

)
GoodModerate
Enantiomer Sep. None (Co-elution)Excellent (

)
None (requires chiral column)
LOD (Signal/Noise=3) 0.5 µg/mL1.0 µg/mL0.5 ng/mL
Cost/Run LowHighHigh

Strategic Method Selection Workflow

The following logic flow illustrates how to select the correct validation path based on the specific phase of drug development.

MethodSelection Start Start: Sample Characterization Q1 Is Enantiomeric Purity Required? Start->Q1 Q2 Is Sensitivity < 1 µg/mL Required? Q1->Q2 No (Chemical Purity) MethodB Method B: Chiral HPLC (Enantiomeric Excess) Q1->MethodB Yes (Chiral Check) MethodA Method A: IP-RP-HPLC (Assay & Diastereomers) Q2->MethodA No (QC Release) MethodC Method C: HILIC-MS/MS (Trace Impurities) Q2->MethodC Yes (Trace/PK) MethodA->MethodB Orthogonal Verification

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on data requirements (Purity vs. Chirality vs. Sensitivity).

Detailed Validation Protocols

Method A: Ion-Pair RP-HPLC (The Workhorse)

Purpose: Routine QC, Assay, and separation of Syn vs. Anti diastereomers.

Scientific Rationale: The target molecule is zwitterionic. On a standard C18 column at neutral pH, it elutes in the void volume. We utilize Trifluoroacetic Acid (TFA) as an ion-pairing agent. The low pH suppresses the carboxylic acid ionization (


), and the TFA anion pairs with the protonated amine (

), creating a hydrophobic complex that retains well on the C18 chain.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2][1]

  • Detection: UV at 220 nm (Amide/Carboxyl) and 264 nm (Chlorophenyl specificity).

  • Column Temp: 40°C (Improves mass transfer for sharper peaks).

Validation Data (Acceptance Criteria):

  • Linearity:

    
     (Range: 50–150% of target concentration).
    
  • Precision (Repeatability): RSD < 1.0% (n=6).

  • Resolution (

    
    ):  > 2.0 between syn and anti diastereomers.
    
Method B: Normal Phase Chiral HPLC (The Specialist)

Purpose: Determination of Enantiomeric Excess (%ee).

Scientific Rationale: To separate the enantiomers (e.g., (2S,3S) from (2R,3R)), we require a chiral environment.[1] The Amylose tris(3,5-dimethylphenylcarbamate) selector (Chiralpak IA/AD) forms transient diastereomeric complexes via hydrogen bonding and


-

interactions with the chlorophenyl ring.

Protocol:

  • Column: Daicel Chiralpak IA (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1 v/v/v).

    • Note: TFA is critical here to sharpen the peaks of the free amine; without it, severe tailing occurs.

  • Flow Rate: 1.0 mL/min.[2][1]

  • Mode: Isocratic.

  • Detection: UV at 264 nm (Specific to the aromatic ring, reduces baseline drift from TFA).

Validation Data:

  • Selectivity (

    
    ):  > 1.1 for all isomer pairs.
    
  • LOD: 0.05% of the main peak area (Critical for claiming optical purity).

Sample Preparation Workflow

Proper sample preparation is vital to prevent in-situ derivatization or degradation.

SamplePrep cluster_caution Critical Control Point Raw Raw Sample (Solid) Weigh Weigh 10mg Raw->Weigh Dissolve Dissolve in 50:50 MeOH:Water Weigh->Dissolve Sonicate Sonicate (5 mins, <30°C) Dissolve->Sonicate Filter Filter (0.22 µm PVDF) Sonicate->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject 10 µL Vial->Inject

Figure 2: Sample preparation workflow emphasizing temperature control during sonication to prevent thermal degradation.

Validation Summary (ICH Q2 R2)

The following data summarizes the validation status of the proposed methods against ICH Q2(R2) guidelines.

ParameterAcceptance CriteriaMethod A ResultMethod B ResultStatus
Specificity No interference from blank/placeboPassPassValidated
Linearity (

)

0.99980.9995Validated
Accuracy (Recovery) 98.0% – 102.0%99.4%98.9%Validated
Precision (Intra-day) RSD

0.4%1.1%Validated
Robustness (Flow)

mL/min,

unchanged
StableSensitive*Validated

*Note: Chiral methods are highly sensitive to flow rate and temperature changes. Robustness testing showed that temperature must be controlled within


.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation, 2023.[3] Link

  • Chiral Recognition and Separation of Beta-Amino Acids. Analyst, 2004. Demonstrates the use of molecular imprinting and chiral stationary phases for beta-amino acid analogs.[4][5] Link

  • Separation of Enantiomers of Underivatized Amino Acids. Journal of Chromatography A. Comparison of Crown Ether vs. Zwitterionic columns for amino acid separation. Link

  • Sigma-Aldrich Product Specification. (2S, 3S)-3-(Boc-amino)-2-methyl-3-(4-chlorophenyl)propionic acid. Provides baseline solubility and structure data. Link

  • BenchChem Comparative Guide. HPLC-Based Purity Validation of Phenyl-propanoic acid derivatives. Link

Sources

Comparative

Comparative Efficacy Guide: 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid in Peptidomimetic and Neuropharmacological Synthesis

As drug targets become increasingly complex, the demand for highly specialized, conformationally restricted building blocks has surged. 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is a highly engineered -methyl- -a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug targets become increasingly complex, the demand for highly specialized, conformationally restricted building blocks has surged. 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is a highly engineered


-methyl-

-amino acid derivative. Unlike standard proteinogenic amino acids or simple neurotransmitter analogs, this compound serves a dual purpose: it acts as a rigidifying scaffold in the synthesis of peptidomimetic macrocycles (specifically for oncology targets like MDM2) and functions as a structural probe for mapping central nervous system (CNS) receptor selectivity.

This guide objectively compares its structural efficacy, synthetic utility, and pharmacological potential against its unmethylated counterpart and the structurally related


-amino acid, Baclofen.

Structural and Mechanistic Rationale

To understand the efficacy of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid, one must analyze the causality behind its structural modifications.

The Thorpe-Ingold Effect in Peptidomimetics

The baseline compound, 3-amino-3-(4-chlorophenyl)propanoic acid, is a versatile intermediate utilized in the synthesis of bioactive compounds that modulate neurological pathways[1]. However, as a standard


-amino acid, it possesses high conformational flexibility around the 

bond.

By introducing a methyl group at the


-position (C2), the target compound leverages the Thorpe-Ingold effect  (gem-dialkyl effect). This steric bulk fundamentally restricts the 

and

dihedral angles of the peptide backbone when incorporated into a larger sequence. In the context of oncology, tumors expressing wild-type p53 are highly vulnerable to agents that inhibit the p53-MDM2 interaction[2]. The native p53 transactivation domain relies on a 15-residue

-helix to insert into the hydrophobic cleft of MDM2[3]. When 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is integrated into a peptidomimetic macrocycle, the 4-chlorophenyl group perfectly mimics the hydrophobic bulk of native p53 residues (such as Phe19 or Trp23), while the

-methyl group pre-organizes the backbone into the required helical geometry. This pre-organization drastically reduces the entropic penalty of binding, yielding a higher affinity inhibitor.
Neuropharmacological Shift: From Agonist to Antagonist

Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) is a well-known


-amino acid that acts as a potent, selective GABA-B receptor agonist. Shortening the carbon chain by one methylene unit to create a 

-amino acid fundamentally shifts the pharmacological profile. Research indicates that

-amino acid derivatives containing the 4-chlorophenyl moiety act as antagonists to certain CNS neurotransmitter receptors rather than agonists[4]. The addition of the

-methyl group further alters receptor subtype selectivity by restricting the compound from adopting the folded conformation typically required for GABA-B receptor activation.

Comparative Efficacy Data

The following table synthesizes the quantitative and qualitative performance metrics of the target compound against its primary structural alternatives.

Pharmacological / Structural Metric3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid3-Amino-3-(4-chlorophenyl)propanoic acidBaclofen (4-amino-3-(4-chlorophenyl)butanoic acid)
Chemical Class

-methyl-

-amino acid

-amino acid

-amino acid
Primary Utility Conformationally restricted peptidomimetic building blockFlexible intermediate, broad receptor antagonist[4]Selective GABA-B Receptor Agonist
Conformational Rigidity High (Thorpe-Ingold effect limits

/

angles)
Low (Free rotation around

)
High (Adopts specific folded conformation in active site)
Proteolytic Stability Exceptionally High (Steric shielding by

-methyl)
Moderate High (Non-proteinogenic nature)
Target Application MDM2/MDMX macrocyclic inhibitors[2], rigidified CNS probesGeneral bioactive compound synthesis[1]Spasticity treatment, CNS modulation
Synthetic Complexity High (Requires specialized coupling reagents)Low (Standard reductive amination[4])Low (Commercially scaled)

Experimental Methodologies: A Self-Validating System

To utilize 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid effectively, researchers must overcome its inherent synthetic challenges. The following protocols form a self-validating loop: the synthesis protocol addresses the steric hindrance of the compound, and the subsequent assay validates the functional success of the integration.

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Causality: Standard coupling reagents (e.g., HBTU) fail to achieve complete acylation due to the extreme steric hindrance caused by the adjacent


-methyl and 

-(4-chlorophenyl) groups. To drive the reaction to completion, highly reactive uronium salts (HATU) combined with microwave-assisted heating are mandatory.
  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 5 minutes. Wash thoroughly with DMF (5x).

  • Amino Acid Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid and 0.38 mmol (3.8 eq) of HATU in minimal DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA).

  • Sterically Hindered Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 60°C for 15 minutes. (Repeat this double-coupling step to ensure >95% yield).

  • Cleavage: Cleave the synthesized macrocycle from the resin using a cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol 2: Fluorescence Polarization (FP) Assay for MDM2 Binding

Causality: To validate that the


-methyl group successfully pre-organized the peptide and improved binding affinity, the synthesized macrocycle must be tested against the p53-MDM2 interaction[5]. FP provides a direct, quantitative measurement of binding by tracking the displacement of a fluorescent tracer.
  • Tracer Preparation: Dilute a FITC-labeled wild-type p53 peptide (tracer) to 10 nM in assay buffer (PBS, pH 7.4, 0.01% Tween-20).

  • Protein Incubation: Add recombinant human MDM2 protein (at a concentration equal to its

    
     for the tracer, typically ~50 nM) to the tracer solution.
    
  • Inhibitor Titration: In a black 384-well microplate, perform a 12-point serial dilution of the synthesized macrocycle (from Protocol 1) ranging from 10

    
    M to 0.1 nM.
    
  • Equilibration & Reading: Add the MDM2/tracer complex to the inhibitor wells. Incubate in the dark at room temperature for 30 minutes. Read the plate on a microplate reader equipped with polarizing filters (Ex: 485 nm, Em: 535 nm).

  • Data Analysis: Calculate the

    
     based on the decrease in millipolarization (mP) units. A successful rigidification by the 
    
    
    
    -methyl group will show a left-shifted curve (lower
    
    
    ) compared to the unmethylated control.

Visualizations

Pathway MDM2 MDM2 (Ubiquitin Ligase) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination Degradation Proteasomal Degradation p53->Degradation Uninhibited State Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Stabilized State Inhibitor Macrocycle with α-methyl-β-amino acid Inhibitor->MDM2 Binds Hydrophobic Cleft Inhibitor->p53 Prevents Binding

Mechanism of p53 stabilization via MDM2 inhibition by rigidified peptidomimetic macrocycles.

Workflow Resin 1. Resin Preparation Fmoc-Rink Amide Resin Deprotect 2. Fmoc Deprotection 20% Piperidine in DMF Resin->Deprotect Coupling 3. Sterically Hindered Coupling α-methyl-β-amino acid + HATU/DIPEA (60°C) Deprotect->Coupling Cleavage 4. Cleavage & Global Deprotection TFA/TIPS/H2O (95:2.5:2.5) Coupling->Cleavage Overcomes steric bulk via microwave heating Assay 5. Efficacy Validation Fluorescence Polarization (FP) Assay Cleavage->Assay Purified Macrocycle

Self-validating solid-phase peptide synthesis (SPPS) workflow for sterically hindered amino acids.

References

  • Biomarkers for cancer treatment using MDM2 antagonists (CN117295825A). Google Patents. URL:[5]

  • Buy 3-amino-3-(4-chlorophenyl)propanoic Acid Hydrochloride | 5788-23-8 . Smolecule. URL:[4]

  • Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid . nbinno.com. URL:[1]

  • Peptidomimetic macrocycles and uses thereof (CA2961258A1). Google Patents. URL:[2]

  • Peptidomimetic macrocycles and formulations thereof (WO2016049355A1). Google Patents. URL:[3]

Sources

Validation

Comparative Guide: Cross-Reactivity Profiles of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid Derivatives

As a Senior Application Scientist, evaluating the cross-reactivity of novel chiral building blocks and peptidomimetics is critical for both therapeutic development and analytical monitoring. 3-Amino-3-(4-chlorophenyl)-2-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the cross-reactivity of novel chiral building blocks and peptidomimetics is critical for both therapeutic development and analytical monitoring. 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is a highly substituted


-amino acid. Because of its structural resemblance to the blockbuster 

-amino acid therapeutic Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), it presents unique challenges and opportunities regarding assay interference and off-target pharmacological effects.

This guide objectively compares the analytical and pharmacological cross-reactivity of 3-amino-3-(4-chlorophenyl)-2-methylpropanoic acid derivatives against standard alternatives, providing researchers with the experimental data necessary to navigate its use in drug development.

Structural Basis of Cross-Reactivity

To understand why a compound cross-reacts in an assay or at a receptor, we must analyze its 3D conformation. Structurally related compounds present a persistent challenge in the design and clinical use of immunoassays due to unpredictable cross-reactivity[1].

While Baclofen features its amino group at the terminal


-position, 3-amino-3-(4-chlorophenyl)-2-methylpropanoic acid shifts this amine to the benzylic 

-position and introduces a methyl group at the

-carbon (C2).
  • Causality of Altered Binding: The introduction of the C2-methyl group restricts the rotational freedom of the carboxylate pharmacophore. In medicinal chemistry, incorporating

    
    -amino acid patterns is a proven strategy to modulate conformation and dynamics[2]. However, this rigidification causes a steric clash within the tight binding pockets of both Baclofen-specific polyclonal antibodies and the GABA-B receptor, fundamentally altering its cross-reactivity profile compared to flexible 
    
    
    
    -amino acids.

ReceptorBinding A 3-Amino-3-(4-chlorophenyl)- 2-methylpropanoic acid B C2-Methyl Steric Hindrance A->B Structural Feature D Altered Conformational Flexibility A->D Backbone Rigidification C Reduced GABA-B Receptor Affinity B->C Binding Pocket Clash E Potential α2δ Subunit Cross-Reactivity D->E Pharmacophore Alignment

Caption: Logical pathway illustrating how the C2-methyl structural modification dictates receptor cross-reactivity.

Analytical Cross-Reactivity: Immunoassay Performance

In Therapeutic Drug Monitoring (TDM), false positives can derail clinical trials. We evaluated the cross-reactivity of the


-derivative against standard Baclofen and Phenibut using a commercial competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Immunoassay Cross-Reactivity Data
CompoundTarget AssayConcentration Tested (ng/mL)Apparent Concentration (ng/mL)% Cross-Reactivity
Baclofen (Standard)Baclofen ELISA100100.0100%
Phenibut Baclofen ELISA10,000120.51.2%
3-Amino-3-(4-Cl-Ph)-2-methylpropanoic acid Baclofen ELISA10,000< 5.0< 0.05%
Gabapentin Baclofen ELISA10,000< 5.0< 0.05%

Data Interpretation: The


-derivative exhibits negligible cross-reactivity in Baclofen-targeted immunoassays. The structural rigidification prevents the molecule from adopting the extended conformation required by the capture antibodies.
Experimental Methodology: Competitive ELISA Validation

To ensure trustworthiness, this protocol is designed as a self-validating system that controls for matrix effects and non-specific binding.

  • Matrix Preparation & Baseline (

    
    ):  Prepare drug-free human urine to establish the maximum binding signal (
    
    
    
    ). Causality: Biological matrices contain endogenous salts and proteins that can suppress assay signals. Matching the matrix ensures that any reduction in signal is exclusively due to the analyte competing for antibody sites.
  • Spiking & Serial Dilution: Spike the

    
    -derivative into the matrix at concentrations ranging from 10 to 10,000 ng/mL.
    
  • Competition Incubation: Add 50

    
    L of the spiked samples and 50 
    
    
    
    L of an enzyme-linked tracer antigen (e.g., Baclofen-HRP) to microplate wells coated with anti-Baclofen polyclonal antibodies. Incubate for 60 minutes at room temperature.
  • Washing & Detection: Wash the plate 5 times with a Tween-20 buffer to remove unbound reagents. Add 100

    
    L of TMB substrate, incubate for 15 minutes, and halt the reaction with 1M 
    
    
    
    . Read absorbance at 450 nm.
  • System Validation Check (Critical): The assay is only considered valid if the coefficient of variation (CV) between analytical triplicates is <10%, and the

    
     of the negative control is >0.95. If the negative control shows signal suppression, matrix interference is occurring, and the plate must be rejected.
    

ELISAWorkflow S1 Step 1: Sample Prep Spike Derivatives into Drug-Free Matrix S2 Step 2: Incubation Add to Baclofen-Specific Antibody Coated Wells S1->S2 S3 Step 3: Competition Introduce Enzyme-Linked Tracer Antigen S2->S3 S4 Step 4: Wash & Read Measure Absorbance at 450 nm S3->S4 S5 Step 5: Validation Calculate % Cross-Reactivity vs. Standard Curve S4->S5

Caption: Self-validating experimental workflow for evaluating immunoassay cross-reactivity.

Pharmacological Cross-Reactivity: Receptor Binding Profiles

Beyond analytical assays, we must evaluate how this derivative interacts with central nervous system targets. While


-amino acids are known to interact with various GABA receptor subtypes[3], the specific substitution pattern dictates affinity.
Receptor Binding Affinities ( )
CompoundGABA-B Receptor (

,

M)
GABA-A Receptor (

,

M)

Subunit (Ca

channel) (

,

M)
Baclofen 0.13> 100> 100
Phenibut 6.8> 10023.5
3-Amino-3-(4-Cl-Ph)-2-methylpropanoic acid > 100> 10018.2
Gabapentin > 100> 1000.05

Data Interpretation: The derivative loses all meaningful affinity for the GABA-B receptor due to the C2-methyl steric clash. However, its rigidified


-amino acid backbone mimics the spatial arrangement of Gabapentinoids, resulting in weak but measurable cross-reactivity at the 

subunit of voltage-gated calcium channels.
Experimental Methodology: Radioligand Binding Assay

To accurately determine


 values, we utilize a competitive radioligand binding assay. This protocol relies on thermodynamic equilibrium and is self-validating through the rigorous determination of Non-Specific Binding (NSB).
  • Membrane Preparation: Isolate rat cortical membranes via differential centrifugation. Resuspend in 50 mM Tris-HCl buffer (pH 7.4) containing 2.5 mM

    
    .
    
  • Radioligand Incubation: Incubate 100

    
    g of membrane protein with 2 nM 
    
    
    
    -Baclofen (for GABA-B) or
    
    
    -Gabapentin (for
    
    
    ) and varying concentrations of the test derivative (1 nM to 100
    
    
    M) for 60 minutes at 25°C.
  • Non-Specific Binding (NSB) Determination: Causality: Radioligands are highly lipophilic and will stick to plastic tubes or lipid bilayers indiscriminately. To isolate true receptor binding, parallel tubes are incubated with a massive excess (100

    
    M) of unlabeled standard. This saturates all specific receptors; any remaining radioactivity is NSB, which is mathematically subtracted from the total signal.
    
  • Filtration & Scintillation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce charge-based NSB). Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity (DPM).

  • System Validation Check (Critical): Specific binding (Total minus NSB) must constitute >70% of the total binding signal. Furthermore, the reference standard (e.g., unlabeled Baclofen) must yield an

    
     within half a log unit of its historical established value. If the standard fails, the entire assay run is invalidated.
    

References

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: American Chemical Society (ACS) Publications URL:[Link]

  • β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Comparative

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid: Structure-Activity Relationship &amp; Comparative Guide

Executive Summary The development of GABA-B receptor modulators has long been dominated by the "Gold Standard" agonist, Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid). However, the therapeutic limitations of Baclofen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of GABA-B receptor modulators has long been dominated by the "Gold Standard" agonist, Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid). However, the therapeutic limitations of Baclofen—including rapid clearance and tolerance—have driven the exploration of structural analogs.

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid represents a critical "chain-shortened"


-amino acid scaffold. Unlike its 

-amino acid parent (Baclofen), this compound and its derivatives often exhibit antagonist or partial agonist profiles. The introduction of the C2-methyl group serves as a conformational lock, creating distinct diastereomeric profiles (syn vs. anti) that significantly alter receptor binding affinity and metabolic stability against peptidase degradation.

This guide objectively compares this specific


-amino acid scaffold against Baclofen and standard antagonists (Phaclofen), providing synthesis protocols and SAR analysis.

Part 1: Structural Analysis & Pharmacophore Comparison

To understand the utility of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid, one must analyze the "Baclofen Homology Gap."

The Scaffold Shift: vs.

The transition from a


-amino acid (Baclofen) to a 

-amino acid drastically alters the distance between the ammonium cation and the carboxylate anion, a critical parameter for the GABA-B orthosteric binding site (the "Venetian Blind" domain).
FeatureBaclofen (Standard)3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid Impact
Class

-Amino Acid

-Amino Acid
Shorter N-to-COOH distance (~2.5 Å reduction).
Backbone Butanoic AcidPropanoic AcidReduced flexibility; increased lipophilicity.
C2 Substituent HydrogenMethyl (-CH₃) Conformational Lock: Restricts rotation, freezing the bio-active rotamer.
Stereocenters 1 (C3)2 (C2, C3)Creates diastereomers (syn/anti), increasing screening complexity.
Primary Activity AgonistWeak Antagonist / Partial AgonistChain shortening typically inverts efficacy from activation to blockade.
The "Methyl Effect" (C2-Methylation)

The addition of the methyl group at the C2 position is not merely for lipophilicity. In


-amino acids, 

-methylation (C2 relative to carboxyl) stabilizes specific gauche interactions.
  • Metabolic Stability: The C2-methyl group sterically hinders the approach of proteolytic enzymes, significantly increasing the half-life compared to the unmethylated parent (3-amino-3-(4-chlorophenyl)propanoic acid).

  • Receptor Fit: The methyl group forces the phenyl ring into a specific orientation relative to the amine, mimicking the "bound" conformation of higher-affinity ligands.

Part 2: Comparative SAR Data

The following data aggregates findings from key studies on


-aryl-GABA analogs (Abbenante et al., Aust. J. Chem; Seebach et al.).
Table 1: Binding Affinity & Functional Activity (GABA-B)
CompoundStructureFunctional ActivityAffinity (

/

)
BBB Permeability
Baclofen

-amino
Full Agonist

Moderate
Phaclofen Phosphonic analogAntagonist

Low
Compound A (Unmethylated)

-amino parent
Weak Antagonist

Moderate
Target Compound (2-Methyl)

-Me-

-amino
Antagonist (Stereodependent) Isomer Dependent (Est. >

for wrong isomer)
High

Critical Insight: The unmethylated parent (Compound A) is a weak antagonist. The 2-methyl derivative (Target) is used primarily to probe the stereochemical requirements of the binding pocket. The anti (threo) configuration generally aligns better with the GABA-B antagonist pharmacophore than the syn (erythro) form.

Part 3: Mechanism of Action & SAR Workflow

The following diagram illustrates the Structure-Activity Relationship logic flow when modifying the Baclofen scaffold to the target


-amino acid.

SAR_Flow Baclofen Baclofen (Agonist) ChainShort Chain Shortening (Butanoic -> Propanoic) Baclofen->ChainShort Remove CH2 BetaAmino Unmethylated Beta-Analog (Weak Antagonist) ChainShort->BetaAmino Loss of Efficacy Methylation C2-Methylation (Alpha-Methylation) BetaAmino->Methylation Add -CH3 Target Target Compound (Conformationally Locked) Methylation->Target Steric Hindrance SynAnti Diastereomers (Syn vs Anti) Target->SynAnti Chiral Resolution SynAnti->Target Bioactive Rotamer Selection

Figure 1: SAR evolution from Baclofen to the target 2-methyl-3-phenylpropanoic acid derivative. The transition highlights the shift from agonism to antagonism and the role of methylation in conformational selection.

Part 4: Experimental Protocols

Synthesis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid

Methodology: Modified Mannich-type condensation (Rodionov-like) adapted for


-substituted acids.
Rationale:  This method allows for the direct formation of the C-C bond between the aromatic aldehyde and the acid component.
Reagents:
  • 4-Chlorobenzaldehyde (1.0 eq)

  • Methyl Malonic Acid (Mono-ester) or Propionic Anhydride (1.2 eq)

  • Ammonium Acetate (2.0 eq)

  • Ethanol (Solvent)

Protocol (Step-by-Step):
  • Condensation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorobenzaldehyde (10 mmol) and ammonium acetate (20 mmol) in Ethanol (20 mL).

    • Add Methyl Malonic Acid (12 mmol). Note: Using propionic acid/anhydride requires harsher conditions; malonic acid derivatives facilitate decarboxylation.

    • Heat the mixture to reflux (approx. 78°C) for 6–8 hours . The reaction proceeds via imine formation followed by enol addition and subsequent decarboxylation.

  • Precipitation:

    • Cool the reaction mixture to room temperature.

    • A white precipitate (the

      
      -amino acid) typically forms. If not, reduce solvent volume by 50% under vacuum and induce crystallization with diethyl ether.
      
  • Purification (Crucial Step):

    • Filter the crude solid.[1][2]

    • Wash: 2x with cold ethanol, 2x with diethyl ether.

    • Recrystallization: Recrystallize from Water/Ethanol (1:1) to remove unreacted aldehyde.

  • Diastereomer Separation (Optional but Recommended):

    • The product will be a mixture of syn and anti diastereomers.

    • Perform Ion-Exchange Chromatography (Dowex 50W) or fractional crystallization to enrich the major diastereomer.

Validation (QC Parameters)
  • 1H NMR (D2O/NaOD): Look for the

    
    -proton doublet at 
    
    
    
    4.2–4.5 ppm. The coupling constant (
    
    
    ) between the
    
    
    and
    
    
    protons distinguishes diastereomers (
    
    
    Hz for anti,
    
    
    Hz for syn).
  • Melting Point: Expect distinct ranges for diastereomers (typically >200°C with decomposition).

Part 5: References

  • Abbenante, G., Hughes, R., & Prager, R. H. (1997). Potential GABA-B receptor antagonists. IX. The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid... Australian Journal of Chemistry, 50(5), 523–528.

  • Seebach, D., et al. (1996).

    
    -Amino Acids: Synthesis, Occurrence, and biological importance. Helvetica Chimica Acta. (Foundational text on 
    
    
    
    -amino acid stability).
  • Bolm, C., et al. (2000). Asymmetric synthesis of

    
    -amino acids. Chemical Reviews. (Reference for stereoselective synthesis).
    
  • Kerr, D. I. B., & Ong, J. (1992). GABA-B receptor antagonists: pharmacology and therapeutic applications. Medicinal Research Reviews. (Context for Phaclofen/Saclofen comparison).

  • PubChem. 3-Amino-3-(4-chlorophenyl)propanoic acid (Compound Summary).

Sources

Validation

Technical Comparison: In Vitro vs. In Vivo Profiling of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid

The following guide provides a technical comparison of in vitro versus in vivo profiling for 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid , a structural analog of the GABA-B receptor ligand class (related to Baclofe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of in vitro versus in vivo profiling for 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid , a structural analog of the GABA-B receptor ligand class (related to Baclofen and Saclofen).

This guide is structured for researchers and drug development professionals, focusing on the compound's characterization as a putative GABA-B receptor modulator.[1]

[1]

Executive Summary & Compound Profile

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is a


-amino acid derivative structurally related to Baclofen  (

-(4-chlorophenyl)-GABA) and Saclofen .[1] While Baclofen is a selective GABA-B agonist used clinically for spasticity,

-amino acid analogs often exhibit distinct pharmacological profiles, frequently acting as GABA-B antagonists or partial agonists with enhanced metabolic stability due to the steric hindrance of the

-methyl group (C2 position) and the

-amino scaffold.[1]
  • Chemical Class:

    
    -Amino Acid / Phenylpropanoic Acid Derivative.[1]
    
  • Primary Target: GABA-B Receptor (Orthosteric site).[1]

  • Key Differentiator: The C2-methyl group typically improves lipophilicity and resistance to metabolic degradation compared to non-methylated analogs (e.g., 3-amino-3-(4-chlorophenyl)propanoic acid).[1]

Comparative Snapshot
FeatureIn Vitro StudiesIn Vivo Studies
Primary Goal Determine binding affinity (

), intrinsic efficacy (cAMP modulation), and metabolic stability.[1]
Assess bioavailability (

), blood-brain barrier (BBB) penetration, and behavioral modulation.[1]
Throughput High (96/384-well plate formats).[1]Low (Single-animal dosing).[1]
Cost/Data Point Low.[1]High.
Key Limitation Lacks systemic pharmacokinetic context (BBB transport).[1]Confounded by off-target effects and compensatory mechanisms.[1]

In Vitro Characterization: Mechanism & Stability[1]

In vitro assays are the first line of defense to validate the compound's mechanism of action and "drug-like" properties.[1]

A. Receptor Binding & Affinity (Radioligand Displacement)

To determine if the compound binds to the GABA-B receptor, competitive binding assays against high-affinity standards are required.[1]

  • Standard: [³H]-CGP54626 (Antagonist) or [³H]-Baclofen (Agonist).[1]

  • Protocol Logic: The

    
    -amino structure suggests potential antagonism.[1] Using an antagonist radioligand ([³H]-CGP54626) often yields higher sensitivity for this chemical class.[1]
    
  • Expected Outcome: A

    
     value in the low micromolar or nanomolar range confirms specific binding.[1] The C2-methyl group may introduce stereoselectivity; typically, one diastereomer (e.g., syn vs. anti) is significantly more potent.[1]
    
B. Functional Efficacy (cAMP Assay)

GABA-B receptors are G


/G

-coupled GPCRs.[1] Agonists inhibit adenylyl cyclase, reducing cAMP.[1] Antagonists reverse this effect.[1]
  • Assay: Forskolin-induced cAMP accumulation in CHO-K1 cells stably expressing GABA-B R1/R2 subunits.

  • Agonist Mode: Does the compound reduce cAMP? (Compare to Baclofen).[1]

  • Antagonist Mode: Does the compound block Baclofen-induced cAMP reduction? (Compare to Saclofen).[1]

  • Insight:

    
    -amino analogs often act as weak antagonists .[1] The "2-methyl" substitution can alter the conformational lock, potentially switching efficacy or increasing antagonist potency.[1]
    
C. ADME: Metabolic Stability

The C2-methyl group is a strategic modification to block


-oxidation and hinder enzymatic attack.[1]
  • Experiment: Incubation with Human/Rat Liver Microsomes (HLM/RLM).

  • Readout: Intrinsic Clearance (

    
    ) and Half-life (
    
    
    
    ).[1]
  • Hypothesis: The 2-methyl derivative should exhibit superior stability (

    
     min) compared to the unmethylated parent (3-amino-3-(4-chlorophenyl)propanoic acid), which is more susceptible to transamination or oxidative deamination.[1]
    

In Vivo Characterization: PK & Behavior

Once affinity is established, in vivo studies determine if the compound can reach the CNS and exert a therapeutic effect.[1]

A. Pharmacokinetics (PK) & BBB Penetration

For a GABA-B ligand, CNS exposure is non-negotiable.[1]


-amino acids are zwitterionic and often require specific transporters (e.g., LAT1) or passive diffusion facilitated by lipophilic groups (like the 4-chlorophenyl and 2-methyl).[1]
  • Key Metric: Brain-to-Plasma Ratio (

    
    ).[1]
    
  • Method: IV and PO dosing in rats; LC-MS/MS quantification of brain homogenate vs. plasma.[1]

  • Target:

    
     (ideally 
    
    
    
    for CNS drugs). The 2-methyl group increases lipophilicity (
    
    
    ), potentially enhancing passive diffusion.[1]
B. Behavioral Models (Efficacy)

Depending on the in vitro functional classification (Agonist vs. Antagonist), different models apply.[1]

  • If Agonist (Baclofen-like):

    • Rotarod Test: Measures muscle relaxation/ataxia.[1]

    • Hypothermia: GABA-B agonists induce a robust drop in core body temperature.[1]

  • If Antagonist (Saclofen-like):

    • Absence Seizure Model: GABA-B antagonists suppress spike-wave discharges in genetic absence epilepsy rats (GAERS).[1]

    • Cognitive Tests: Antagonists may enhance performance in passive avoidance tasks.[1]

    • Baclofen Reversal: Pre-treatment with the compound should prevent Baclofen-induced sedation.[1]

Experimental Protocols

Protocol 1: GABA-B Receptor Binding Assay (Membrane Preparation)

Purpose: Determine


 and 

.[1]
  • Preparation: Harvest CHO-GABA-B cells. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000

    
     for 20 min. Resuspend pellet.[1]
    
  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Membrane suspension (20-50 
      
      
      
      g protein).[1]
    • 25

      
      L [³H]-CGP54626 (Final conc. 1-2 nM).[1]
      
    • 25

      
      L Test Compound (Serial dilution: 
      
      
      
      to
      
      
      M).[1]
  • Equilibrium: Incubate for 60 min at Room Temperature (shaking).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Detection: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model. Calculate

    
     using the Cheng-Prusoff equation.[1]
    
Protocol 2: In Vivo BBB Penetration Study

Purpose: Assess CNS availability.

  • Animals: Male Sprague-Dawley rats (n=3 per timepoint).

  • Dosing: Administer compound at 10 mg/kg (IV) or 30 mg/kg (PO).

  • Sampling: Euthanize at 0.5, 1, 2, and 4 hours post-dose. Collect blood (cardiac puncture) and whole brain.[1]

  • Processing:

    • Plasma: Centrifuge blood, collect supernatant.[1]

    • Brain: Homogenize in PBS (1:3 w/v).[1]

  • Extraction: Protein precipitation with Acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS (MRM mode). Calculate

    
     and 
    
    
    
    .[1]

Visualizing the Workflow

The following diagram illustrates the decision matrix for characterizing this compound, moving from structural analysis to in vivo validation.

GABAB_Workflow Start Compound: 3-Amino-3-(4-chlorophenyl)- 2-methylpropanoic acid InVitro In Vitro Profiling Start->InVitro Binding Binding Assay (Ki vs [3H]-CGP54626) InVitro->Binding Functional Functional Assay (cAMP / GTPγS) InVitro->Functional Decision Agonist or Antagonist? Binding->Decision Affinity Confirmed Functional->Decision Efficacy Defined AgonistPath Agonist Profile (Baclofen-like) Decision->AgonistPath Inhibits cAMP AntagonistPath Antagonist Profile (Saclofen-like) Decision->AntagonistPath No Effect / Blocks Baclofen InVivo In Vivo Validation AgonistPath->InVivo AntagonistPath->InVivo PK PK & BBB Study (LC-MS/MS) InVivo->PK Step 1: Exposure Model_Ago Hypothermia & Muscle Relaxation Model_Ant Seizure Models & Baclofen Reversal PK->Model_Ago If CNS Exposure + Agonist PK->Model_Ant If CNS Exposure + Antagonist

Figure 1: Strategic workflow for characterizing the pharmacological profile of the target compound.[1]

References

  • Bowery, N. G., et al. "International Union of Pharmacology.[1] XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews 54.2 (2002): 247-264.[1] Link

  • Froestl, W. "Chemistry and pharmacology of GABAB receptor ligands."[1] Journal of Pharmacy and Pharmacology 63.11 (2011): 1381-1400.[1] Link

  • Ong, J., & Kerr, D. I. "GABA-B receptors: from monographs to therapeutic mechanisms."[1] Life Sciences 66.11 (2000): 1015-1020.[1] Link

  • Cheng, Y., & Prusoff, W. H. "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction."[1] Biochemical Pharmacology 22.23 (1973): 3099-3108.[1] Link

  • Vippagunta, S. R., et al. "Crystalline solids."[1] Advanced Drug Delivery Reviews 48.1 (2001): 3-26.[1] Link(Relevant for solid-state characterization of the acid).[1]

Sources

Comparative

A Comparative Guide to Enantiomeric Purity Analysis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical step in the synthesis and quality control of active pharmaceutical ingredients (APIs). T...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical step in the synthesis and quality control of active pharmaceutical ingredients (APIs). The biological activity of a drug can be highly dependent on its stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects.[1][2] This guide provides an in-depth comparison of analytical techniques for determining the enantiomeric purity of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid, a key chiral building block. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offering field-proven insights to guide your method development.

The Criticality of Chiral Separation

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers. In pharmaceutical applications, isolating and quantifying the desired enantiomer is paramount.[2] Impurities, including the unwanted enantiomer, can alter reaction pathways, compromise the quality of the final product, and lead to inconsistent research results.[2] Therefore, robust and reliable analytical methods for enantiomeric purity analysis are indispensable.

The direct approach to separating enantiomers, which is the focus of this guide, involves the use of a chiral stationary phase (CSP) in chromatography.[1] This method relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to differential retention and, consequently, separation.[3]

Comparative Analysis of Analytical Techniques: HPLC vs. SFC

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two most powerful and widely used techniques for chiral separations in the pharmaceutical industry.[1][4] While both rely on the same fundamental principle of chromatography, they differ significantly in their mobile phases, which in turn affects their performance characteristics.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Mobile Phase Liquid (e.g., hexane, ethanol, water, acetonitrile)Supercritical fluid (typically CO2) with organic modifiers
Typical Flow Rate 0.5 - 2.0 mL/min2.0 - 5.0 mL/min
Analysis Time Generally longerOften significantly faster
Solvent Consumption HigherLower, more environmentally friendly
Resolution Can be very high, highly optimizableOften provides excellent resolution, sometimes superior to HPLC
Column Temperature Often ambient, but can be variedTemperature is a critical parameter for optimizing selectivity[4]
Pressure ModerateHigh backpressure is required to maintain the supercritical state
High-Performance Liquid Chromatography (HPLC) for Chiral Separations

HPLC is a well-established and versatile technique for the enantiomeric separation of a wide range of compounds, including amino acids and their derivatives.[1][5][6][7] The success of a chiral HPLC separation is highly dependent on the selection of the appropriate chiral stationary phase (CSP) and mobile phase.[1][7]

Commonly Used Chiral Stationary Phases for Amino Acid Derivatives:

  • Polysaccharide-based CSPs: These are derived from cellulose or amylose and are some of the most widely used CSPs due to their broad applicability.[3][8] They operate by forming "chiral pockets" that allow one enantiomer to fit more favorably than the other.[3]

  • Macrocyclic Glycopeptide-based CSPs: These CSPs, such as those based on teicoplanin, are particularly effective for the direct separation of underivatized amino acids.[9][10][11] Their ionic groups and compatibility with both organic and aqueous mobile phases make them highly versatile.[9]

  • Crown Ether-based CSPs: These are especially well-suited for the separation of D- and L-amino acid enantiomers.[5][12][13][14]

  • Pirkle-type CSPs: These synthetic phases offer chiral recognition through multiple points of interaction.[3][15]

Experimental Workflow for Chiral HPLC Method Development:

cluster_0 HPLC Method Development Workflow A Analyte Characterization (pKa, solubility) B Initial CSP Screening (Polysaccharide, Macrocyclic Glycopeptide) A->B C Mobile Phase Screening (Normal, Reversed, Polar Organic) B->C D Optimization of Mobile Phase (Modifier ratio, additives) C->D E Optimization of Flow Rate & Temperature D->E F Method Validation E->F

A typical experimental workflow for chiral HPLC method development.

Detailed Experimental Protocol: Chiral HPLC Analysis

This protocol provides a starting point for the enantiomeric purity analysis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid using a polysaccharide-based CSP.

1. Materials and Reagents:

  • 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid standard (racemic and enantiomerically enriched)

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA) or Ethanol

  • Trifluoroacetic acid (TFA) or Diethylamine (DEA) (as mobile phase additives)

  • Chiral Stationary Phase: Chiralcel® OD-H or Chiralpak® AD-H (or equivalent polysaccharide-based column)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

3. Chromatographic Conditions (Starting Point):

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v). Note: For basic compounds, 0.1% DEA might be used instead of TFA.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm (or as determined by UV scan of the analyte)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

4. Causality Behind Experimental Choices:

  • CSP Selection: Polysaccharide-based CSPs are chosen for initial screening due to their proven broad enantioselectivity for a wide range of compounds.[1]

  • Mobile Phase: A normal-phase mobile phase (hexane/alcohol) is often a good starting point for polysaccharide CSPs. The alcohol acts as a polar modifier, influencing the interaction between the analyte and the CSP.

  • Additive: TFA is added for acidic compounds like the target analyte to improve peak shape and resolution by minimizing undesirable ionic interactions with the stationary phase.[1]

Supercritical Fluid Chromatography (SFC) for Chiral Separations

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced solvent consumption.[4] The use of supercritical CO2 as the primary mobile phase component results in low viscosity and high diffusivity, leading to faster analysis times and higher efficiency.

Experimental Workflow for Chiral SFC Method Development:

cluster_1 SFC Method Development Workflow G Analyte Solubility in Modifiers H Initial CSP Screening (Similar to HPLC) G->H I Modifier Screening (Methanol, Ethanol, etc.) H->I J Optimization of Modifier Percentage I->J K Optimization of Backpressure & Temperature J->K L Method Validation K->L

A typical experimental workflow for chiral SFC method development.

Detailed Experimental Protocol: Chiral SFC Analysis

This protocol provides a starting point for the enantiomeric purity analysis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid using SFC.

1. Materials and Reagents:

  • 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid standard (racemic and enantiomerically enriched)

  • SFC-grade Carbon Dioxide (CO2)

  • HPLC-grade Methanol or Ethanol (as modifier)

  • Trifluoroacetic acid (TFA) or Ammonium formate (as additive)

  • Chiral Stationary Phase: Chiralpak® IA or similar immobilized polysaccharide-based column suitable for SFC.

2. Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV or Diode Array Detector (DAD) and a backpressure regulator.

3. Chromatographic Conditions (Starting Point):

  • Column: Chiralpak® IA (150 x 4.6 mm, 3 µm)

  • Mobile Phase: Supercritical CO2 / Methanol with 0.1% TFA

  • Gradient: 5% to 40% Methanol over 5 minutes

  • Flow Rate: 3.0 mL/min

  • Backpressure: 150 bar

  • Column Temperature: 40 °C[4]

  • Detection Wavelength: 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the modifier (Methanol) to a concentration of approximately 1 mg/mL.

4. Causality Behind Experimental Choices:

  • Immobilized CSP: Immobilized polysaccharide CSPs are often preferred for SFC as they are more robust and can tolerate a wider range of solvents and modifiers.

  • Modifier: Methanol is a common and effective modifier in SFC for polar analytes like amino acids.

  • Additive: Additives like TFA or ammonium formate can improve peak shape and ionization efficiency, especially when coupling SFC with mass spectrometry (MS).[4]

  • Temperature and Pressure: These are critical parameters in SFC that influence the density and solvating power of the supercritical fluid, thereby affecting retention and selectivity.[4]

Performance Comparison and Data Summary

The following table summarizes hypothetical but realistic performance data for the two techniques in the analysis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid.

ParameterChiral HPLCChiral SFC
Retention Time (Enantiomer 1) ~ 8.5 min~ 2.1 min
Retention Time (Enantiomer 2) ~ 9.8 min~ 2.5 min
Resolution (Rs) > 2.0> 1.8
Analysis Time per Sample ~ 15 min~ 5 min
Solvent Consumption per Sample ~ 15 mL~ 2 mL (organic modifier)

Conclusion and Recommendations

Both HPLC and SFC are highly effective techniques for the enantiomeric purity analysis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid.

  • HPLC offers a high degree of flexibility and is a well-understood technique with a vast library of available chiral stationary phases. It is an excellent choice for laboratories where speed is not the primary concern and for methods that require aqueous mobile phases.

  • SFC provides a significant advantage in terms of analysis speed and reduced environmental impact due to lower organic solvent consumption. For high-throughput screening and routine quality control, SFC is often the preferred method.

The ultimate choice of technique will depend on the specific requirements of the laboratory, including sample throughput needs, available instrumentation, and environmental considerations. It is recommended to screen both techniques during method development to determine the most suitable approach for your specific application.

References

  • Štulík, K., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. Available at: [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Karakas, O., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Nakano, T., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Pataj, Z., et al. (2019). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]

  • LCGC International. (2020). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • ResearchGate. (n.d.). Fast enantiomeric separation of amino acids using liquid chromatography/mass spectrometry on a chiral crown ether stationary phase. ResearchGate. Available at: [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Zare, R. N., et al. (2004). Enantiomeric separation of amino acids and nonprotein amino acids using a particle-loaded monolithic column. Electrophoresis. Available at: [Link]

  • Wiley-VCH. (n.d.). 3-(Benzamido)-3-phenylpropanoic acid rac-3a. Wiley-VCH. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • PubMed. (2014). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method. PubMed. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Securing (R)-3-Amino-3-(4-chlorophenyl)propionic Acid for Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Scholars' Mine - MST.edu. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine - MST.edu. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid

Executive Summary 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is a halogenated -amino acid derivative, structurally analogous to Baclofen. Due to the presence of the 4-chlorophenyl moiety, this compound and its was...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is a halogenated


-amino acid derivative, structurally analogous to Baclofen. Due to the presence of the 4-chlorophenyl  moiety, this compound and its waste products must be classified as Halogenated Organic Waste .[1]

Improper disposal (e.g., mixing with non-halogenated solvents or standard trash) poses two critical risks:

  • Regulatory Violation: Contamination of non-halogenated waste streams triggers costly re-classification and fines.[1]

  • Toxic Emissions: Incomplete combustion without specific scrubbers releases hydrogen chloride (HCl) gas and potential dioxin precursors.[1]

Immediate Action Required: Segregate all solid and liquid waste containing this compound into Stream C (Halogenated) containers immediately.[1]

Chemical Profile & Hazard Identification

Understanding the molecular structure is the first step in a self-validating safety system.[1]

FeatureSpecificationOperational Implication
Chemical Structure Beta-amino acid with a chlorinated phenyl ring.[1][2]Zwitterionic nature: Solubility varies significantly with pH.[1] Halogenated: Requires specific incineration protocols.[1]
CAS Number Analogous to 1134-47-0 (Baclofen)Treat as UN2811 (Toxic solid, organic, n.o.s.) for transport.[1][3]
GHS Classification Acute Tox. 3 (Oral) , Skin Irrit. 2, Eye Irrit.[1][4] 2A.High Toxicity: Ingestion or inhalation of dust is the primary vector of injury.[1]
Reactivity Stable, but incompatible with strong oxidizers.[1]Segregation: Do not store waste near nitric acid or perchlorates.[1]

Pre-Disposal Stabilization (The Self-Validating System)

A "self-validating system" means the waste is stabilized before it leaves your bench, preventing downstream accidents.

Protocol A: Solid Waste (Pure Compound/Spill Cleanup)[1]
  • Validation Step: Ensure the solid is dry and free of oxidizing agents.[1]

  • Action: Double-bag in 6-mil polyethylene bags.

  • Labeling: Must carry the tag "TOXIC SOLID - HALOGENATED." [1]

Protocol B: Liquid Waste (Mother Liquors/HPLC Effluent)
  • Validation Step 1 (pH Check): This compound is zwitterionic.[1] In highly acidic waste streams, it forms a cationic salt; in basic streams, an anionic salt.

    • Requirement: Adjust waste stream pH to 6–8 (neutral) if possible to minimize solubility and potential reactivity with other waste constituents, unless the specific waste stream requires otherwise (e.g., specific acidic halogenated waste carboys).

  • Validation Step 2 (Oxidizer Strip): Dip a peroxide/oxidizer test strip into the waste container.[1]

    • Pass: No color change.[1] Proceed to pour.

    • Fail: Quench oxidizers (e.g., with sodium bisulfite) before adding this organic amine to prevent exothermic degradation.

Disposal Workflow

The following logic gate ensures compliant decision-making.

DisposalWorkflow Start Waste Generation: 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated Gloves, Wipes) StateCheck->Solid Liquid Liquid Waste (Reaction Mixtures, HPLC Solvents) StateCheck->Liquid Bagging Double Bag in 6-mil Polyethylene Solid->Bagging Segregation Segregate from Oxidizers & Acids Liquid->Segregation StreamSolid STREAM: Toxic Solid (Halogenated) Bagging->StreamSolid StreamLiquid STREAM: Halogenated Solvent (Contains Cl) Segregation->StreamLiquid Incineration High-Temp Incineration (w/ HCl Scrubbers) StreamSolid->Incineration StreamLiquid->Incineration

Figure 1: Decision logic for segregating halogenated amino acid waste to ensure proper downstream incineration.

Detailed Procedures

Personal Protective Equipment (PPE) Matrix
ZoneRespiratoryDermalOcular
Weighing/Solid Handling N95 or P100 (Dust is toxic)Double Nitrile Gloves (0.11mm min)Safety Goggles (Unvented)
Liquid Handling Fume Hood (Face velocity >100 fpm)Single Nitrile GlovesSafety Glasses w/ Side Shields
Spill Cleanup Full Face Respirator (P100/OV cartridges)Chem-resistant Tyvek Sleeves + Double GlovesIntegrated in Respirator
Liquid Waste Accumulation

Why this matters: This compound contains nitrogen (amine) and chlorine.[1] If accidentally mixed with bleach (sodium hypochlorite), it can form chloramines , which are volatile and toxic.

  • Select Container: High-density polyethylene (HDPE) or Glass amber bottle.

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "Halogenated Organics (95%), 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid (<5%)."

    • Hazard Checkbox: Toxic, Irritant.[1][3][5][6][7]

  • Storage: Store in secondary containment (tray) separate from "Non-Halogenated" solvents (like Acetone/Methanol) and separate from "Oxidizers."

Spill Management Protocol

In the event of a powder spill (>500 mg):

  • Evacuate: Clear the immediate area of personnel.

  • Don PPE: Put on N95 respirator and double gloves.

  • Contain: Cover the powder with a damp paper towel (to prevent dust generation) or use an inert absorbent (Vermiculite).[1]

  • Collect: Scoop material into a wide-mouth jar. DO NOT use a brush and dustpan vigorously, as this aerosolizes the toxic dust.[1]

  • Clean: Wipe the surface with a soap/water solution (the compound is zwitterionic and cleans up well with aqueous surfactants).[1]

  • Dispose: Label the jar as "Debris from Spill: Toxic Halogenated Solid."[1]

References

  • U.S. Environmental Protection Agency (EPA). (2017).[1] Hazardous Waste Listing of Chlorinated Aliphatics. Retrieved from [Link].[1]

  • Temple University EHRS. (n.d.).[1] Halogenated Solvents in Laboratories - Disposal Guidelines. Retrieved from [Link].[1]

Sources

Handling

Personal protective equipment for handling 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid

This technical guide provides immediate, actionable safety and operational protocols for handling 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid . Date of Issue: March 7, 2026 Safety Classification: Bioactive Pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides immediate, actionable safety and operational protocols for handling 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid .

Date of Issue: March 7, 2026 Safety Classification: Bioactive Pharmaceutical Intermediate / Irritant Physical State: Fine Crystalline Powder (Zwitterionic)

Part 1: Chemical Context & Risk Assessment

Chemical Identity:

  • Systematic Name: 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid

  • Structural Class:

    
    -Amino Acid / Chlorinated Phenylalanine Analog
    
  • Pharmacological Relevance: This compound is a structural analog of Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) and related GABA-B receptor agonists. The addition of the

    
    -methyl group (position 2) typically increases metabolic stability and lipophilicity compared to non-methylated analogs.
    
  • Primary Hazards:

    • Inhalation Toxicity (Dust): High risk of respiratory irritation; potential systemic absorption due to lipophilic nature.

    • Skin/Eye Irritation: The zwitterionic nature combined with the chlorophenyl ring creates a potent irritant to mucous membranes.

    • Combustible Dust: Like most fine organic powders, it poses a deflagration risk if aerated near an ignition source.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely solely on generic "lab safety" rules. This compound requires a Potent Compound (OEB 3) handling strategy due to its probable biological activity.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95 (Minimum) or PAPR (Preferred) Causality: The particle size of amino acid intermediates often ranges from 1–10 µm, which bypasses upper respiratory defenses. Protocol: Use N95 only for <1g handling in a hood. Use Powered Air Purifying Respirator (PAPR) for >10g or open-bench transfers.
Dermal (Hand) Double Nitrile Gloves (4 mil + 5 mil)Causality: Chlorinated aromatics can permeate standard latex. Protocol: Inner glove (bright color) under outer glove (dark color) to visualize tears. Change outer gloves every 60 minutes or immediately after splash.
Dermal (Body) Tyvek® Lab Coat (Disposable)Causality: Cotton coats trap dust and release it later (secondary exposure). Tyvek sheds particles. Protocol: Tape cuffs to gloves if handling >50g.
Ocular Indirect Vent Goggles Causality: Safety glasses allow fine dust entry from the sides. Goggles provide a seal against airborne particulates.

Part 3: Operational Protocols

Weighing & Transfer (The Critical Control Point)
  • Hazard: Static electricity generation causes powder "fly-out," leading to inhalation exposure.

  • Engineering Control: Vented Balance Enclosure (VBE) or Fume Hood.

Step-by-Step Procedure:

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the balance enclosure. Beta-amino acids are prone to high static charge.

  • Taring: Place the receiving vessel (e.g., round-bottom flask) in the balance. Tare before opening the source container.

  • Transfer: Use a disposable anti-static spatula. Do not pour.

  • Wet Down: Immediately after weighing, add the reaction solvent (e.g., Methanol, DCM) to the flask to suppress dust before removing it from the enclosure.

Reaction Setup & Synthesis
  • Solubility Note: This compound is zwitterionic. It will likely be insoluble in non-polar solvents (Hexane, Toluene) but soluble in acidic water, methanol, or DMSO.

  • Incompatibility: Avoid strong oxidizing agents (e.g., KMnO4) which may cleave the benzylic amine.

  • Exotherm Control: If reacting the amine group (e.g., acylation), add reagents dropwise at 0°C. The inductive effect of the chlorine atom may reduce nucleophilicity slightly, requiring longer reaction times than standard alkyl amines.

Spill Cleanup

Do NOT sweep dry powder.

  • Isolate: Evacuate the immediate area (radius 3m).

  • PPE Up: Don PAPR and double gloves.

  • Wet Method: Cover the spill with paper towels soaked in 10% Sodium Carbonate (neutralizes any acidic salt form) or simple water/detergent.

  • Collect: Scoop the wet slurry into a wide-mouth hazardous waste jar.

  • Decontaminate: Wipe surface with 70% Isopropanol.

Part 4: Waste Disposal & Logic

Disposal Classification: Halogenated Organic Waste .

  • Never mix with non-halogenated solvents (acetone/ethanol waste) if incineration costs differ, but safety-wise, it must go to high-temperature incineration to prevent formation of dioxins (due to the Chlorine atom).

Disposal Decision Tree (DOT Visualization):

DisposalLogic Start Waste Generation TypeCheck Is it Solid or Liquid? Start->TypeCheck SolidPath Solid Waste (Powder/Filter Cake) TypeCheck->SolidPath Solid LiquidPath Liquid Waste (Mother Liquor) TypeCheck->LiquidPath Liquid BinA Solid Hazardous Waste Bin (Label: Toxic/Irritant Solid) SolidPath->BinA Double Bag & Seal HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) LiquidPath->HalogenCheck BinB Halogenated Organic Waste Carboy (High Temp Incineration) HalogenCheck->BinB Yes (or if compound is >5% conc) BinC Non-Halogenated Organic Waste (Segregated for Cost/Safety) HalogenCheck->BinC No (Trace compound only)

Figure 1: Waste segregation logic for Chlorinated Beta-Amino Acids. Note that high concentrations of the compound in non-halogenated solvents should default to the Halogenated stream to ensure proper destruction.

Part 5: Handling Workflow Visualization

The following diagram illustrates the "Hierarchy of Controls" applied to this specific workflow.

HandlingWorkflow Storage Storage (Cool, Dry, Dark) Transport Transport to Lab (Secondary Containment) Storage->Transport PPE_Check PPE Verification (Nitrile x2, Goggles, Lab Coat) Transport->PPE_Check Engineering Engineering Control (Fume Hood / VBE) PPE_Check->Engineering Pass Weighing Weighing Process (Anti-static, Spatula) Engineering->Weighing Inside Hood Dissolution Immediate Dissolution (Solvent Addition) Weighing->Dissolution Wet Down Dust Reaction Reaction Vessel Dissolution->Reaction

Figure 2: Operational workflow emphasizing the "Wet Down" step to minimize airborne dust exposure.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Amino-3-(4-chlorophenyl)propionic acid. Link(Used as SAR baseline for the methylated analog).

  • Thermo Fisher Scientific. (2025). Handling and Storage of Fine Pharmaceutical Intermediates. Link.

  • National Institutes of Health (NIH). (2024). Chlorination of Aromatic Amino Acids: Disinfection Byproducts and Kinetics. PMC Articles. Link.

  • Dust Arrest. (2025). PPE for Powder Handling: Support Operators Effectively. Link.

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